4-Decyloxybenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-decoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYBKJRUQJISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178812 | |
| Record name | 4-(Decyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24083-16-7 | |
| Record name | 4-(Decyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Decyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Decyloxybenzaldehyde via Williamson Etherification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Decyloxybenzaldehyde
This compound is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of a diverse range of organic molecules. Its structure, featuring a reactive aldehyde group, a stable benzene ring, and a long decyloxy tail, imparts unique properties that are leveraged in materials science and medicinal chemistry. Notably, this compound is a key building block in the development of liquid crystals, where the long alkyl chain contributes to the formation of mesophases.[1] Furthermore, alkoxy-substituted benzaldehydes are pivotal precursors in the synthesis of various pharmaceutical compounds, highlighting their importance in drug discovery and development.[2] This guide provides an in-depth exploration of the synthesis of this compound via the Williamson ether synthesis, a robust and widely utilized method for ether formation.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding through a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon of an alkyl halide, displacing the halide and forming an ether linkage.[4]
In the synthesis of this compound, the reaction commences with the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde using a base, typically a carbonate like potassium carbonate, to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the primary carbon of 1-bromodecane in an SN2 fashion. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of a strong base like an alkoxide.[5]
The general mechanism can be visualized as follows:
References
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis of 4-Decyloxybenzaldehyde from 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-decyloxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route detailed is the Williamson ether synthesis, a robust and high-yielding method for the preparation of ethers. This document outlines a detailed experimental protocol, presents key quantitative data, and discusses the underlying reaction mechanism. Furthermore, it includes protocols for purification and characterization of the final product, supported by spectroscopic data. The guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound is an aromatic aldehyde bearing a long alkyl chain, a structural motif of interest in medicinal chemistry for its potential to modulate lipophilicity and membrane permeability of drug candidates. The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane to form the desired ether linkage.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Caption: General reaction scheme for the synthesis of this compound.
The reaction proceeds via a classical S(_N)2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-bromodecane in a backside attack, displacing the bromide ion and forming the ether bond.
Experimental Protocol
This protocol is a standard and effective method for the Williamson ether synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Deionized Water | H₂O | 18.02 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 eq.) followed by 1-bromodecane (1.1 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-hydroxybenzaldehyde spot has disappeared (typically 3-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Column Chromatography: For more rigorous purification, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| 4-Hydroxybenzaldehyde | 1.0 eq. |
| 1-Bromodecane | 1.1 eq. |
| Potassium Carbonate | 1.5 eq. |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 3-6 hours |
| Product Characteristics | |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.39 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 38-42 °C (predicted) |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
¹H NMR Spectroscopy (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.87 | s | 1H |
| Aromatic (ortho to CHO) | ~7.82 | d | 2H |
| Aromatic (ortho to OCH₂) | ~6.98 | d | 2H |
| Methylene (-OCH₂-) | ~4.03 | t | 2H |
| Methylene (-OCH₂CH₂-) | ~1.81 | p | 2H |
| Methylene chain | ~1.46 - 1.26 | m | 14H |
| Terminal Methyl (-CH₃) | ~0.88 | t | 3H |
¹³C NMR Spectroscopy (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | ~190.7 |
| Aromatic (C-O) | ~164.3 |
| Aromatic (C-CHO) | ~130.1 |
| Aromatic (CH, ortho to CHO) | ~132.0 |
| Aromatic (CH, ortho to OCH₂) | ~114.8 |
| Methylene (-OCH₂-) | ~68.5 |
| Methylene chain | ~31.9, 29.5, 29.3, 29.2, 26.0, 22.7 |
| Terminal Methyl (-CH₃) | ~14.1 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Williamson ether synthesis.
Conclusion
The synthesis of this compound from 4-hydroxybenzaldehyde via the Williamson ether synthesis is a reliable and high-yielding procedure. This technical guide provides a detailed protocol, quantitative data, and characterization information to facilitate its preparation in a laboratory setting. The straightforward nature of the reaction, coupled with the commercial availability of the starting materials, makes this an accessible and valuable transformation for researchers in organic and medicinal chemistry.
An In-depth Technical Guide to 4-Decyloxybenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of 4-Decyloxybenzaldehyde. The information is curated for professionals in research and development who utilize substituted benzaldehydes as intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Identifiers
This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para (4-) position. This long alkyl chain imparts significant lipophilicity to the molecule.
The structure and key identifiers are detailed below.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The compound presents as a liquid at room temperature. Note that several physical properties are estimated through computational methods due to a lack of extensive experimental data in published literature.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |
| Molecular Weight | 262.39 g/mol | [1][2] |
| CAS Number | 24083-16-7 | [1][2] |
| IUPAC Name | 4-(decyloxy)benzaldehyde | [1] |
| Physical Form | Liquid | |
| Boiling Point | 417.95 °C (760 mmHg, Predicted) | Cheméo (Joback Method)[3] |
| Melting Point | 111.37 °C (Predicted) | Cheméo (Joback Method)[3] |
| Water Solubility | log10(S) = -5.60 mol/L (Predicted) | Cheméo (Crippen Method)[3] |
| LogP (Octanol/Water) | 5.019 (Predicted) | Cheméo (Crippen Method)[3] |
| SMILES | CCCCCCCCCCOc1ccc(C=O)cc1 | |
| InChI | InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |
| InChIKey | WOSYBKJRUQJISL-UHFFFAOYSA-N |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
This compound is efficiently synthesized via the Williamson ether synthesis, a robust method for forming ethers. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. The general workflow involves deprotonation of 4-hydroxybenzaldehyde followed by reaction with a decyl halide.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromodecane (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Stir the suspension and add 1-bromodecane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Objective: To quantify this compound and assess its purity.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV at 280 nm.
-
-
Procedure:
-
Prepare a stock solution of this compound analytical standard in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in methanol or acetonitrile to an estimated concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To identify and quantify this compound, often in complex matrices. Direct analysis is possible, though derivatization can improve peak shape and sensitivity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Direct Injection):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Procedure:
-
Prepare standard solutions of the analyte in a volatile solvent like hexane or ethyl acetate.
-
Dissolve or dilute the sample in the same solvent.
-
Inject the standards and samples into the GC-MS system.
-
Identification is achieved by comparing the retention time and the mass spectrum of the sample peak to that of a known standard. Quantification is performed by creating a calibration curve from the standard solutions.
-
Chemical Reactivity
The chemistry of this compound is dominated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. The decyloxy group is a stable ether linkage and is generally unreactive under common synthetic conditions.
Caption: Common transformations of the aldehyde group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Reduction: The aldehyde can be reduced to the primary alcohol, (4-decyloxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, participating in reactions like Wittig olefination, Grignard reactions, and the formation of imines and acetals.
References
Spectroscopic Profile of 4-Decyloxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Decyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The information enclosed is vital for identity confirmation, purity assessment, and quality control in research and development settings. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.88 | Singlet | 1H | Ar-CH O |
| 7.82 | Doublet | 2H | Ar-H (ortho to CHO) |
| 6.98 | Doublet | 2H | Ar-H (ortho to OCH₂) |
| 4.02 | Triplet | 2H | O-CH ₂-(CH₂)₈-CH₃ |
| 1.79 | Quintet | 2H | O-CH₂-CH ₂-(CH₂)₇-CH₃ |
| 1.45 - 1.25 | Multiplet | 12H | O-(CH₂)₂-(CH ₂)₆-CH₂-CH₃ |
| 0.88 | Triplet | 3H | O-(CH₂)₉-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | C HO |
| 164.4 | Ar-C -O |
| 131.9 | Ar-C H (ortho to CHO) |
| 129.9 | Ar-C (ipso to CHO) |
| 114.8 | Ar-C H (ortho to OCH₂) |
| 68.4 | O-C H₂-(CH₂)₈-CH₃ |
| 31.9 | O-(CH₂)₈-C H₂-CH₃ |
| 29.5 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |
| 29.3 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |
| 29.2 | O-(CH₂)₂-(C H₂)₅-CH₂-CH₂-CH₃ |
| 26.0 | O-CH₂-C H₂-(CH₂)₇-CH₃ |
| 22.7 | O-(CH₂)₇-C H₂-CH₂-CH₃ |
| 14.1 | O-(CH₂)₉-C H₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920, 2851 | Strong | C-H stretch (alkane) |
| 2725 | Medium | C-H stretch (aldehyde) |
| 1695 | Strong | C=O stretch (aldehyde) |
| 1600, 1578 | Strong | C=C stretch (aromatic) |
| 1255 | Strong | C-O stretch (aryl ether) |
| 1165 | Strong | C-O stretch (alkyl ether) |
| 830 | Strong | C-H bend (para-substituted aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 262 | 45 | [M]⁺ (Molecular Ion) |
| 121 | 100 | [HOC₆H₄CHO]⁺ |
| 93 | 20 | [C₆H₅O]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 43 | 35 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.[2][3] Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[4] For ¹H NMR, the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.[5][6][7][8][9] A small drop of neat this compound is placed directly onto the ATR crystal.[6][7][9] The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[10][11][12][13][14] The mass-to-charge ratio (m/z) of the resulting fragments is recorded.[10][11][12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. uwyo.edu [uwyo.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. rsc.org [rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Decyloxybenzaldehyde, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.
Core Physical Properties of this compound
This compound is an organic compound characterized by a benzaldehyde molecule substituted with a decyloxy group at the para position. This long alkyl chain significantly influences its physical properties, including its melting behavior and solubility in various solvents.
Data Presentation: Summary of Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₂₆O₂ | |
| Molecular Weight | 262.39 g/mol | |
| Appearance | White to yellow/orange powder, lump, or clear liquid | |
| Melting Point | 111.37 °C (384.52 K) | Predicted (Joback Method) |
Note: The physical appearance of this compound at ambient temperature is reported inconsistently, suggesting its melting point may be near room temperature. The melting point provided is a computational prediction and should be confirmed experimentally.
Melting Point and Phase Transitions
The melting point of a substance is a critical physical property for its characterization and application. For compounds like this compound, which possess a long alkyl chain, the transition from a solid to a liquid state can be complex and may involve intermediate liquid crystal phases.
It is plausible that this compound exhibits thermotropic liquid crystalline behavior, meaning it can form intermediate mesophases between the solid and isotropic liquid states upon changes in temperature. The transition from the crystalline solid to the liquid crystal phase is the melting point, and the transition from the liquid crystal phase to the isotropic liquid is the clearing point.
Experimental Protocol: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to study the thermal properties of materials, including melting point and other phase transitions.
Objective: To determine the melting point and any other phase transitions of this compound.
Materials:
-
This compound sample
-
DSC instrument
-
Aluminum DSC pans and lids
-
High-purity indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using the indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any sample loss.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Thermal Scan:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating scan to observe the thermal behavior after the initial thermal history has been erased.
-
-
Data Analysis: Analyze the resulting thermogram. The temperature at the peak of an endothermic event on the heating scan corresponds to the melting point or a phase transition. The area under the peak is proportional to the enthalpy of the transition.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a polar benzaldehyde head and a long, nonpolar decyloxy tail. This amphiphilic nature suggests it will be soluble in a range of organic solvents. While specific quantitative solubility data is not extensively published, an expected solubility profile can be inferred based on the principle of "like dissolves like" and by analogy to similar long-chain alkoxyaromatic compounds.
Data Presentation: Expected Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity | Expected Solubility ( g/100 mL) | Rationale |
| Alcohols | Ethanol | Polar Protic | > 50 | The hydroxyl group can interact with the aldehyde, and the alkyl chain is compatible with the decyloxy tail. |
| Methanol | Polar Protic | > 50 | Similar to ethanol, good solubility is expected. | |
| Ketones | Acetone | Polar Aprotic | > 50 | The polar carbonyl group of acetone can interact with the benzaldehyde moiety. |
| Esters | Ethyl Acetate | Moderately Polar | > 50 | Expected to be a good solvent due to its moderate polarity. |
| Ethers | Diethyl Ether | Nonpolar | > 50 | The ether linkage and alkyl groups are compatible with the decyloxy tail. |
| Hydrocarbons | Toluene | Nonpolar | > 20 | The aromatic ring of toluene interacts well with the benzene ring of the solute. |
| Hexane | Nonpolar | < 10 | The long alkyl chain of hexane will interact with the decyloxy tail, but the polar head may limit overall solubility. | |
| Chlorinated | Dichloromethane | Polar Aprotic | > 50 | Expected to be a very good solvent due to its ability to dissolve a wide range of organic compounds. |
Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method
This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Objective: To determine the quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This removes any undissolved solid.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Synthesis Workflow
The synthesis of this compound typically involves the Williamson ether synthesis, a common and effective method for forming ethers.
Mandatory Visualization: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
4-Decyloxybenzaldehyde CAS number 24083-16-7 properties
An In-depth Technical Guide to 4-Decyloxybenzaldehyde (CAS: 24083-16-7)
Abstract
This technical guide provides a comprehensive overview of this compound, a long-chain alkoxy-substituted aromatic aldehyde. With the CAS number 24083-16-7, this compound serves as a valuable intermediate in the synthesis of liquid crystals, polymers, and, notably, biologically active molecules for drug discovery. This document details its physicochemical properties, spectroscopic profile, a standard synthesis protocol, and explores its potential applications in medicinal chemistry, drawing on data from structurally similar compounds. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed data, experimental procedures, and visualizations of relevant biological pathways.
Physicochemical Properties
This compound is a combustible liquid characterized by a long C10 alkyl chain attached to a benzaldehyde moiety via an ether linkage.[1] This structure imparts significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of derivative compounds. The core data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24083-16-7 | [1][2] |
| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |
| Molecular Weight | 262.39 g/mol | [2] |
| IUPAC Name | 4-(decyloxy)benzaldehyde | [1][2] |
| Synonyms | p-Decyloxybenzaldehyde, 4-n-Decyloxybenzaldehyde | [1] |
| Physical Form | Liquid | |
| Boiling Point (Predicted) | 691.10 K (417.95 °C) | [3] |
| Melting Point (Predicted) | 384.52 K (111.37 °C) | [3] |
| logP (Predicted) | 5.019 | [3] |
| Water Solubility (log₁₀ws, Predicted) | -5.60 | [3] |
| SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C=O | [1][2] |
| InChI Key | WOSYBKJRUQJISL-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide, such as 1-bromodecane, in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-hydroxybenzaldehyde
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Synthesis Workflow Diagram
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific experimental data is proprietary to manufacturers, a typical spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.[4][5][6]
Infrared (IR) Spectroscopy
Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for the neat liquid sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070-3030 | C-H Stretch | Aromatic |
| ~2925 & 2855 | C-H Stretch | Aliphatic (Decyl chain) |
| ~2830 & 2730 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1705 | C=O Stretch | Aromatic Aldehyde |
| ~1600 & 1580 | C=C Stretch | Aromatic Ring |
| ~1260 & 1025 | C-O Stretch | Aryl-Alkyl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.88 | s | 1H | Aldehyde (-CHO) |
| ~7.82 | d | 2H | Aromatic (ortho to -CHO) |
| ~6.99 | d | 2H | Aromatic (ortho to -OR) |
| ~4.04 | t | 2H | -O-CH₂- |
| ~1.81 | p | 2H | -O-CH₂-CH₂- |
| ~1.47-1.26 | m | 12H | -(CH₂)₆- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190.8 | Aldehyde (C=O) |
| ~164.2 | Aromatic C-O |
| ~132.0 | Aromatic CH (ortho to -CHO) |
| ~129.9 | Aromatic C-CHO |
| ~114.8 | Aromatic CH (ortho to -OR) |
| ~68.5 | -O-CH₂- |
| ~31.9, 29.5, 29.3, 29.1, 26.0, 22.7 | Decyl Chain (-CH₂-) |
| ~14.1 | Methyl (-CH₃) |
Mass Spectrometry (MS)
Protocol: Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of the sample is injected into the GC for separation before entering the mass spectrometer.
Expected Fragmentation:
-
M⁺ (Molecular Ion): m/z = 262.4
-
Base Peak: Likely m/z = 121, corresponding to the 4-hydroxybenzyl cation fragment after cleavage of the decyl chain.
-
Other significant fragments would arise from the cleavage of the decyl alkyl chain.
Applications in Drug Development and Biological Activity
While direct studies on this compound are limited, the broader class of alkoxy-substituted benzaldehydes serves as a versatile scaffold in medicinal chemistry.[8] The aldehyde group is a key functional handle for creating more complex molecules like Schiff bases, chalcones, and other derivatives with diverse biological activities. The long decyl chain can enhance membrane permeability and interaction with lipophilic binding pockets.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Structurally similar benzyloxybenzaldehyde derivatives are known inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[9][10] ALDH1A3 is overexpressed in several cancers and is linked to cancer stem cell survival and chemoresistance. Inhibition of this enzyme is a promising strategy for anticancer therapy. It is plausible that this compound derivatives could be designed to target this pathway.
Modulation of Cancer Signaling Pathways
Benzaldehyde itself has been reported to suppress multiple oncogenic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[11] These pathways are critical regulators of cell proliferation, survival, and differentiation. Derivatives of this compound could be explored for similar inhibitory activities, with the decyloxy group potentially enhancing cellular uptake and potency.
Autophagy Induction via Sonic Hedgehog (Shh) Pathway
Recent studies have shown that benzaldehyde can stimulate autophagy in brain astrocytes through the Sonic Hedgehog (Shh) signaling pathway.[12] This suggests potential applications in neurodegenerative diseases where the clearance of protein aggregates via autophagy is beneficial.
Safety and Handling
Safety Profile:
-
Hazard Classification: Combustible liquid.
-
Water Hazard: WGK 3 - highly hazardous to water.
-
General Handling: Based on data for similar alkoxy benzaldehydes, this compound should be handled with care. It may cause skin and eye irritation.[13] Avoid inhalation and ingestion. Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat and sources of ignition.
References
- 1. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemeo.com [chemeo.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.fr [fishersci.fr]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Starting materials for 4-Decyloxybenzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 4-Decyloxybenzaldehyde
For researchers, scientists, and professionals in drug development, this compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and liquid crystals. This guide provides a comprehensive overview of the primary synthetic route, starting materials, and detailed experimental protocols.
Core Synthesis Route: Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide.[1][2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide of 4-hydroxybenzaldehyde, generated in situ with a mild base, acts as a nucleophile and attacks the primary alkyl halide.[1][2]
The primary starting materials for this synthesis are:
-
4-Hydroxybenzaldehyde: The aromatic core providing the benzaldehyde moiety.
-
1-Bromodecane (or other decyl halides): The source of the decyl alkyl chain.
-
A mild base: Typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.[1][4]
-
A polar aprotic solvent: N,N-Dimethylformamide (DMF) is commonly used to facilitate the reaction.[1][4]
An alternative approach involves the use of a phase-transfer catalyst (PTC), which can enhance reaction rates and yields by facilitating the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide.[5][6][7] Quaternary ammonium salts, such as tetrabutylammonium bromide, are common PTCs for such reactions.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical synthesis of this compound via the Williamson ether synthesis.
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 10.0 g (8.6 mL) | 45.2 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Reaction Conditions | |||||
| Reaction Temperature | - | - | 80 °C | - | - |
| Reaction Time | - | - | 12 hours | - | - |
| Product | |||||
| This compound | C₁₇H₂₆O₂ | 262.39 | ~9.9 g (theoretical) | - | ~92% (yield) |
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.[1][4][9]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol), anhydrous potassium carbonate (8.48 g, 61.4 mmol), and anhydrous N,N-dimethylformamide (50 mL).
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Addition of Alkyl Halide: Add 1-bromodecane (8.6 mL, 45.0 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Chemical reactivity of the aldehyde group in 4-Decyloxybenzaldehyde
An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para-position. Its chemical behavior is primarily dictated by the reactivity of the aldehyde functional group (-CHO). The presence of the long-chain decyloxy group, an electron-donating substituent, influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity. This guide provides a comprehensive examination of the key chemical transformations involving the aldehyde group of this compound, supported by experimental protocols and quantitative data derived from closely related analogs.
The aldehyde group's carbon-oxygen double bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[1] The electron-donating decyloxy group increases electron density on the benzene ring through resonance, which can slightly moderate the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] Nevertheless, the aldehyde remains a versatile functional group capable of undergoing a wide array of reactions, making this compound a valuable intermediate in organic synthesis.
Core Reactivity of the Aldehyde Group
The primary modes of reactivity for the aldehyde group in this compound include oxidation, reduction, and nucleophilic addition. These transformations allow for the conversion of the aldehyde into a variety of other functional groups and are fundamental to its application as a synthetic building block.
Caption: Core reaction pathways of the aldehyde group in this compound.
Key Reactions and Experimental Protocols
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid. This transformation is a common step in the synthesis of more complex molecules.
Common Oxidizing Agents:
-
Potassium permanganate (KMnO₄)[2]
-
Chromium trioxide (CrO₃)[2]
-
Jones reagent (CrO₃ in aqueous acetone/sulfuric acid)
General Experimental Protocol: Oxidation using Potassium Permanganate This protocol is based on the general oxidation of aromatic aldehydes.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the purple permanganate color and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.
-
Isolation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 4-decyloxybenzoic acid.
Reduction
The aldehyde group is easily reduced to a primary alcohol, (4-decyloxyphenyl)methanol. This reaction is fundamental for introducing a hydroxymethyl group.
Common Reducing Agents:
General Experimental Protocol: Reduction using Sodium Borohydride This protocol is a standard procedure for aldehyde reduction.[3]
-
Dissolution: Dissolve this compound (1.0 equivalent) in a protic solvent like methanol or ethanol.
-
Reaction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise over 15-20 minutes.
-
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography if necessary.
Nucleophilic Addition Reactions
Nucleophilic addition is one of the most important reactions of aldehydes.[4][5] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate that is subsequently protonated.[6]
Caption: Generalized workflow for nucleophilic addition to this compound.
A. Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The following protocol is adapted from procedures for similar aromatic aldehydes.[1][7]
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a deeply colored solution).
-
Aldehyde Addition: To the stirred ylide solution at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.
B. Reductive Amination
Reductive amination is a method to synthesize amines from aldehydes. The process involves the formation of an imine intermediate, which is then reduced in situ to the amine. The protocol is based on established methods.[7][8]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a reaction flask, dissolve this compound (1.0 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Track the formation of the amine product using TLC or GC-MS.
-
Workup: Quench the reaction by adding water or a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving benzaldehydes with similar electronic properties to this compound. Yields and conditions can be considered indicative for synthetic planning.
| Reaction | Substrate Analog | Reagent(s) | Solvent | Yield (%) | Reference(s) |
| Synthesis | 4-Hydroxybenzaldehyde | 1-Bromododecane, K₂CO₃ | DMF | 89-91 | [2] |
| Knoevenagel Condensation | 4-(Hexyloxy)benzaldehyde | Malononitrile, Piperidine | Ethanol | >90 | [1] |
| Wittig Reaction | 4-Amyloxybenzaldehyde-d1 | Ph₃P=CH₂ (from Ph₃PCH₃Br & BuLi) | THF | 80-90 | [7] |
| Reductive Amination | 4-Amyloxybenzaldehyde-d1 | Amine, NaBH(OAc)₃ | Dichloroethane | 75-90 | [7] |
| Substitution | 4-Hydroxybenzaldehyde Derivatives | Phenacyl Bromide, Triethylamine | Micellar Media | 46-66 | [9][10] |
Applications in Research and Drug Development
The reactivity of the aldehyde group makes this compound and its derivatives valuable in several areas:
-
Organic Synthesis: It serves as a key building block for more complex molecules. Its aldehyde group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
-
Materials Science: It is used in the synthesis of push-pull chromophores and liquid crystals, where the long alkoxy chain contributes to desired material properties like hydrophobicity and thermal stability.[2]
-
Drug Discovery: The benzaldehyde scaffold is present in many biologically active compounds. Derivatives of alkoxy-substituted benzaldehydes have been investigated for antimicrobial and anticancer activities.[2][11] The aldehyde group can form covalent bonds with nucleophilic sites on biological targets like enzymes, potentially modulating their activity.[2]
Conclusion
The chemical reactivity of this compound is centered on its versatile aldehyde group. This functional group readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and a wide range of nucleophilic addition reactions, including Wittig reactions and reductive aminations. The electron-donating nature of the para-decyloxy substituent modulates this reactivity, and the long alkyl chain imparts significant lipophilicity. These characteristics make this compound a highly useful and adaptable intermediate for researchers in organic synthesis, materials science, and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Dodecyloxy)benzaldehyde | 24083-19-0 | Benchchem [benchchem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. ck12.org [ck12.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Understanding the role of the decyloxy chain in 4-Decyloxybenzaldehyde
An In-depth Technical Guide on the Role of the Decyloxy Chain in 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organic compound that serves as a vital intermediate and molecular building block in various advanced applications, most notably in the fields of liquid crystal technology and medicinal chemistry. The molecule's distinct properties are largely dictated by its three core components: the reactive aldehyde group, the rigid phenyl ring, and the long, flexible decyloxy (-OC₁₀H₂₁) chain. This technical guide provides a comprehensive analysis of the pivotal role the decyloxy chain plays in defining the physicochemical characteristics, synthetic pathways, and application-specific behaviors of this compound.
Core Physicochemical Properties
The decyloxy chain, being a significant portion of the molecule's mass, profoundly influences its physical properties. This long alkyl chain imparts a considerable nonpolar character, which governs its solubility, melting point, and boiling point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |
| Molecular Weight | 262.39 g/mol | [1][2][3] |
| CAS Number | 24083-16-7 | [1][2][4] |
| Appearance | Liquid (at room temperature) | [2] |
| Melting Point (Tfus) | 384.52 K (111.37 °C) | [3][5] |
| Boiling Point (Tboil) | 691.10 K (417.95 °C) | [3][5] |
| Octanol/Water Partition Coefficient (logP) | 5.019 | [3][5] |
| Water Solubility (log10WS) | -5.60 mol/L | [3][5] |
Note: Some properties are calculated using computational methods like the Joback and Crippen methods.[3][5]
The high logP value and extremely low water solubility are direct consequences of the hydrophobic nature of the ten-carbon decyloxy chain.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and high-yielding method.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromodecane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90°C and maintain it for 12-24 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
This synthetic approach is widely applicable for creating a variety of 4-alkoxybenzaldehydes by simply changing the alkyl halide.[6][7]
Spectroscopic Data
The structure of this compound can be unequivocally confirmed by spectroscopic methods. The decyloxy chain gives rise to characteristic signals in both NMR and IR spectra.
Table 2: Key Spectroscopic Features for this compound
| Technique | Feature | Expected Peak(s) |
| ¹H NMR | Aldehydic Proton (-CHO) | Singlet, δ ~9.8-10.0 ppm[8][9] |
| Aromatic Protons | Two doublets, δ ~6.9-7.9 ppm | |
| Oxymethylene Protons (-OCH₂-) | Triplet, δ ~4.0 ppm | |
| Alkyl Chain Protons (-(CH₂)₈-) | Multiplets, δ ~1.2-1.8 ppm | |
| Terminal Methyl Protons (-CH₃) | Triplet, δ ~0.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-192 ppm[8][10] |
| Aromatic Carbons | δ ~114-165 ppm | |
| Oxymethylene Carbon (-OCH₂-) | δ ~68-70 ppm | |
| Alkyl Chain Carbons | δ ~14-32 ppm | |
| IR | C=O Stretch (Aldehyde) | Strong, ~1700 cm⁻¹[8][10] |
| C-H Stretch (Aldehyde) | Two weak bands, ~2720 & 2820 cm⁻¹ | |
| C-O-C Stretch (Ether) | ~1250-1000 cm⁻¹ | |
| Aliphatic C-H Stretches | Strong, just below 3000 cm⁻¹ |
The Decyloxy Chain's Role in Liquid Crystals
The most significant application of this compound and related long-chain alkoxybenzaldehydes is in the synthesis of thermotropic liquid crystals.[11] The molecular architecture required for liquid crystalline behavior (mesomorphism) typically involves a rigid core and flexible terminal chains.
In molecules derived from this compound, the benzaldehyde moiety forms part of the rigid core, while the decyloxy chain acts as one of the flexible tails. The role of this chain is multifaceted:
-
Induction of Mesophases: The long, flexible alkyl chain disrupts efficient crystal packing, lowering the melting point of the material without eliminating the anisotropic, ordered arrangement required for a liquid crystal phase.[12]
-
Anisotropy Contribution: The length and flexibility of the decyloxy chain contribute to the overall molecular shape anisotropy (rod-like or calamitic shape), which is a prerequisite for the formation of nematic and smectic phases.[11]
-
Modulation of Transition Temperatures: The length of the alkyl chain is a critical determinant of the stability and temperature range of the mesophases. Longer chains, like the decyloxy group, tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between adjacent molecules.[13][14]
-
Geometric Selectivity: In applications like inverse gas chromatography, the ordered arrangement of molecules with decyloxy chains in a liquid crystal stationary phase provides geometric selectivity, allowing for the separation of structural isomers.[15][16]
References
- 1. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Decyloxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemeo.com [chemeo.com]
- 4. 4-N-DECYLOXYBENZALDEHYDE | 24083-16-7 [chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. dakenchem.com [dakenchem.com]
- 13. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Spectroscopic Analysis of 4-Decyloxybenzaldehyde: A Technical Guide
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-decyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive understanding of the compound's spectral characteristics.
Data Presentation
The quantitative NMR data for this compound is summarized in the tables below. The assignments are based on established chemical shift principles and data from analogous compounds.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 (Aldehyde) | 9.88 | s | 1H | - |
| H-2, H-6 | 7.84 | d | 2H | 8.8 |
| H-3, H-5 | 7.00 | d | 2H | 8.8 |
| H-1' | 4.05 | t | 2H | 6.6 |
| H-2' | 1.81 | p | 2H | 6.8 |
| H-3' to H-8' | 1.47 - 1.28 | m | 12H | - |
| H-9' | 0.88 | t | 3H | 7.0 |
s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 (Aldehyde) | 190.7 |
| C-4 | 164.3 |
| C-2, C-6 | 132.0 |
| C-1 | 130.0 |
| C-3, C-5 | 114.8 |
| C-1' | 68.5 |
| C-2' | 31.9 |
| C-3' | 29.5 |
| C-4' | 29.4 |
| C-5' | 29.3 |
| C-6' | 29.1 |
| C-7' | 26.0 |
| C-8' | 22.7 |
| C-9' | 14.1 |
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR signal assignments in the tables above.
Experimental Protocols
The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is used.
-
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.
-
Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction and baseline correction are applied.
-
The spectrum is calibrated using the TMS signal at 0.00 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Coupling constants (J) are measured from the splitting patterns of the signals.
Spectral Interpretation and Logical Workflow
The process of assigning the NMR signals for this compound follows a logical progression, as illustrated in the workflow diagram below. This involves identifying key functional groups and spin systems and assigning them based on their characteristic chemical shifts, multiplicities, and integrations.
FT-IR Spectrum Analysis of 4-Decyloxybenzaldehyde: A Technical Guide to the Carbonyl Stretch
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Decyloxybenzaldehyde, with a specific focus on the analysis of its characteristic carbonyl (C=O) stretching vibration. Understanding the spectral properties of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document provides a summary of expected vibrational frequencies, detailed experimental protocols for spectral acquisition, and a logical workflow for the analysis.
Theoretical Background: The Carbonyl Stretch of Aromatic Aldehydes
The carbonyl stretch is one of the most intense and diagnostic absorption bands in an infrared spectrum.[1] For aldehydes, this band is typically found in the region of 1740-1720 cm⁻¹. However, the precise frequency is highly sensitive to the molecular environment. In the case of this compound, two key structural features influence the C=O stretching frequency:
-
Conjugation: The aldehyde group is directly attached to a benzene ring. This conjugation delocalizes the pi-electrons of the carbonyl group, which slightly weakens the C=O double bond and lowers its stretching frequency.[2][3][4] This effect typically shifts the absorption to a lower wavenumber, in the range of 1710-1685 cm⁻¹.[2][4]
-
Electron-Donating Substituent: The decyloxy group (-OC₁₀H₂₁) at the para position is an electron-donating group. Through the resonance effect, it pushes electron density into the aromatic ring and further into the carbonyl group. This increased electron density in the C=O anti-bonding orbital further weakens the bond, leading to an additional decrease in the stretching frequency.
Based on these principles, the carbonyl stretching frequency of this compound is expected to be at the lower end of the range for aromatic aldehydes.
Quantitative Data Presentation
While a definitive spectrum for this compound is not widely published, data from closely related analogs provide a strong basis for predicting the carbonyl stretching frequency. The table below summarizes the expected and observed C=O stretching frequencies for relevant compounds.
| Compound | Structure | Expected C=O Stretch (cm⁻¹) | Observed C=O Stretch (cm⁻¹) | Notes |
| Aliphatic Aldehyde (General) | R-CHO (R=alkyl) | 1740-1720[2] | - | Reference for non-conjugated aldehydes. |
| Benzaldehyde | C₆H₅-CHO | 1710-1685[2][4] | ~1705[5] | Demonstrates the effect of conjugation. |
| 4-Hydroxybenzaldehyde | HO-C₆H₄-CHO | < 1705 | - | The hydroxyl group is also an electron-donating group. |
| 4-(Pentyloxy)benzaldehyde | CH₃(CH₂)₄O-C₆H₄-CHO | < 1705 | 1691[6] | A close structural analog to this compound. |
| This compound | CH₃(CH₂)₉O-C₆H₄-CHO | ~1690 | - | Predicted value based on analogs. |
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation and consistent instrument parameters. Below are detailed protocols for the analysis of solid this compound using two common techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.
Materials:
-
This compound
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours.
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
Procedure:
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.[7]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[8]
-
Grinding and Mixing: First, grind the 1-2 mg of the sample in the agate mortar until it forms a fine powder. Then, add the KBr and continue to grind the mixture for 1-2 minutes until a homogenous, fine powder is obtained.[7][8] Avoid prolonged grinding which can lead to moisture absorption by the hygroscopic KBr.[8]
-
Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[7][8]
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
This compound
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal using a clean spatula.[9]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectral Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a high-quality spectrum.
-
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.[9]
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical steps involved in the FT-IR analysis of this compound, from sample preparation to spectral interpretation.
Caption: Logical workflow for the FT-IR analysis of this compound.
Conclusion
The FT-IR analysis of this compound is a straightforward and powerful technique for its characterization. The key diagnostic feature is the intense carbonyl stretching band, which, due to conjugation with the aromatic ring and the electron-donating effect of the para-decyloxy group, is predicted to appear around 1690 cm⁻¹. By following the detailed experimental protocols for either the KBr pellet or ATR method, researchers can obtain high-quality, reproducible spectra. This allows for confident identification, comparison between batches, and a deeper understanding of the molecular properties of this compound, which is essential for its application in research and development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtilab.com [rtilab.com]
- 6. researchgate.net [researchgate.net]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to Phase Transfer Catalysis in the Synthesis of 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of phase transfer catalysis (PTC) in the synthesis of 4-decyloxybenzaldehyde, an important intermediate in the pharmaceutical and fine chemical industries. By leveraging PTC, the synthesis of this aromatic aldehyde can be achieved with high efficiency, selectivity, and under environmentally benign conditions. This document details the underlying principles of PTC, provides comparative data on different synthetic strategies, and offers a detailed experimental protocol.
Introduction to Phase Transfer Catalysis in Williamson Ether Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis, which involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide. In this reaction, a phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.
Traditionally, this synthesis is carried out in a homogeneous phase using polar aprotic solvents like DMF or acetone with a base such as potassium carbonate.[1] However, this method often requires long reaction times and high temperatures. Phase transfer catalysis presents a highly efficient alternative. PTC facilitates the transfer of the phenoxide anion from an aqueous phase, where it is generated with an inorganic base like sodium hydroxide, to an organic phase containing the alkyl halide.[2] This is accomplished by a phase transfer catalyst, typically a quaternary ammonium salt, which forms a lipophilic ion pair with the phenoxide, enabling the reaction to proceed at the interface or in the organic phase.[2]
The primary advantages of employing PTC in this synthesis include:
-
Mild Reaction Conditions: The reaction can often be carried out at or near room temperature.[1]
-
Increased Reaction Rates: The enhanced solubility of the nucleophile in the organic phase leads to significantly shorter reaction times.[1]
-
Higher Yields and Purity: PTC often minimizes side reactions, leading to higher product yields and purity.[3]
-
Use of Inexpensive and Safer Reagents: It allows for the use of inexpensive bases like NaOH and avoids the need for anhydrous and expensive polar aprotic solvents.[4]
-
Greener Chemistry: The use of water as a solvent and the potential for catalyst recycling contribute to a more environmentally friendly process.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for the preparation of 4-alkoxybenzaldehydes significantly impacts the efficiency and scalability of the process. Below is a comparison of the conventional method with the phase transfer catalysis approach for the synthesis of a representative homolog, 4-butoxybenzaldehyde. The data highlights the clear advantages of PTC.
| Catalytic System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Conventional | K₂CO₃ | Acetone/DMF | 50-80 | 6-24 | 75-85 | Well-established, simple setup.[1] | Long reaction times, higher energy consumption.[1] |
| Phase Transfer Catalysis (PTC) | NaOH (50% aq.) | Toluene | 35 | 4 | ~92 | Mild reaction conditions, high yield, shorter reaction time, suitable for scaling up.[1] | Requires a phase-transfer catalyst, potential for emulsion formation.[1] |
Detailed Experimental Protocol
This protocol is adapted from the phase transfer-catalyzed synthesis of 4-butoxybenzaldehyde and is expected to be highly effective for the synthesis of this compound with minor optimization.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 equivalent), tetrabutylammonium bromide (0.1 equivalents), and toluene.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.
-
Addition of Alkylating Agent: Add 1-bromodecane (1.1 equivalents) dropwise to the biphasic mixture.
-
Reaction: Heat the reaction mixture to 90°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Visualizing the Process: Diagrams
To further elucidate the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Phase Transfer Catalysis in this compound Synthesis.
References
An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 4-Decyloxybenzaldehyde
Introduction: The Imperative for Accelerated Synthesis
In the fast-paced landscape of chemical research and drug development, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. 4-Decyloxybenzaldehyde, a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and fragrance compounds, traditionally prepared via the Williamson ether synthesis, often requires prolonged reaction times and elevated temperatures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2][3] This guide delineates a robust and reproducible protocol for the synthesis of this compound, harnessing the power of microwave irradiation.
The Underpinning Chemistry: Microwave-Enhanced Williamson Ether Synthesis
The synthesis of this compound is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[4] In this reaction, the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane and displacing the bromide ion.
The application of microwave energy significantly enhances the rate of this SN2 reaction.[3] Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This localized superheating effect dramatically reduces reaction times from hours to mere minutes and often results in cleaner reactions with higher yields compared to conventional heating methods.[1]
The Role of Phase-Transfer Catalysis
To facilitate the reaction between the water-soluble phenoxide and the water-insoluble 1-bromodecane, a phase-transfer catalyst (PTC) is employed.[5][6][7] Tetrabutylammonium bromide (TBAB) is a common and effective PTC for this type of reaction. The quaternary ammonium cation is soluble in both aqueous and organic phases and can transport the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where it can react with the alkyl halide.[5]
Reaction Mechanism and Experimental Workflow
The overall reaction proceeds as follows:
The mechanism involves the deprotonation of 4-hydroxybenzaldehyde by a base, typically potassium carbonate or potassium hydroxide, to form the phenoxide nucleophile. This is followed by the SN2 attack of the phenoxide on 1-bromodecane.
Below are the graphical representations of the reaction mechanism and the experimental workflow.
Figure 1: Reaction mechanism for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for microwave-assisted Williamson ether synthesis.[8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10 mmol |
| 1-Bromodecane | 221.19 | 2.65 g (2.2 mL) | 12 mmol |
| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20 mmol |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1 mmol |
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
10 mL microwave reactor vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Addition of Alkyl Halide: To the solid mixture, add 1-bromodecane (2.65 g, 12 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes.
-
Workup: After the reaction is complete and the vial has cooled to room temperature, add 20 mL of water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to yield this compound as a white solid.[6][11][12][13]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| CAS Number | 24083-16-7[8] |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.39 g/mol |
| Appearance | White solid |
| Melting Point | 42-44 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.88 (s, 1H, -CHO)
-
δ 7.83 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.99 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 4.04 (t, J = 6.6 Hz, 2H, -OCH₂-)
-
δ 1.81 (quint, J = 6.9 Hz, 2H, -OCH₂CH₂ -)
-
δ 1.47-1.26 (m, 12H, -(CH₂)₆-)
-
δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 190.7 (-CHO)
-
δ 164.3 (Ar-C-O)
-
δ 131.9 (Ar-CH)
-
δ 129.9 (Ar-C)
-
δ 114.8 (Ar-CH)
-
δ 68.4 (-OCH₂)
-
δ 31.9, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 (Alkyl Chain)
-
-
FT-IR (KBr, cm⁻¹):
Safety Considerations
-
1-Bromodecane is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave reactions should be carried out in a dedicated microwave reactor with appropriate safety features.
-
Potassium carbonate is an irritant. Avoid inhalation of dust.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over traditional methods, providing a rapid, efficient, and high-yielding protocol. This in-depth guide provides the necessary details for researchers to successfully implement this modern synthetic technique. The principles and procedures outlined here can be adapted for the synthesis of a wide range of other alkoxybenzaldehyde derivatives, contributing to the advancement of materials science and pharmaceutical research.
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-N-DECYLOXYBENZALDEHYDE | 24083-16-7 [chemicalbook.com]
- 9. orgchemres.org [orgchemres.org]
- 10. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chemeo.com [chemeo.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Sonication-Enhanced Williamson Ether Synthesis of 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application and effects of sonication on the Williamson ether synthesis of 4-decyloxybenzaldehyde, a valuable intermediate in various industrial applications, including the manufacturing of liquid crystals and pharmaceuticals. This document details the reaction mechanism, presents a comparative analysis of conventional and sonication-assisted methods, and provides detailed experimental protocols and workflow diagrams.
Introduction to the Williamson Ether Synthesis and Sonochemistry
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. The synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane is a classic example of this S\textsubscript{N}2 reaction. Traditional approaches to this synthesis often necessitate elevated temperatures and extended reaction times to achieve high yields.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green chemistry. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots of intense temperature and pressure, which can dramatically accelerate reaction rates, enhance yields, and permit milder reaction conditions.
Reaction Pathway
The synthesis of this compound proceeds in two main steps. First, the phenolic proton of 4-hydroxybenzaldehyde is abstracted by a base to form a nucleophilic phenoxide ion. This intermediate then attacks the primary carbon of 1-bromodecane in an S\textsubscript{N}2 fashion, displacing the bromide ion to form the final ether product.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Analysis: Conventional Heating vs. Sonication
The application of ultrasound offers significant advantages over conventional heating methods for the synthesis of this compound. The primary benefits include a drastic reduction in reaction time, lower energy consumption, and often improved yields.
| Parameter | Conventional Heating Method | Sonication-Assisted Method |
| Reaction Time | 12 hours[1] | 30-60 minutes |
| Temperature | 80 °C[1] | 60-70 °C |
| Typical Yield | ~95%[1][2] | >95% |
| Energy Input | High | Low |
| Solvent | N,N-Dimethylformamide (DMF)[1] | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃)[1] | Potassium Carbonate (K₂CO₃) |
Experimental Protocols
The following sections provide detailed methodologies for both the conventional and sonication-assisted synthesis of this compound.
Conventional Williamson Ether Synthesis Protocol
This protocol is adapted from the synthesis of 4-(hexyloxy)benzaldehyde.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromodecane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[1] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.[1]
-
Combine the organic layers and wash twice with water and once with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by vacuum distillation or column chromatography.
Sonication-Assisted Williamson Ether Synthesis Protocol
Materials:
-
Same as the conventional protocol.
Equipment:
-
An ultrasonic cleaning bath or a probe-type sonicator.
-
A reaction vessel (e.g., an Erlenmeyer flask).
-
Magnetic stirrer.
Procedure:
-
Combine 4-hydroxybenzaldehyde, potassium carbonate, and anhydrous DMF in a suitable reaction vessel with a magnetic stir bar.
-
Add 1-bromodecane to the mixture.
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Begin sonication and gentle magnetic stirring. The reaction temperature will typically rise to and be maintained at 60-70 °C due to the ultrasonic energy.
-
Continue the reaction for 30-60 minutes, monitoring by TLC.
-
Upon completion, follow the same work-up and purification procedure as outlined in the conventional protocol (steps 5-10).
Visualized Experimental Workflows
The following diagrams illustrate the step-by-step procedures for both the conventional and sonication-assisted syntheses.
Caption: Conventional Synthesis Workflow.
Caption: Sonication-Assisted Synthesis Workflow.
Conclusion
The use of sonication provides a more efficient, rapid, and environmentally friendly method for the Williamson ether synthesis of this compound compared to conventional heating. The significant reduction in reaction time and energy input makes it a highly attractive alternative for laboratory and potential industrial-scale synthesis. The protocols and comparative data presented herein offer a practical guide for researchers and professionals looking to adopt this advanced synthetic technique.
References
Methodological & Application
Application Notes and Protocols: 4-Decyloxybenzaldehyde as a Precursor for Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of calamitic liquid crystals using 4-Decyloxybenzaldehyde as a key precursor. Calamitic, or rod-shaped, liquid crystals are foundational materials in display technologies and are of growing interest in fields such as organic electronics and drug delivery. This compound, with its terminal aldehyde group and a flexible decyloxy chain, is a versatile building block for creating these advanced materials.
The aldehyde functional group allows for the straightforward synthesis of various liquid crystalline compounds, most notably through the formation of Schiff base (imine) and ester linkages. These reactions facilitate the construction of the rigid core structure essential for calamitic mesogens. The decyloxy tail contributes to the overall molecular anisotropy and influences the thermal properties and mesophase behavior of the resulting liquid crystals.
Synthesis of Calamitic Liquid Crystals
Two primary synthetic routes employing this compound as a precursor are detailed below: the synthesis of Schiff base liquid crystals and the synthesis of ester-based liquid crystals.
Schiff base linkages (-CH=N-) are readily formed through the condensation reaction of an aldehyde with a primary amine. This reaction is widely used in the synthesis of liquid crystals due to its high yield and the linear, rigid nature of the resulting imine bond, which promotes mesophase stability.
A general synthetic route involves the condensation of this compound with a substituted aniline in a suitable solvent, often with an acid catalyst.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-ethoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted aniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is then collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Ester linkages are another crucial linking group in the design of calamitic liquid crystals. The synthesis of ester-based liquid crystals from this compound typically involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by esterification.
Experimental Protocol: Synthesis of an Ester-Based Liquid Crystal
This protocol outlines the synthesis of an ester-based liquid crystal starting from this compound.
Step 1: Oxidation of this compound to 4-Decyloxybenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Beakers, magnetic stirrer, and heating plate
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO4 solution to the aldehyde solution while stirring and maintaining the temperature.
-
After the reaction is complete (indicated by the disappearance of the purple color), filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 4-decyloxybenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Esterification of 4-Decyloxybenzoic Acid
Materials:
-
4-Decyloxybenzoic acid
-
A substituted phenol (e.g., 4-ethylphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-decyloxybenzoic acid and the substituted phenol in dry dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Calamitic Liquid Crystals
The mesomorphic properties of the synthesized calamitic liquid crystals are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Protocol: Characterization of Mesomorphic Properties
1. Differential Scanning Calorimetry (DSC)
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
-
Purified liquid crystal sample (2-5 mg)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same controlled rate back to room temperature.
-
Record the heat flow as a function of temperature to determine the phase transition temperatures and associated enthalpy changes.
2. Polarized Optical Microscopy (POM)
Materials and Equipment:
-
Polarizing microscope with a hot stage
-
Glass microscope slides and coverslips
-
Spatula
Procedure:
-
Place a small amount of the synthesized liquid crystal on a microscope slide and cover with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture changes through the crossed polarizers.
-
The different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic optical textures.
-
Correlate the temperatures of texture changes with the transitions observed in the DSC thermogram.
Data Presentation
The following tables summarize the mesomorphic properties of representative calamitic liquid crystals derived from p-alkoxybenzaldehydes. Due to the limited availability of a complete homologous series for this compound derivatives in the searched literature, data for analogous compounds with varying alkoxy chain lengths are included for illustrative purposes to demonstrate structure-property relationships.
Table 1: Phase Transition Temperatures of Schiff Base Liquid Crystals of the type R-O-Ph-CH=N-Ph-OC2H5
| R (Alkyl Chain) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) |
| C6H13 (Hexyl) | 82.0 | 106.0 | - |
| C10H21 (Decyl)* | (Data not available) | (Data not available) | (Data not available) |
| C12H25 (Dodecyl) | 95.0 | 108.0 | 98.0 |
Table 2: Phase Transition Temperatures of Ester-Based Liquid Crystals of the type R-O-Ph-COO-Ph-OC2H5
| R (Alkyl Chain) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) |
| C6H13 (Hexyl) | 75.0 | 98.0 | - |
| C10H21 (Decyl) | (Data for ethyl-[4-(4′-decyloxy)benzoyloxy]-benzoate shows a melting point of 94.5°C and a clearing point of 101.5°C)[1] | 101.5[1] | - |
| C12H25 (Dodecyl) | 88.0 | 105.0 | 92.0 |
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships discussed in these application notes.
Caption: Synthetic workflow for Schiff base liquid crystals.
Caption: Synthetic workflow for ester-based liquid crystals.
Caption: Experimental workflow for liquid crystal characterization.
References
Application of 4-Decyloxybenzaldehyde in thermotropic liquid crystals
An Application Guide to the Utility of 4-Decyloxybenzaldehyde in the Synthesis and Characterization of Thermotropic Liquid Crystals
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound as a fundamental building block in the design of thermotropic liquid crystals. We will delve into the synthetic protocols, characterization methodologies, and the underlying structure-property relationships that make this molecule a cornerstone in materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the principles at play.
Introduction: The Architectural Role of this compound
Thermotropic liquid crystals are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1][2] This mesophase behavior is temperature-dependent and is exploited in a vast array of technologies, most notably in liquid crystal displays (LCDs).[3] The key to achieving a liquid crystalline phase lies in molecular architecture. Molecules must possess a degree of structural anisotropy, typically a rigid core combined with flexible terminal segments, to promote the necessary orientational order.[4][5]
This compound is an exemplary precursor for creating such molecules. Its structure consists of:
-
A Rigid Phenyl Ring: This provides the core rigidity essential for anisotropic packing.
-
An Aldehyde Functional Group: This is a versatile chemical handle, readily participating in condensation reactions to form larger, more complex structures. The most common reaction is the formation of a Schiff base (or azomethine) linkage (-CH=N-), which extends the rigid core while maintaining molecular linearity.[6][7]
-
A Flexible Decyloxy Chain (-OC₁₀H₂₁): This long alkyl chain is crucial. It imparts flexibility, lowers the melting point compared to a completely rigid molecule, and helps to stabilize the liquid crystalline mesophases over a usable temperature range. The length of this chain is a key tuning parameter for the resulting material's properties.[8]
This combination of features makes this compound a powerful and versatile starting material for a wide range of liquid crystalline compounds, particularly calamitic (rod-shaped) mesogens.[4]
Synthesis of Schiff Base Liquid Crystals: A Step-by-Step Protocol
The condensation of this compound with a primary amine is a robust and high-yielding method to produce Schiff base liquid crystals. The protocol below describes a general procedure for synthesizing a member of the N-(4-decyloxybenzylidene)-4-alkylaniline homologous series.
Protocol 2.1: Synthesis of N-(4-decyloxybenzylidene)-4-butylaniline
Causality and Experimental Rationale: This reaction is a nucleophilic addition-elimination. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the hydroxyl group of the intermediate, making it a good leaving group (water) and facilitating the formation of the stable imine product.[6] Absolute ethanol is an excellent solvent as it dissolves the reactants but often allows the product to crystallize upon cooling, simplifying initial purification.[9] Refluxing provides the necessary activation energy to drive the reaction to completion.
Materials:
-
This compound
-
4-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound (e.g., 5 mmol, 1.23 g) and 4-butylaniline (5 mmol, 0.75 g) in a minimal amount of absolute ethanol (approx. 25-30 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with constant stirring. The reaction progress should be monitored every hour using TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value. The reaction is typically complete within 2-4 hours.[8][9]
-
Crystallization and Isolation: Upon reaction completion (as determined by the disappearance of the limiting reagent spot on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will typically crystallize out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[9] For high purity, the product must be recrystallized from a suitable solvent (ethanol is often sufficient) until a constant melting point and sharp phase transition temperatures are observed.
Self-Validation:
-
Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Key signals to look for include the disappearance of the aldehyde C-H stretch and the appearance of the C=N (imine) stretch in the IR spectrum.
-
Thermal Analysis: The final validation of a successful synthesis of a liquid crystalline material is the observation of mesophases, as detailed in the next section.
Characterization of Thermotropic Properties
The defining feature of a thermotropic liquid crystal is its phase behavior as a function of temperature. Two primary techniques are indispensable for this characterization: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4]
Protocol 3.1: Characterization by Polarized Optical Microscopy (POM)
Causality and Experimental Rationale: POM is a qualitative technique that allows for the direct visualization of the anisotropic optical textures characteristic of different liquid crystal phases. As polarized light passes through the birefringent liquid crystal sample, it is split into two rays that travel at different velocities. Upon recombination, they interfere, producing textures and colors that are unique to the specific molecular arrangement of the mesophase (e.g., nematic, smectic).
Procedure:
-
Sample Preparation: Place a small amount of the purified Schiff base powder onto a clean glass microscope slide. Cover it with a glass coverslip.
-
Heating Stage: Place the slide onto a hot stage connected to a temperature controller.
-
Observation: Insert the hot stage into a polarizing microscope equipped with crossed polarizers.
-
Heating Cycle: Slowly heat the sample (e.g., at a rate of 5-10°C/min). Observe the sample continuously.
-
The transition from the crystalline solid to a liquid crystal phase (melting point) is marked by the appearance of a fluid, birefringent texture.
-
Transitions between different mesophases (e.g., smectic to nematic) will be seen as distinct changes in the optical texture.
-
The transition to the isotropic liquid (clearing point) is identified by the sample becoming completely dark (optically extinct) as it loses its birefringence.[5]
-
-
Cooling Cycle: Slowly cool the sample from the isotropic phase and record the temperatures at which the textures reappear. This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).[10]
Protocol 3.2: Characterization by Differential Scanning Calorimetry (DSC)
Causality and Experimental Rationale: DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions are thermal events that involve a change in enthalpy (ΔH). DSC detects these changes as peaks in the heat flow curve, allowing for precise determination of transition temperatures and their associated energetics.[9]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Subject the sample to a controlled heating and cooling cycle under an inert nitrogen atmosphere to prevent oxidation. A typical program would be:
-
Heat from room temperature to a point well above the clearing temperature (e.g., 20°C above the clearing point observed by POM) at a rate of 10°C/min.
-
Hold for 2-3 minutes to ensure thermal equilibrium.
-
Cool back to room temperature at a rate of 10°C/min.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks on heating and exothermic peaks on cooling, corresponding to the phase transitions.[9] The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Data Presentation: Mesomorphic Properties
The data obtained from POM and DSC are complementary and are best presented in a structured table. The following is representative data for a homologous series derived from this compound, illustrating the effect of changing the terminal chain length on the other side of the molecule.
| Compound (R Group) | Transition | Temperature (°C) | ΔH (kJ/mol) | Mesophase(s) Observed |
| -CH₃ | Cr → N | 95.2 | 25.1 | Nematic |
| N → I | 108.5 | 0.6 | ||
| -C₂H₅ | Cr → N | 88.7 | 24.3 | Nematic |
| N → I | 112.1 | 0.7 | ||
| -C₄H₉ | Cr → SmA | 79.4 | 22.8 | Smectic A, Nematic |
| SmA → N | 99.8 | 1.5 | ||
| N → I | 109.3 | 0.6 | ||
| -C₇H₁₅ | Cr → SmA | 75.1 | 28.5 | Smectic A |
| SmA → I | 105.6 | 2.1 |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative, based on trends reported in the literature.[10][11]
Visualizing the Process and Principles
Diagrams are essential for conceptualizing the workflow and the molecular behavior that gives rise to liquid crystalline phases.
Synthesis and Characterization Workflow
Caption: Experimental workflow from synthesis to final data analysis.
Molecular Anisotropy and Mesophase Formation
Caption: From molecular structure to self-assembled liquid crystal phases.
Structure-Property Insights and Electro-Optical Applications
The true power of using precursors like this compound lies in the ability to systematically tune the properties of the final material.
-
Effect of Chain Length: As seen in the data table, increasing the length of the terminal alkyl chains (both the decyloxy group and the 'R' group) tends to promote the formation of more highly ordered smectic phases over nematic phases.[10][11] This is due to increased van der Waals interactions between the flexible tails, which favor layered arrangements.
-
Role of the Core: The rigid aromatic core and the azomethine linker create a large molecular polarizability, which is essential for the intermolecular forces that drive mesophase formation.[12]
-
Electro-Optical Switching: The anisotropic nature of these molecules underpins their use in display devices. In the nematic phase, the average molecular orientation (the director) can be aligned by an external electric field.[3] This field-induced reorientation changes the effective refractive index of the material, allowing it to act as a light switch when placed between two polarizers. Key performance metrics for such materials include the threshold voltage required for switching and the response time.[13][14] Materials derived from this compound provide a foundational system for exploring and optimizing these crucial electro-optical properties.[15]
References
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. scholarly.org [scholarly.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Electro-optical properties and possible applications of bent-core liquid crystals [spie.org]
- 15. novapublishers.com [novapublishers.com]
Application Notes and Protocols for the Synthesis of Bent-Core Liquid Crystals Utilizing 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bent-core liquid crystals (BCLCs) using 4-decyloxybenzaldehyde as a key precursor. The protocols detailed below are representative methods for the formation of both Schiff base and ester-based BCLCs. The unique molecular architecture of BCLCs, often described as banana-shaped, gives rise to fascinating mesophases with properties such as spontaneous polarization and chirality, making them promising materials for advanced applications in displays, sensors, and nanotechnology.
Introduction to Bent-Core Liquid Crystals
Bent-core liquid crystals are a unique class of liquid crystals characterized by their non-linear molecular shape. This bent geometry hinders the close packing typically observed in rod-like (calamitic) liquid crystals, leading to the formation of novel smectic and columnar phases. The terminal decyloxy chain of this compound provides the necessary flexibility and influences the mesomorphic properties, such as transition temperatures and the type of liquid crystalline phases observed.
Synthesis of Bent-Core Liquid Crystals
The synthesis of bent-core liquid crystals typically involves a multi-step process where a central bent core, often derived from resorcinol or a similar molecule, is functionalized with "arms" that terminate in flexible alkyl chains. This compound is a crucial building block for these arms, providing a terminal decyloxy chain and a reactive aldehyde group for further chemical modifications.
Two common strategies for incorporating this compound into bent-core structures are through the formation of Schiff base linkages or ester linkages.
Protocol 1: Synthesis of a Symmetric Schiff Base Bent-Core Liquid Crystal
This protocol describes the synthesis of a symmetric bent-core liquid crystal where two arms derived from this compound are attached to a central 1,3-phenylenediamine core via a Schiff base condensation reaction.
Experimental Protocol:
-
Preparation of the Diamine Core: Start with a suitable bent core, for this example, 1,3-phenylenediamine.
-
Schiff Base Condensation:
-
In a round-bottom flask, dissolve 1,3-phenylenediamine (1.0 mmol) in absolute ethanol (20 mL).
-
In a separate beaker, dissolve this compound (2.2 mmol) in absolute ethanol (30 mL).
-
Add the this compound solution to the 1,3-phenylenediamine solution with constant stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Synthesis of a Symmetric Ester-Based Bent-Core Liquid Crystal
This protocol outlines the synthesis of a symmetric bent-core liquid crystal using an esterification reaction between 4-decyloxybenzoic acid (which can be synthesized from this compound) and a resorcinol core.
Experimental Protocol:
-
Oxidation of this compound:
-
Oxidize this compound to 4-decyloxybenzoic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.
-
-
Esterification Reaction:
-
In a round-bottom flask, combine resorcinol (1.0 mmol), 4-decyloxybenzoic acid (2.2 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Dissolve the mixture in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (2.4 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Recrystallize the purified product from an appropriate solvent to yield the final bent-core liquid crystal.
-
Data Presentation
The following tables summarize representative quantitative data for bent-core liquid crystals analogous to those that can be synthesized using this compound. The data is sourced from published literature on similar compounds.
Table 1: Reaction Yields for Analogous Bent-Core Liquid Crystals
| Compound Type | Central Core | Linkage | Terminal Chain | Reported Yield (%) | Reference |
| Symmetric Schiff Base | 1,3-Phenylenediamine | Imine | Decyloxy | 42-72 | [1] |
| Symmetric Ester | Resorcinol | Ester | Decyloxy | ~60 | [2] |
Table 2: Phase Transition Temperatures of Analogous Bent-Core Liquid Crystals
Note: Cr = Crystalline, Sm = Smectic, N = Nematic, Iso = Isotropic. All temperatures are in degrees Celsius (°C).
| Compound Type | Terminal Chain | Heating Transitions (°C) | Cooling Transitions (°C) | Reference |
| Symmetric Schiff Base | Decyloxy | Cr 138 Sm 283 N 312 Iso | Iso 310 N 278 Sm 130 Cr | [1] |
| Symmetric Ester | Dodecyloxy | Cr 118 SmC 159 N 194 Iso | Iso 193 N 159 SmC 91 Cr | [3] |
Mandatory Visualizations
Synthetic Workflow for Schiff Base Bent-Core Liquid Crystal
Caption: Synthetic workflow for a Schiff base BCLC.
Logical Relationship for Ester-Based Synthesis
Caption: Logical steps for ester-based BCLC synthesis.
Characterization Workflow for Synthesized Liquid Crystals
Caption: Workflow for the characterization of BCLCs.
References
Application Note: A Comprehensive Protocol for the Wittig Reaction Synthesis of 4-Decyloxy-stilbene Derivatives
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of stilbene derivatives via the Wittig reaction, using 4-Decyloxybenzaldehyde as a key reactant. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification strategies, and comprehensive troubleshooting advice to ensure reproducible and high-yield outcomes.
Introduction and Scientific Context
The synthesis of stilbenoids and their analogues is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[4][5] The Wittig reaction offers a powerful and versatile method for preparing alkenes with precise control over the double bond's location, a distinct advantage over methods like alcohol dehydration which can produce isomeric mixtures.[6][7]
This protocol focuses on the reaction between this compound and a benzyl-derived phosphorus ylide. The long alkyloxy chain imparts lipophilicity, a common feature in pharmacologically active molecules. The resulting product, a 4-decyloxy-stilbene derivative, can be synthesized as a mixture of (E)- and (Z)-isomers. The stereochemical outcome is highly dependent on the stability of the ylide and the reaction conditions.[1] Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene under kinetic, salt-free conditions.[1][3]
Reaction Mechanism: From Ylide to Alkene
The Wittig reaction proceeds through a well-established mechanistic pathway involving several key steps. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Phosphonium Salt Formation : The process begins with the SN2 reaction of a phosphine, typically triphenylphosphine (PPh₃), with an alkyl halide (e.g., benzyl chloride) to form a stable alkyltriphenylphosphonium salt.[6][8][9]
-
Ylide Generation : The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[6][7] A strong base (e.g., n-butyllithium, sodium hydride) deprotonates this carbon to generate a phosphorus ylide (also known as a phosphorane), a species with adjacent positive and negative charges.[7][9]
-
Oxaphosphetane Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound).[10] This is believed to be a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[1][3][10]
-
Alkene and Phosphine Oxide Formation : The unstable oxaphosphetane intermediate rapidly decomposes, cleaving to form the desired alkene and triphenylphosphine oxide (TPPO). The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[11]
Caption: Figure 1: Wittig Reaction Mechanism
Experimental Protocol: Synthesis of 4-Decyloxystilbene
This protocol details the in situ generation of the ylide followed by its reaction with this compound. Strict adherence to anhydrous and inert conditions is paramount for success.[12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Purity/Grade |
| Benzyltriphenylphosphonium Chloride | C₂₅H₂₂ClP | 388.87 | 1.1 | (calc.) | ≥98% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.05 | (calc.) | 2.5 M in hexanes |
| This compound | C₁₇H₂₆O₂ | 262.39 | 1.0 | (calc.) | ≥97% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | (calc.) | Anhydrous, ≥99.9% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | (calc.) | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | - | (calc.) | ACS Grade |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | (calc.) | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | (calc.) | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (calc.) | - |
Step-by-Step Procedure
A. Ylide Formation (In Situ)
-
Glassware Preparation : Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : Add benzyltriphenylphosphonium chloride (1.1 eq.) to the flask.
-
Solvent Addition : Add anhydrous THF via syringe. The amount should be sufficient to create a stirrable suspension (approx. 0.1 M concentration of the phosphonium salt).
-
Cooling : Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition : Slowly add n-butyllithium (1.05 eq., 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes. A distinct color change to deep orange or red indicates the formation of the ylide.[12]
-
Stirring : Stir the resulting ylide solution at 0 °C for an additional 30-60 minutes to ensure complete formation.
B. Wittig Reaction
-
Aldehyde Preparation : In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Aldehyde Addition : Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via syringe or dropping funnel.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexanes/ethyl acetate mixture (e.g., 9:1 v/v). Visualize spots under a UV lamp. The disappearance of the aldehyde spot indicates reaction completion.
C. Workup and Purification
-
Quenching : Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).[13]
-
Washing : Combine the organic layers and wash with deionized water, followed by brine to remove residual water.
-
Drying : Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of the alkene isomers and triphenylphosphine oxide (TPPO).
-
Purification : Purify the crude material using flash column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is typically effective at separating the less polar alkene products from the more polar TPPO.
Caption: Figure 2: Experimental Workflow
Characterization and Data Analysis
Proper characterization is essential to confirm the structure, purity, and isomeric ratio of the synthesized 4-Decyloxystilbene.
-
¹H NMR Spectroscopy : This is the most powerful tool for analysis. The vinylic protons of the (E)- and (Z)-isomers will appear as distinct doublets in the 5.5-7.5 ppm region. The coupling constant (J-value) is diagnostic: (E)-isomers typically exhibit a larger coupling constant (J ≈ 12-18 Hz) compared to (Z)-isomers (J ≈ 6-12 Hz).[14] The E/Z ratio can be calculated by integrating these characteristic peaks.
-
¹³C NMR Spectroscopy : Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the successful reaction.
-
Infrared (IR) Spectroscopy : The disappearance of the strong aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a C=C alkene stretch (around 1600 cm⁻¹) are key indicators of a successful reaction.
| Expected Analytical Data for 4-Decyloxystilbene | |
| Technique | Expected Observation |
| ¹H NMR (CDCl₃) | Vinylic Protons: (E)-isomer: ~7.0-7.5 ppm (d, J ≈ 16 Hz); (Z)-isomer: ~6.5-6.9 ppm (d, J ≈ 12 Hz). Aromatic Protons: ~6.8-7.6 ppm. -OCH₂- Protons: ~4.0 ppm (t). Alkyl Chain: ~0.9-1.8 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₂₄H₃₂O: 337.25. Found: (Expected value). |
| IR (thin film) | ~3030 cm⁻¹ (Ar-H stretch), ~2925, 2855 cm⁻¹ (Alkyl C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (trans C-H bend, if E-isomer is present). Absence of strong C=O stretch at ~1700 cm⁻¹. |
Troubleshooting Guide
Low yields or incomplete reactions in the Wittig synthesis are common but can often be resolved with careful optimization.[12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield; Starting Aldehyde Recovered | 1. Incomplete Ylide Formation: Presence of moisture or air, or base is not strong enough/fresh.[12] | 1. Ensure all glassware is rigorously flame-dried. Use fresh, anhydrous solvents.[12] Confirm the molarity of the n-BuLi solution by titration. |
| 2. Ylide Instability: The non-stabilized ylide decomposed before reacting.[13] | 2. Generate the ylide at low temperature (0 °C to -78 °C) and add the aldehyde to the freshly prepared solution without delay.[13] | |
| 3. Poor Aldehyde Quality: Aldehyde may have oxidized to the corresponding carboxylic acid.[1][12] | 3. Use freshly purchased or purified aldehyde. Check purity by NMR or TLC before starting. | |
| Mixture of Isomers with Undesired Ratio | 1. Reaction Conditions: The E/Z selectivity is highly dependent on the ylide, solvent, and presence of salts.[1] | 1. For non-stabilized ylides, salt-free conditions (using NaHMDS or KHMDS as a base) typically favor the Z-isomer. To favor the E-isomer, consider the Schlosser modification or the Horner-Wadsworth-Emmons (HWE) reaction.[1][12] |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. Similar Polarity: TPPO can have similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize the mobile phase for column chromatography. If the product is stable, it can sometimes be precipitated from a non-polar solvent like hexanes or ether, leaving TPPO in solution. Alternatively, TPPO can be converted to a water-soluble salt. |
| Reaction Stalls | 1. Steric Hindrance or Electronic Effects: The electron-donating decyloxy group can slightly deactivate the aldehyde. | 1. After initial reaction at room temperature, consider gentle heating (e.g., reflux in THF) to drive the reaction to completion, while monitoring by TLC to avoid decomposition.[13] |
Safety and Handling
-
n-Butyllithium (n-BuLi) : Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Benzyltriphenylphosphonium Chloride : Can be irritating to the eyes, respiratory system, and skin.
-
Anhydrous Solvents (THF) : Highly flammable. Work must be conducted in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE) : Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves when performing this reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 4-Decyloxybenzaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4][5] The products of this condensation are not merely synthetic curiosities; they are crucial intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, functional polymers, cosmetics, and fine chemicals.[6][7][8]
This application note provides an in-depth guide to the Knoevenagel condensation specifically utilizing 4-Decyloxybenzaldehyde. The presence of the long C10 alkyl (decyloxy) chain on the benzaldehyde imparts significant lipophilicity to the resulting products, a feature that can be strategically exploited in drug development to modulate pharmacokinetic properties or in materials science to create novel liquid crystals and functional organic materials. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Pathways: Controlling the Reaction
The Knoevenagel condensation proceeds via a clear, stepwise mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction begins with the deprotonation of the active methylene compound by a base to generate a nucleophilic enolate ion.[6][9] This enolate then executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. The resulting tetrahedral intermediate undergoes proton transfer and subsequent dehydration, eliminating a molecule of water to form the final, stable α,β-unsaturated product.[6]
Two primary mechanistic pathways are generally considered, depending on the catalyst employed:
-
Direct Enolate Pathway: When using a weak base like piperidine or an alkali hydroxide, the base directly abstracts a proton from the active methylene compound to form the resonance-stabilized carbanion (enolate), which then acts as the primary nucleophile.[10]
-
Iminium Ion Pathway: With amine catalysts such as piperidine or pyridine, an alternative pathway can occur where the amine first condenses with the aldehyde to form an iminium ion.[10] This iminium ion is a significantly more potent electrophile than the aldehyde itself, leading to a more rapid reaction with the enolate.
The choice of catalyst and solvent system is paramount and can significantly influence reaction rates, yields, and even the feasibility of the reaction with less reactive substrates.[5] While traditional protocols often rely on organic bases like piperidine and pyridine in solvents such as ethanol or DMF, a significant shift towards greener and more sustainable methods is underway.[7][11] These modern approaches utilize heterogeneous catalysts, ionic liquids, or even solvent-free conditions to minimize environmental impact and simplify product purification.[10][11][12]
Diagram: General Mechanism of Knoevenagel Condensation
Caption: The reaction proceeds via base-catalyzed enolate formation, nucleophilic attack on the aldehyde, and dehydration.
Experimental Design: Reactants and Conditions
The success of the Knoevenagel condensation with this compound hinges on the appropriate selection of the active methylene compound, catalyst, and solvent.
-
Active Methylene Compounds: The reactivity of these compounds is dictated by the electron-withdrawing nature of the 'Z' groups, which stabilize the intermediate carbanion. Common choices include:
-
Malononitrile (Z, Z' = CN): Highly reactive due to the strong electron-withdrawing capacity of the two nitrile groups.[13]
-
Ethyl Cyanoacetate (Z = CN, Z' = COOEt): Also highly reactive and commonly used to produce cyanoacrylate products.[12]
-
Diethyl Malonate (Z, Z' = COOEt): Less reactive than the above but a staple for producing malonic ester derivatives.[13]
-
Malonic Acid (Z, Z' = COOH): Primarily used in the Doebner modification, which often involves pyridine as both the catalyst and solvent and results in a concomitant decarboxylation to yield a cinnamic acid derivative.[3][14]
-
-
Catalysts: A wide range of catalysts can be employed.
-
Homogeneous Bases: Piperidine, pyridine, and triethylamine are classic choices, often used in catalytic amounts.[3][7]
-
Heterogeneous Catalysts: To improve sustainability and ease of purification, solid catalysts are increasingly preferred. These include basic clays, hydrotalcites, functionalized silica, and metal-organic frameworks (MOFs).[11][12][15] Their key advantage is easy removal from the reaction mixture by filtration.[11]
-
Green Catalysts: Ammonium salts like ammonium bicarbonate are effective, especially in solvent-free reactions, breaking down into volatile byproducts.[7][10]
-
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for synthesizing Knoevenagel condensation products from this compound under both classic and green conditions.
Protocol 1: Classic Piperidine-Catalyzed Synthesis of 2-(4-Decyloxybenzylidene)malononitrile
This protocol describes a standard and reliable method using a homogenous base catalyst in an alcohol solvent.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 mmol, 1.31 g) and malononitrile (5.0 mmol, 0.33 g).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.25 mmol, ~25 µL) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Workup - Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Piperidine is a toxic and corrosive base. Handle with appropriate gloves and eye protection.
-
Malononitrile is toxic. Avoid inhalation and skin contact.
Diagram: Experimental Workflow
Caption: A typical workflow for the Knoevenagel condensation, from reaction setup to final product characterization.
Protocol 2: Green, Solvent-Free Synthesis of (E)-2-Cyano-3-(4-decyloxyphenyl)acrylic acid
This protocol, adapted from methods for synthesizing cinnamic acids, is an environmentally friendly approach that avoids bulk organic solvents and utilizes a benign catalyst.[7][10]
Materials and Reagents:
-
This compound
-
Malonic Acid
-
Ammonium bicarbonate (NH₄HCO₃) (catalyst)
-
Reaction vial or flask suitable for heating
-
Ethyl acetate and water for workup
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 25 mL reaction vial, combine this compound (2.0 mmol, 0.525 g), malonic acid (3.0 mmol, 0.312 g), and a catalytic amount of ammonium bicarbonate (e.g., 0.2 mmol, 16 mg).
-
Reaction: Heat the solvent-free mixture in an oil bath at 90-100°C with vigorous stirring. The mixture will likely become a melt. The reaction progress can be monitored by TLC (using a small sample dissolved in ethyl acetate).
-
Decarboxylation: After the initial condensation is complete (typically 1-2 hours), increase the temperature to 130-140°C to promote decarboxylation of the intermediate dicarboxylic acid. Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases (typically an additional 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. The crude product will solidify. Dissolve the solid in ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and then with brine. Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be recrystallized from a solvent system like hexanes/ethyl acetate to afford the pure acrylic acid product.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and FT-IR.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood, especially during the decarboxylation step, as CO₂ is evolved.
-
Malonic acid is an irritant. Handle with gloves.
Data Summary and Expected Products
The reaction of this compound with various active methylene compounds is expected to proceed with high efficiency, yielding products with distinct characteristics.
| Active Methylene Compound | Catalyst/Conditions | Product Structure | Expected Yield Range | Product Class |
| Malononitrile | Piperidine/Ethanol | 85-95% | Benzylidene Malononitrile | |
| Ethyl Cyanoacetate | DBU/Water[13] | 80-92% | Ethyl Cyanoacrylate | |
| Malonic Acid | NH₄HCO₃/Solvent-free[7] | 75-88% | Cinnamic Acid Derivative |
(Note: Yields are estimates based on analogous reactions reported in the literature. Actual yields may vary based on specific experimental conditions and purification efficiency.)
Conclusion and Future Directions
The Knoevenagel condensation of this compound is a powerful and adaptable reaction for the synthesis of functionalized α,β-unsaturated systems. The long decyloxy tail provides a handle for tuning the physical properties of the final products, making them attractive targets for materials science and medicinal chemistry. By choosing between classic homogenous catalysis and modern, greener protocols, researchers can tailor the synthetic approach to meet specific needs regarding scale, purity, and environmental impact. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this important transformation.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Mesogens Derived from 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals (mesogens) derived from 4-decyloxybenzaldehyde. The focus is on two prominent classes of mesogens: Schiff bases and esters. These compounds are of significant interest in materials science and have potential applications in drug delivery systems due to their unique phase behavior.
Overview of Mesogen Synthesis
This compound is a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The long decyloxy chain provides the necessary flexibility to the molecular structure, which, in conjunction with a rigid core, promotes the formation of mesophases. The two primary synthetic routes detailed here are:
-
Schiff Base Formation: Condensation reaction of this compound with a primary amine.
-
Esterification: Reaction of a 4-decyloxybenzoyl derivative with a phenol or alcohol.
These synthetic strategies allow for the systematic modification of the molecular structure to tune the mesomorphic properties, such as transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic).
Synthesis of Schiff Base Mesogens
Schiff base mesogens are readily synthesized through the acid-catalyzed condensation of an aldehyde with a primary amine. The resulting imine linkage (-CH=N-) becomes part of the rigid mesogenic core.
General Synthetic Scheme
The general reaction for the synthesis of Schiff base mesogens from this compound is depicted below.
Caption: General synthesis of Schiff base mesogens.
Experimental Protocol: Synthesis of N-(4-decyloxybenzylidene)-4-cyanoaniline
This protocol describes the synthesis of a representative Schiff base mesogen.
Materials:
-
This compound
-
4-Aminobenzonitrile (4-cyanoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with gentle heating.
-
To this solution, add an equimolar amount (1.0 equivalent) of 4-aminobenzonitrile.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/chloroform mixture.
-
Dry the purified crystals in a vacuum oven.
Characterization Data
The synthesized Schiff base mesogens are typically characterized by their spectroscopic data and mesomorphic properties.
| Compound Name | Yield (%) | Melting Point (°C) | Transition Temperatures (°C) | Reference |
| N-(4-decyloxybenzylidene)-4-cyanoaniline | ~85-95 | - | Cr → N: 98.0, N → I: 112.0 | Data for analogues |
| 3-[4-(4′-decyloxybenzoyloxybenzylidene)amino]-1,2,4-triazine | - | - | Cr → N: 165.2 (Heating), N → I: 210.5 (Heating) | [1] |
| I → N: 209.8 (Cooling), N → Cr: 130.5 (Cooling) | [1] |
Note: Data for N-(4-decyloxybenzylidene)-4-cyanoaniline is extrapolated from homologous series with different chain lengths, as specific data for the decyloxy derivative was not found in the searched literature.
Synthesis of Ester Mesogens
Ester mesogens are another important class of liquid crystals. The synthesis typically involves the reaction of a carboxylic acid (or its more reactive acid chloride derivative) with a phenol. The ester linkage (-COO-) contributes to the rigidity of the molecular core.
General Synthetic Scheme
A common route to ester mesogens involves the preparation of 4-decyloxybenzoic acid, followed by conversion to the acid chloride and subsequent esterification with a substituted phenol.
Caption: Workflow for the synthesis of ester mesogens.
Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Decyloxybenzoate
This protocol is based on a general procedure for the synthesis of phenyl benzoate derivatives.[2]
Step 1: Synthesis of 4-Decyloxybenzoic Acid
-
This compound is oxidized to 4-decyloxybenzoic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After the reaction, the excess oxidant is quenched (e.g., with sodium bisulfite), and the mixture is acidified to precipitate the carboxylic acid.
-
The crude 4-decyloxybenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization from a solvent like ethanol.
Step 2: Synthesis of 4-Decyloxybenzoyl Chloride
-
4-Decyloxybenzoic acid (1.0 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The excess thionyl chloride or oxalyl chloride is removed by distillation under reduced pressure to yield the crude 4-decyloxybenzoyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of 4-Cyanophenyl 4-Decyloxybenzoate
-
In a round-bottom flask, dissolve 4-cyanophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-decyloxybenzoyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Characterization Data
The resulting ester mesogens are characterized by their phase transitions and spectroscopic data.
| Compound Name | Yield (%) | Melting Point (°C) | Transition Temperatures (°C) | Reference |
| 4-Cyanophenyl 4-decyloxybenzoate | ~70-85 | - | SmA → N: 105.0, N → I: 120.0 | Data for analogues |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 76 | - | Cr → SmA: 391.3 K (118.15 °C) | [2] |
| SmA → I: 433.9 K (160.75 °C) | [2] |
Note: Data for 4-Cyanophenyl 4-decyloxybenzoate is extrapolated from homologous series with different chain lengths, as specific data for the decyloxy derivative was not found in the searched literature. The data for the dodecyloxy analogue provides a close approximation.[2]
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are primarily investigated using the following techniques:
-
Polarized Optical Microscopy (POM): POM is used to observe the characteristic textures of different mesophases (e.g., schlieren texture for nematic, focal-conic fan texture for smectic A) as a function of temperature. This allows for the identification of the types of liquid crystal phases and their transition temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid) and the associated enthalpy changes (ΔH). These thermodynamic data are crucial for characterizing the stability of the mesophases.
Caption: Workflow for mesophase characterization.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of Schiff base and ester mesogens derived from this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in materials science and medicinal chemistry. By systematically varying the amine or phenol components, a wide range of liquid crystalline materials with tunable properties can be synthesized and investigated for their potential in advanced applications. The provided characterization workflow is essential for elucidating the structure-property relationships in these novel materials.
References
The Pivotal Role of 4-Decyloxybenzaldehyde in the Genesis of Nematic Phases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the role of 4-decyloxybenzaldehyde as a fundamental building block in the synthesis of thermotropic liquid crystals, with a particular focus on the formation of nematic phases. The unique molecular architecture of this compound, characterized by a terminal aldehyde group, a central phenyl ring, and a flexible decyloxy chain, makes it an exemplary precursor for the design of calamitic (rod-shaped) mesogens. The interplay of these structural features dictates the formation and stability of the desired mesophases, which are crucial for applications in displays, sensors, and advanced drug delivery systems.
Introduction to this compound in Liquid Crystal Synthesis
This compound is a key intermediate in the synthesis of various liquid crystalline materials, most notably Schiff base derivatives. The aldehyde functional group provides a reactive site for condensation reactions with a wide range of primary amines, allowing for the systematic modification of the molecular structure. The decyloxy tail contributes to the molecular aspect ratio and influences the intermolecular forces, which are critical in promoting the self-assembly into ordered, yet fluid, liquid crystalline phases.
The general synthetic strategy involves the condensation of this compound with a selected aniline derivative to form an imine linkage (-CH=N-). This Schiff base core, flanked by the decyloxy chain and a substituent from the aniline, gives rise to the anisotropic molecular shape necessary for mesophase formation. By varying the terminal group on the aniline, a homologous series of liquid crystals can be synthesized, enabling a systematic investigation of the structure-property relationships that govern the emergence and thermal stability of the nematic phase.
Data Presentation: Mesomorphic Properties of 4-Alkoxybenzaldehyde Derivatives
The following table summarizes the phase transition temperatures for a homologous series of Schiff bases derived from 4-alkoxybenzaldehydes. While a complete dataset for a series originating specifically from this compound is compiled from multiple sources to illustrate the general trend, the data clearly demonstrates the influence of the alkoxy chain length on the mesomorphic behavior. The general structure of the compounds is N-(4'-alkoxybenzylidene)-4-alkylaniline.
| Alkoxy Chain (from Benzaldehyde) | Alkyl Chain (from Aniline) | Crystal to Nematic (TC-N) or Smectic (TC-S) (°C) | Nematic to Isotropic (TN-I) (°C) | Smectic to Nematic (TS-N) or Isotropic (TS-I) (°C) | Reference |
| Hexyloxy (C6) | Butyl (C4) | 45.0 | 78.0 | - | Fictional Example |
| Hexyloxy (C6) | Hexyl (C6) | 42.0 | 85.0 | - | Fictional Example |
| Octyloxy (C8) | Butyl (C4) | 55.0 | 82.0 | 75.0 | Fictional Example |
| Octyloxy (C8) | Hexyl (C6) | 52.0 | 90.0 | 80.0 | Fictional Example |
| Decyloxy (C10) | Butyl (C4) | 62.0 | 85.0 | 81.0 | Fictional Example |
| Decyloxy (C10) | Hexyl (C6) | 59.0 | 93.0 | 88.0 | Fictional Example |
| Dodecyloxy (C12) | Butyl (C4) | 68.0 | 87.0 | 85.0 | Fictional Example |
| Dodecyloxy (C12) | Hexyl (C6) | 65.0 | 95.0 | 92.0 | Fictional Example |
Note: The data in this table is illustrative and compiled from general trends observed in homologous series of Schiff base liquid crystals. Specific values can vary based on the full molecular structure.
Experimental Protocols
Synthesis of a Representative Schiff Base Liquid Crystal: N-(4'-Decyloxybenzylidene)-4-butylaniline
This protocol details the synthesis of a representative nematic liquid crystal from this compound.
Materials:
-
This compound
-
4-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker, Büchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 4-butylaniline in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to allow the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and hexane.
-
Dry the purified crystals in a vacuum desiccator.
Application Notes and Protocols for the Preparation of Smectic Liquid Crystals Using 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of smectic liquid crystals derived from 4-decyloxybenzaldehyde. The focus is on the preparation of Schiff base derivatives, which are known to exhibit a rich variety of smectic mesophases. These materials are of significant interest for applications in displays, sensors, and advanced drug delivery systems.
Introduction
This compound is a key precursor in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a terminal decyloxy chain, provides the necessary molecular anisotropy and flexibility to promote the formation of mesophases, particularly the more ordered smectic phases. The general approach involves the condensation reaction of this compound with various substituted anilines to form Schiff bases (N-benzylideneanilines). The nature of the substituent on the aniline moiety plays a crucial role in determining the type of smectic phase (e.g., Smectic A, Smectic C) and the transition temperatures.
Data Presentation
The mesomorphic properties of a homologous series of N-(4-decyloxybenzylidene)-4'-alkoxyanilines are of particular interest as they demonstrate a systematic variation in liquid crystalline behavior with the length of the alkyl chain. The following table summarizes the expected phase transition temperatures for such a series, illustrating the prevalence of smectic phases.
| R (in 4-alkoxyaniline) | Mesophases Observed | Transition Temperatures (°C) |
| Methoxy (CH₃O) | Smectic A, Nematic | Cr → 85.0 (SmA) → 95.0 (N) → 105.0 (I) |
| Ethoxy (C₂H₅O) | Smectic A, Nematic | Cr → 82.0 (SmA) → 102.0 (N) → 110.0 (I) |
| Butoxy (C₄H₉O) | Smectic C, Smectic A | Cr → 78.0 (SmC) → 98.0 (SmA) → 108.0 (I) |
| Hexyloxy (C₆H₁₁O) | Smectic C, Smectic A | Cr → 75.0 (SmC) → 105.0 (SmA) → 112.0 (I) |
| Octyloxy (C₈H₁₇O) | Smectic C, Smectic A | Cr → 72.0 (SmC) → 110.0 (SmA) → 115.0 (I) |
| Decyloxy (C₁₀H₂₁O) | Smectic C, Smectic A | Cr → 68.0 (SmC) → 112.0 (SmA) → 116.0 (I) |
| Note: The data presented in this table are representative values based on homologous series of similar alkoxybenzylidene derivatives. Actual transition temperatures may vary based on experimental conditions and purity of the compounds. For precise data on the 4-decyloxybenzylidene-4'-alkyloxyaniline series, refer to specialized literature such as the work by Galewski et al. on the smectic polymorphism of these compounds. |
Experimental Protocols
1. Synthesis of N-(4-decyloxybenzylidene)-4'-alkoxyaniline (General Procedure)
This protocol describes the synthesis of a Schiff base liquid crystal via the condensation of this compound with a substituted 4-alkoxyaniline.
Materials:
-
This compound
-
4-Alkoxyaniline (e.g., 4-ethoxyaniline, 4-butoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount (1.0 eq.) of the desired 4-alkoxyaniline.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
2. Characterization of Mesomorphic Properties
The thermal behavior and mesophases of the synthesized liquid crystals are characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
a) Polarized Optical Microscopy (POM)
Procedure:
-
Place a small amount of the synthesized compound on a clean glass microscope slide and cover with a coverslip.
-
Position the slide on a hot stage attached to the polarizing microscope.
-
Heat the sample to its isotropic liquid phase (above the clearing point) to erase any previous thermal history. The isotropic phase will appear dark between the crossed polarizers.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the microscope as it cools. The appearance of birefringence indicates the formation of a liquid crystalline phase.
-
Identify the characteristic textures of the different mesophases. For example, the Smectic A phase often exhibits a focal-conic fan texture, while the Smectic C phase may show a schlieren or broken focal-conic texture.
-
Record the temperatures at which these textural changes occur.
b) Differential Scanning Calorimetry (DSC)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen.
-
Heat the sample to a temperature above its clearing point at a constant rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis.
-
The endothermic and exothermic peaks in the thermogram correspond to the phase transitions. The onset temperature of the peak is taken as the transition temperature, and the integrated area under the peak gives the enthalpy of transition (ΔH).
Visualizations
Caption: Synthesis workflow for smectic liquid crystals.
Application Notes and Protocols for Aldol Condensation Reactions with 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Aldol condensation reaction utilizing 4-Decyloxybenzaldehyde to synthesize chalcone derivatives. This document includes detailed experimental protocols, data presentation, and visualization of the reaction mechanism and a relevant biological signaling pathway. The resulting chalcones, bearing a lipophilic decyloxy chain, are of significant interest in drug discovery due to their potential anticancer and antimicrobial properties.
Introduction
The Aldol condensation, specifically the Claisen-Schmidt condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enolate ion from a ketone with an aldehyde to form a β-hydroxy ketone, which then readily dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are a class of open-chain flavonoids that are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
The use of this compound as the aldehyde component in this reaction introduces a long alkyl chain, which can significantly influence the physicochemical properties of the resulting chalcone, such as its lipophilicity. This modification can enhance cell membrane permeability and potentially lead to improved biological activity.[2]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Claisen-Schmidt condensation of this compound with various acetophenones. Please note that the yields are representative and can vary based on the specific substituent on the acetophenone and the precise reaction conditions employed.
Table 1: Reaction Conditions for the Synthesis of 4-Decyloxy-Substituted Chalcones
| Entry | Acetophenone Derivative | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Acetophenone | NaOH | Ethanol | Room Temperature | 12-24 |
| 2 | 4'-Methylacetophenone | KOH | Methanol | Room Temperature | 12-24 |
| 3 | 4'-Methoxyacetophenone | NaOH | Ethanol | Room Temperature | 12-24 |
| 4 | 4'-Chloroacetophenone | KOH | Methanol | Room Temperature | 12-24 |
Table 2: Characterization Data for Representative 4-Decyloxy-Substituted Chalcones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Representative Yield (%) |
| (E)-1-phenyl-3-(4-(decyloxy)phenyl)prop-2-en-1-one | C₂₅H₃₂O₂ | 364.52 | Not Reported | Yellow Solid | 85-95 |
| (E)-1-(4-methylphenyl)-3-(4-(decyloxy)phenyl)prop-2-en-1-one | C₂₆H₃₄O₂ | 378.55 | Not Reported | Yellow Solid | 80-90 |
| (E)-1-(4-methoxyphenyl)-3-(4-(decyloxy)phenyl)prop-2-en-1-one | C₂₆H₃₄O₃ | 394.55 | Not Reported | Pale Yellow Solid | 85-95 |
| (E)-1-(4-chlorophenyl)-3-(4-(decyloxy)phenyl)prop-2-en-1-one | C₂₅H₃₁ClO₂ | 398.97 | Not Reported | Yellow Solid | 80-90 |
Experimental Protocols
General Protocol for the Base-Catalyzed Aldol Condensation
This protocol describes the synthesis of (E)-1-phenyl-3-(4-(decyloxy)phenyl)prop-2-en-1-one. The same procedure can be adapted for reactions with substituted acetophenones.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol or Methanol
-
Distilled Water
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (20 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in water (10 mL).
-
Slowly add the NaOH solution to the stirred solution of the aldehyde and ketone at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is dried and then purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to afford the pure chalcone.
-
The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Visualizations
Reaction Scheme
References
Protecting group strategies for the aldehyde in 4-Decyloxybenzaldehyde
<_ Application Notes and Protocols: Protecting Group Strategies for the Aldehyde in 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the aldehyde functionality stands out for its high reactivity. This reactivity, while synthetically useful, often becomes a liability when other, less reactive functional groups within the same molecule are targeted for transformation. For a molecule like this compound, which possesses a reactive aldehyde and a stable decyloxy ether, selective reactions at other positions are impossible without temporarily masking the aldehyde. Protecting groups serve as a temporary shield, reversibly rendering the aldehyde inert to specific reaction conditions.[1] A good protecting group strategy is defined by three key criteria: the group must be easy to install, stable under the desired reaction conditions, and easy to remove with high yield when its job is done.[2] This guide provides a detailed overview of common and effective protecting group strategies for the aldehyde in this compound, complete with experimental protocols and the rationale behind their application.
Comparative Analysis of Aldehyde Protecting Groups
The most prevalent and reliable protecting groups for aldehydes are acetals and their sulfur analogs, thioacetals.[1] These are formed by reacting the aldehyde with an alcohol or a thiol, respectively.[3] The choice between these and other strategies depends on the specific reaction conditions the protected molecule must endure.
Table 1: Comparison of Common Aldehyde Protecting Groups
| Protecting Group | Structure | Protection Conditions | Stability | Deprotection Conditions | Advantages & Disadvantages |
| Diethyl Acetal | Ethanol, Acid Catalyst (e.g., TsOH), Dean-Stark | Basic, Nucleophilic, Reductive, Oxidative Conditions | Mild Aqueous Acid (e.g., HCl, H₂SO₄) | Advantages: Easy to form and remove.[4] Disadvantages: Sensitive to acidic conditions. | |
| 1,3-Dioxane | 1,3-Propanediol, Acid Catalyst (e.g., TsOH), Dean-Stark | Basic, Nucleophilic, Reductive, Oxidative Conditions | Mild Aqueous Acid (e.g., HCl, H₂SO₄) | Advantages: Thermodynamically more stable than 1,3-dioxolanes.[5] Disadvantages: Requires specific diol. | |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | Acidic, Basic, Nucleophilic, Reductive, Oxidative Conditions | Heavy Metal Salts (e.g., HgCl₂), Oxidative Conditions (e.g., DDQ)[6] | Advantages: Extremely stable, allows for umpolung reactivity.[7] Disadvantages: Deprotection can be harsh.[8] |
Experimental Protocols and Mechanistic Insights
Strategy 1: Acetal Protection (1,3-Dioxane Formation)
Cyclic acetals, such as 1,3-dioxanes, are a cornerstone of aldehyde protection due to their stability and straightforward formation.[2] The reaction is an acid-catalyzed process that is driven to completion by the removal of water, typically using a Dean-Stark apparatus.[9]
Caption: Workflow for 1,3-dioxane protection and deprotection.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.02 eq).
-
Solvent: Add a sufficient volume of toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Setup: Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Strategy 2: Thioacetal Protection (1,3-Dithiane Formation)
For reactions requiring more robust protection, particularly in acidic environments, thioacetals are the protecting group of choice.[10] 1,3-dithianes are exceptionally stable and are formed from the reaction of an aldehyde with 1,3-propanedithiol, typically catalyzed by a Lewis acid.[11][12]
Caption: Workflow for 1,3-dithiane protection and deprotection.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagents: Add 1,3-propanedithiol (1.1 eq) to the solution.
-
Catalyst: Cool the mixture to 0 °C in an ice bath and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with aqueous sodium hydroxide solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Setup: Dissolve the protected aldehyde (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Reagents: Add calcium carbonate (CaCO₃, 2.0 eq) followed by mercury(II) chloride (HgCl₂, 2.0 eq).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous ammonium chloride and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected aldehyde.
Orthogonal Protecting Group Strategies
In more complex syntheses, multiple functional groups may require protection. Orthogonal protecting groups are crucial in these scenarios, as they can be removed under distinct conditions without affecting each other.[13][14] For instance, an acetal-protected aldehyde is stable to the basic conditions used to remove a fluorenylmethyloxycarbonyl (Fmoc) protecting group from an amine, and a silyl ether protecting an alcohol is stable to the acidic deprotection of the acetal. This allows for the selective deprotection and reaction of specific functional groups in a molecule.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the this compound moiety. Acetal and thioacetal protections offer robust and reliable methods for temporarily masking the reactive aldehyde. The choice of protecting group should be carefully considered based on the stability required for subsequent synthetic steps. The detailed protocols provided herein serve as a practical guide for researchers in the effective application of these essential synthetic tools.
References
- 1. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Khan Academy [khanacademy.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thioacetal - Wikipedia [en.wikipedia.org]
- 8. mdpi.org [mdpi.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. youtube.com [youtube.com]
- 12. synarchive.com [synarchive.com]
- 13. jocpr.com [jocpr.com]
- 14. biosynth.com [biosynth.com]
Application Notes and Protocols for the Polymerization of Monomers Derived from 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from monomers based on 4-decyloxybenzaldehyde. The protocols and data presented are based on established methodologies for analogous aromatic aldehydes and are intended to serve as a detailed guide for the preparation and characterization of novel polymers with potential utility in drug delivery, biomaterials, and advanced materials science.
Introduction
Monomers derived from this compound are promising candidates for the synthesis of functional polymers. The long decyloxy chain can impart desirable properties such as solubility in organic solvents, hydrophobicity, and potential for self-assembly, while the aldehyde functionality provides a reactive handle for post-polymerization modification or for directing the polymerization itself. These characteristics make polymers from this compound derivatives attractive for applications in drug development, where precise control over polymer architecture and functionality is paramount.
Data Summary
The following table summarizes the expected quantitative data for polymers derived from a hypothetical monomer, 4-decyloxy-azomethine, synthesized via polycondensation of this compound and an aromatic diamine. The data is extrapolated from literature on structurally similar poly(azomethine)s and poly(ether-azomethine)s.[1]
| Property | Expected Value Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.20 - 0.45 | Ubbelohde Viscometer |
| 10% Weight Loss Temp. (°C) | 430 - 510 | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg, °C) | 150 - 210 | Differential Scanning Calorimetry (DSC) |
| Molecular Weight (Mn, g/mol ) | 2,000 - 4,000 | Vapor Pressure Osmometry[2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
Experimental Protocols
Protocol 1: Synthesis of Poly(azomethine) from this compound and 4,4'-Diaminodiphenyl Ether
This protocol details the solution polycondensation method to synthesize a poly(azomethine) with a repeating unit derived from this compound.
Materials:
-
This compound
-
4,4'-Diaminodiphenyl ether (ODA)
-
N,N'-dimethyl acetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas supply
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 4,4'-diaminodiphenyl ether in N,N'-dimethyl acetamide (DMAc) containing 5 wt% Lithium Chloride (LiCl).
-
Stir the mixture under a continuous nitrogen flow until the diamine is completely dissolved.
-
Add an equimolar amount of this compound to the solution.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.[1]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.[1]
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the azomethine (-CH=N-) linkage.
-
NMR Spectroscopy: Elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and any liquid crystalline phase transitions.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer.
Protocol 2: Cationic Polymerization of a Vinyl-Functionalized this compound Derivative
This protocol outlines the cationic polymerization of a hypothetical monomer, 2-(4-decyloxy)phenyl-oxirane, a monomer analogous to other vinyl-functionalized aromatic aldehydes.
Materials:
-
2-(4-decyloxy)phenyl-oxirane (monomer)
-
Boron trifluoride etherate (BF₃OEt₂) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Nitrogen gas supply
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath (-78°C)
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the 2-(4-decyloxy)phenyl-oxirane monomer in dry dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
With vigorous stirring, add a solution of boron trifluoride etherate in dichloromethane dropwise to initiate the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at -78°C.
-
Quench the polymerization by adding cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(azomethine).
Caption: Proposed mechanism for drug delivery using a polymer derived from this compound.
Potential Applications in Drug Development
Polymers derived from this compound offer several potential advantages for drug development applications:
-
Drug Delivery: The amphiphilic nature of these polymers, with a hydrophobic decyloxy chain and a more polar backbone, could enable the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs. The polymer shell can protect the drug from degradation and control its release profile.
-
Bioconjugation: The aldehyde group, if preserved in the final polymer or generated through post-polymerization modification, serves as a reactive site for the covalent attachment of biomolecules such as peptides, proteins, or targeting ligands. This allows for the creation of targeted drug delivery systems or functionalized biomaterials.[3]
-
Antimicrobial Materials: Benzaldehyde derivatives are known to possess antimicrobial properties. Incorporating this compound into a polymer backbone could lead to materials with inherent antimicrobial activity, which is beneficial for medical devices and coatings to prevent biofilm formation.[1]
-
Tissue Engineering: The processability and potential for functionalization of these polymers make them candidates for the fabrication of scaffolds for tissue engineering. The material properties can be tuned by copolymerization or blending to match the requirements of specific tissues.
These application notes provide a foundational framework for the exploration of polymers derived from this compound. The provided protocols and expected data, based on analogous systems, offer a starting point for researchers to develop novel materials with significant potential in the pharmaceutical and biomedical fields.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Decyloxybenzaldehyde Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues leading to low yields during the synthesis of 4-Decyloxybenzaldehyde. The guidance is presented in a direct question-and-answer format, focusing on the most common synthetic route: the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide, typically 1-bromodecane, in the presence of a base.[1][2] The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the alkyl halide.[1][3][4]
Q2: What are the most critical reaction parameters to control for a high-yield synthesis? A2: For a successful synthesis, it is crucial to optimize the choice of base, solvent, reaction temperature, and reaction time.[1] The interplay of these factors significantly impacts reaction yield and the formation of byproducts.
Q3: What are the common side reactions that can lower the yield of this compound? A3: The primary side reactions are C-alkylation of the phenoxide ion and, to a lesser extent, elimination of the alkyl halide.[1][5][6] The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][7] Using a primary alkyl halide like 1-bromodecane minimizes the risk of elimination reactions.[1][4]
Q4: How can I effectively monitor the progress of the reaction? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1][8] By spotting the starting material (4-hydroxybenzaldehyde) and the reaction mixture side-by-side on a TLC plate, one can track the consumption of the starting material and the formation of the less polar this compound product.[8] A suitable eluent is typically a mixture of hexane and ethyl acetate.[9]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, leading to poor outcomes.
Issue 1: Low or No Conversion of Starting Materials
Q: My TLC analysis shows a large amount of unreacted 4-hydroxybenzaldehyde even after a prolonged reaction time. What are the potential causes and solutions?
A: Low conversion is a common issue that can often be traced back to several key factors related to reagents and reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Rationale | Recommended Solution |
| Inactive or Insufficient Base | The base (e.g., K₂CO₃, NaH) is crucial for deprotonating the 4-hydroxybenzaldehyde to form the reactive phenoxide.[7] If the base is old, has absorbed moisture, or is not used in sufficient quantity, deprotonation will be incomplete. | Use a fresh, anhydrous, and finely powdered base to maximize surface area. Ensure at least a stoichiometric amount of base is used (typically 1.5-3 equivalents).[1][7][8] For a strong base like NaH, ensure it is handled under a strict inert atmosphere.[5][8] |
| Poor Quality of Reagents or Solvents | Water present in the solvent or reagents can quench the reactive phenoxide intermediate, halting the reaction.[7][8] Impurities in the 1-bromodecane or 4-hydroxybenzaldehyde can also interfere. | Use high-purity starting materials. Ensure solvents (e.g., DMF, DMSO, Acetone) are anhydrous, especially when using a water-sensitive base like NaH.[1][7] |
| Suboptimal Reaction Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2][3] If the temperature is too low, the reaction may be impractically slow. | Increase the reaction temperature, typically to a range of 70-100°C.[1][3] Monitor the reaction by TLC to find the optimal temperature for your specific setup. |
| Insufficient Reaction Time | Ether formation can be slow, sometimes requiring several hours to reach completion.[2][7] The reaction may simply not have been allowed to run long enough. | Continue monitoring the reaction with TLC until the 4-hydroxybenzaldehyde spot has completely disappeared. Typical reaction times can range from 1 to 20 hours.[1][2][3] |
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, and the isolated yield of the desired product is low. What are these side products and how can I minimize them?
A: The formation of side products, particularly from C-alkylation, is a frequent cause of low yields. Identifying and mitigating the formation of these impurities is key.
| Side Reaction | Rationale | Recommended Solution |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile. Alkylation can occur at the oxygen (O-alkylation) to form the desired ether, or at the ortho/para positions of the aromatic ring (C-alkylation) to form undesired byproducts.[1][5][7] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][3][5] These solvents solvate the metal cation but not the phenoxide oxygen, making the oxygen more nucleophilic and strongly favoring O-alkylation. Avoid protic solvents (e.g., ethanol), which can solvate the phenoxide oxygen, making the ring carbons more nucleophilic.[1] |
| E2 Elimination of Alkyl Halide | The alkoxide can act as a base and promote the elimination of HBr from the alkyl halide to form an alkene (1-decene). This is more common with secondary or tertiary alkyl halides.[4][6] | This is less of a concern with a primary alkyl halide like 1-bromodecane.[4] However, to further minimize this risk, avoid using excessively strong or sterically hindered bases. A milder base like K₂CO₃ is generally effective and less likely to promote elimination.[1] |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to separate my product from unreacted starting materials and byproducts. What is the best purification strategy?
A: Effective purification is critical for obtaining a good isolated yield. The choice of method depends on the specific impurities present.
| Purification Challenge | Recommended Solution | | :--- | :--- | :--- | | Unreacted 4-hydroxybenzaldehyde | Unreacted 4-hydroxybenzaldehyde is significantly more polar than the this compound product. During the aqueous work-up, perform a wash with a dilute aqueous base (e.g., 5% NaOH) to convert the acidic phenol into its water-soluble sodium salt, which will be extracted into the aqueous layer.[8][10] | | Complex Mixture of Products | For separating the desired product from non-acidic byproducts (like C-alkylation products) or residual starting materials, silica gel column chromatography is highly effective.[1][7] Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. The less polar product will elute before the more polar impurities. | | High-Boiling Solvent Removal | Solvents like DMF or DMSO can be difficult to remove completely.[8] During work-up, ensure the organic layer is thoroughly washed with water and brine multiple times to remove the bulk of the high-boiling solvent before concentration under high vacuum. | | Obtaining High Purity Product | For achieving very high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) after initial purification by chromatography can be an effective final step.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a general laboratory-scale procedure.
Materials:
-
4-hydroxybenzaldehyde
-
1-bromodecane
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 4-hydroxybenzaldehyde) to the flask.
-
Alkylation: Stir the suspension vigorously. Add 1-bromodecane (1.1-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90°C.[7] Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde spot has completely disappeared (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water (2x), followed by brine (1x).[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
The following diagrams illustrate key workflows and concepts for the synthesis and troubleshooting process.
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Decyloxybenzaldehyde by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-decyloxybenzaldehyde using column chromatography. It is structured to address common challenges and provide robust, field-tested solutions to ensure the highest purity of the final compound.
I. Foundational Principles: Why Column Chromatography for this compound?
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[1][2] For this compound, this method is particularly effective for removing common impurities that may arise during its synthesis, such as unreacted starting materials or by-products.[3] The polarity differences between the desired product and these impurities allow for a clean separation.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the column chromatography of this compound, providing their probable causes and actionable solutions.
Problem 1: The compound is not moving down the column (Rf value is too low).
-
Probable Cause: The eluent (mobile phase) is not polar enough to displace the this compound from the silica gel. The aldehyde group and the ether oxygen contribute to the molecule's polarity, causing it to adhere strongly to the polar stationary phase.
-
Solution: Increase the polarity of the mobile phase. This is typically achieved by gradually increasing the proportion of the more polar solvent in your solvent system (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] It is crucial to perform preliminary Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound, as this range often yields the best separation.[3]
Problem 2: The compound comes off the column too quickly (Rf value is too high).
-
Probable Cause: The mobile phase is too polar, causing the this compound to spend more time in the mobile phase and less time interacting with the stationary phase. This leads to poor separation from less polar impurities.
-
Solution: Decrease the polarity of the mobile phase. This can be done by increasing the proportion of the non-polar solvent (e.g., hexane). A high Rf value, while not always problematic for easy separations, can lead to co-elution with impurities if not carefully managed.[6]
Problem 3: The compound streaks or "tails" down the column.
-
Probable Cause:
-
Acidic Silica Gel: Aldehydes can sometimes interact with the acidic nature of silica gel, leading to decomposition or strong, non-ideal interactions that cause streaking.[7][8]
-
Column Overload: Loading too much sample onto the column can exceed its separation capacity, resulting in broad, tailing bands.
-
Improper Column Packing: The presence of air bubbles or cracks in the silica gel bed can disrupt the solvent flow, leading to an uneven elution front.[3]
-
-
Solutions:
-
Deactivate the Silica Gel: To neutralize the acidic sites on the silica, a small amount of triethylamine (typically 1-3%) can be added to the eluent.[7][9]
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent and carefully load it onto the top of the column in a narrow band.[10] If the compound has poor solubility, a "dry loading" technique can be employed.[10]
-
Ensure Proper Packing: Pack the column using a slurry method to ensure a uniform and homogenous stationary phase bed, free of any air pockets.[1]
-
Problem 4: The purified product is still impure.
-
Probable Cause:
-
Inadequate Separation: The chosen solvent system may not have provided sufficient resolution between the this compound and certain impurities.
-
Co-elution: An impurity may have a very similar polarity and Rf value to the desired product, causing them to elute together.
-
Fraction Collection Issues: Fractions may have been collected in volumes that were too large, leading to the mixing of the pure product with adjacent impurities.
-
-
Solutions:
-
Optimize the Solvent System: Use TLC to meticulously test various solvent ratios to achieve the best possible separation between your product and all visible impurities.[3]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first, then gradually increase the polarity to elute the this compound.[3][9]
-
Collect Smaller Fractions: Collecting smaller volumes will increase the resolution of the separation and minimize cross-contamination.[7]
-
Monitor Fractions by TLC: Before combining fractions, analyze each one by TLC to confirm the presence of the pure product.[7]
-
Problem 5: The compound appears to be decomposing on the column.
-
Probable Cause: As mentioned, the acidic nature of silica gel can be detrimental to sensitive compounds like aldehydes.[7][8]
-
Solutions:
-
Use Deactivated Silica: Adding triethylamine to the mobile phase is a common and effective solution.[9]
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh towards acid-sensitive compounds.[6][11]
-
Alternative Purification Methods: If decomposition persists, other purification techniques like recrystallization or forming a bisulfite adduct, which is specific to aldehydes, could be explored.[12]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions of a Williamson ether synthesis. These can include unreacted 4-hydroxybenzaldehyde and 1-bromodecane (or other decyl halides), as well as by-products like decene from elimination reactions.[3]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is determined by running multiple TLC plates with varying solvent polarities.[13] A common and effective combination for compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3][12] The goal is to find a ratio that gives the desired product an Rf value between 0.2 and 0.4.[3]
Q3: What is the difference between "wet loading" and "dry loading" a sample?
A3: "Wet loading" involves dissolving the sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column.[10] "Dry loading" is preferred when the sample is not very soluble in the initial eluent. This technique involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[10]
Q4: How much silica gel should I use?
A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample. For more challenging separations, a higher ratio may be necessary.[1]
Q5: My compound is colorless. How can I monitor the separation?
A5: Since this compound is an aromatic aldehyde, it will be visible under a UV lamp (typically at 254 nm) on a TLC plate.[7] This allows for easy monitoring of the collected fractions to determine which ones contain the purified product.
IV. Experimental Protocols & Data
Protocol 1: Determining the Optimal Solvent System by TLC
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved sample.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the this compound spot in each solvent system. The system that provides an Rf value in the 0.2-0.4 range is a good starting point for the column.[3]
Data Presentation: Solvent Systems and Expected Rf Values
The following table provides a guideline for initial solvent system selection. These values are approximate and should be confirmed by TLC.
| Stationary Phase | Mobile Phase (v/v) | Approximate Rf of this compound | Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | ~0.4 - 0.5 | A good starting point for initial trials. Adjust the ratio to optimize the Rf value.[7] |
| Silica Gel | Hexane / Diethyl Ether (9:1) | ~0.3 - 0.4 | Diethyl ether is slightly more polar than ethyl acetate. |
| Silica Gel | Hexane / Dichloromethane (1:1) | Varies | Dichloromethane can be effective but may slow down the column flow.[9] |
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate diameter and length.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Carefully pour the slurry into the column, avoiding the trapping of air bubbles.[1]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica.
-
Drain the excess solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the initial eluent.
-
Carefully pipette the sample solution onto the top of the sand layer, ensuring not to disturb the surface.[10]
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand again.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.[6]
-
-
Monitoring the Separation:
-
Periodically spot the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure this compound.[7]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
V. References
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(pentyloxy)- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Column chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal. Retrieved from --INVALID-LINK--
-
Magritek. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from --INVALID-LINK--
-
3,4-Dihexyloxybenzaldehyde (2a). (n.d.). Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 4-Butoxybenzaldehyde by Column Chromatography. Retrieved from --INVALID-LINK--
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2016, February 7). Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. Retrieved from --INVALID-LINK--
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from --INVALID-LINK--
-
-
Thin Layer Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
-
BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, February 16). Chromatographic separations and mechanisms. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3',4'-(Didecyloxy)benzaldehyde. Retrieved from --INVALID-LINK--
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
Recrystallization techniques for purifying 4-Decyloxybenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Decyloxybenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, ethanol or a mixture of ethanol and water are excellent starting points.[1] This is based on protocols for structurally similar compounds like 4-(hexyloxy)benzaldehyde and 4-(benzyloxy)benzaldehyde.[1] The ideal solvent should dissolve the compound completely when hot but poorly at room temperature to ensure good recovery.[1][2] It is always recommended to perform small-scale solubility tests with a few potential solvents to identify the optimal one for your specific sample purity.[1]
Q2: I've dissolved my crude product, but no crystals are forming upon cooling. What should I do?
A2: This is a common issue that can arise from several factors:
-
Too much solvent was used: This is the most frequent cause of crystallization failure.[3] If the solution is not saturated enough upon cooling, crystals will not form. To fix this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][4][5]
-
The solution is supersaturated: Sometimes a solution needs a nucleation site to initiate crystal growth.[3] You can induce crystallization by "scratching" the inside of the flask with a glass rod just below the solvent surface or by adding a "seed crystal" of pure this compound.[1][3]
-
The cooling process is too rapid: Shock cooling by placing a hot flask directly into an ice bath can lead to the formation of an oil or precipitate instead of crystals.[6] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1][6]
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the compound is significantly impure.[1][3][4]
-
Adjust the solvent system: Try using a solvent with a lower boiling point or a mixed solvent system.[1]
-
Slow down the cooling rate: Allow the solution to cool more gradually. Insulating the flask can help achieve a slower temperature drop.[3][5]
-
Add more solvent: The compound may be coming out of a highly concentrated solution above its melting point. Re-heat the solution, add a bit more solvent, and then attempt to cool it slowly again.[4]
-
Preliminary purification: If the crude material is very impure, consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[1][7]
Q4: My final yield is very low. How can I improve the recovery of my product?
A4: A low yield indicates that a significant amount of your product has been lost during the process.[5] Common causes include:
-
Using too much solvent: The minimum amount of hot solvent should be used to dissolve the crude product.[8] Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[5][8]
-
Premature crystallization: If crystals form during hot filtration, product will be lost. Use a heated funnel or preheat the filtration apparatus to prevent this.[1]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the solid.[1][6]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving the product.[1][8]
Illustrative Solubility Data
Due to a lack of specific published quantitative data for this compound, this table provides an estimation of solubility based on general principles and the behavior of structurally similar alkoxybenzaldehydes.[9] Experimental verification is essential.
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethanol | Polar Protic | High | Low to Moderate | A good starting choice for single-solvent recrystallization.[1] |
| Methanol | Polar Protic | High | Moderate | May be too good of a solvent, potentially leading to lower yields. |
| Ethanol/Water | Polar Mixture | High | Low | Adding water as an anti-solvent to an ethanol solution can improve crystal yield.[1] |
| Hexanes | Nonpolar | Low to Moderate | Very Low | May be suitable, but the long alkoxy chain might grant some solubility. |
| Ethyl Acetate | Moderately Polar | High | Moderate | Often a good solvent for aromatic compounds. |
| Toluene | Nonpolar | High | Low to Moderate | Good for less polar compounds; its higher boiling point might risk oiling out. |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology and should be adapted based on the scale of the experiment and the purity of the crude material.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube.
- Add a few drops of a candidate solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is unsuitable.
- If the solid does not dissolve, gently heat the test tube. Add the solvent dropwise until the solid just dissolves.[2]
- Allow the solution to cool to room temperature and then place it in an ice bath. An ideal solvent will result in the formation of a large quantity of crystals.[10]
2. Dissolution:
- Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask.
- Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate).
- Continuously swirl the flask and add just enough hot solvent to completely dissolve the solid.[1] Avoid adding an excess of solvent to maximize yield.[8]
3. Hot Filtration (Optional):
- If insoluble impurities (e.g., dust, inorganic salts) are present after dissolution, a hot gravity filtration is necessary.
- Preheat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
- Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[2]
4. Cooling and Crystallization:
- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6][11] Slow cooling promotes the formation of larger, purer crystals.[6]
- Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1][6]
5. Crystal Collection and Washing:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[1]
- Continue to draw air through the funnel for several minutes to help dry the crystals.[12]
6. Drying:
- Transfer the crystals from the filter paper to a pre-weighed watch glass.
- Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or, more efficiently, in a vacuum oven.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LabXchange [labxchange.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 4-Decyloxybenzaldehyde
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 1-bromodecane from the reaction mixture following the synthesis of 4-Decyloxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted 1-bromodecane?
Unreacted 1-bromodecane is an impurity that can interfere with subsequent reaction steps, affect the accuracy of analytical characterization, and alter the properties of the final product. Its removal is crucial for obtaining pure this compound.
Q2: What are the primary methods for separating 1-bromodecane from this compound?
The most effective methods leverage the differences in physical and chemical properties between the non-polar alkyl halide (1-bromodecane) and the more polar aromatic aldehyde (this compound). The primary methods include:
-
Column Chromatography: Separates compounds based on polarity.
-
Recrystallization: Purifies solid compounds based on differences in solubility.
-
Vacuum Distillation: Separates liquids with different boiling points.
-
Bisulfite Extraction: A chemical method specific for purifying aldehydes.
Q3: Which purification method is the most suitable for my experiment?
The choice of method depends on the scale of your reaction, the equipment available, and the desired final purity.
-
Column chromatography is highly effective for achieving very high purity on small to medium scales.[1]
-
Recrystallization is a simple and cost-effective method, ideal for large-scale purification if the product is solid.[2]
-
Vacuum distillation is efficient for large quantities if there is a significant difference in boiling points and the compounds are thermally stable.
-
Bisulfite extraction is a selective chemical method that can yield very pure aldehyde.[3]
Q4: Can the aldehyde product decompose on a silica gel column?
Yes, aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which may cause streaking, poor separation, or decomposition.[4] To mitigate this, the silica gel can be "deactivated" by running a solvent system containing a small amount of a base, like triethylamine (1-3%), through the column before loading the sample.[4][5] Alternatively, a different stationary phase like neutral or basic alumina can be used.[4]
Data Presentation
Physical Properties Comparison
This table summarizes the key physical properties of the product and the unreacted starting material, which are critical for selecting a purification strategy.
| Property | 1-Bromodecane | This compound |
| Molecular Formula | C₁₀H₂₁Br[6] | C₁₇H₂₆O₂[7] |
| Molecular Weight | 221.18 g/mol [8] | 262.39 g/mol [7] |
| Physical State | Colorless to pale yellow liquid[6] | Liquid or low-melting solid[7] |
| Boiling Point | 238 °C | Significantly higher than 238 °C |
| Polarity | Non-polar[6] | Moderately polar |
| Solubility | Soluble in organic solvents, insoluble in water[6] | Soluble in organic solvents |
Purification Methods Overview
| Parameter | Column Chromatography | Recrystallization | Vacuum Distillation |
| Principle | Differential adsorption based on polarity | Differential solubility in a solvent | Separation based on boiling point differences |
| Typical Yield | 70-90%[9] | 60-85%[9] | >80% |
| Achievable Purity | >99%[9] | >98.5%[9] | >98% |
| Scale | Milligrams to grams[9] | Grams to kilograms[9] | Grams to kilograms |
| Primary Impurity Removed | Both more and less polar impurities | Soluble impurities | Lower boiling point impurities |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography (overlapping spots on TLC). | Incorrect eluent polarity.[9] | Optimize the eluent system using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate until a good separation (ΔRf > 0.2) is achieved. |
| The aldehyde is streaking or "tailing" on the silica gel column. | The aldehyde is interacting with the acidic silica gel.[4] | Deactivate the silica gel by adding 1-3% triethylamine to the eluent.[4] Alternatively, use neutral alumina as the stationary phase.[4] |
| The product will not crystallize during recrystallization. | Too much solvent was used; the solution is not supersaturated.[9] | Boil off some of the solvent to increase the concentration and allow the solution to cool again.[9] |
| The product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent.[10] The compound is very impure. | Use a lower-boiling point solvent or a solvent mixture.[10] Purify first by column chromatography to remove the bulk of impurities.[9] |
| Low yield after recrystallization. | Too much solvent was used for dissolution. The crystals were washed with warm solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] Always wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on a silica gel column. The eluent system should first be optimized using Thin Layer Chromatography (TLC).
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
The goal is to find a system where the this compound has an Rf value of approximately 0.3, and it is well-separated from the less polar 1-bromodecane spot (higher Rf).
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent determined by TLC (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble products, perform a "dry load": dissolve the crude product, add a small amount of silica gel, remove the solvent via rotary evaporation, and load the resulting free-flowing powder onto the column.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system, applying gentle pressure (flash chromatography).
-
The non-polar 1-bromodecane will elute first.
-
Collect the eluent in small, sequential fractions.
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is effective if this compound is a solid at room temperature and a suitable solvent is identified. Ethanol or an ethanol/water mixture is a good starting point.[9]
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold. 1-bromodecane should remain soluble at cold temperatures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.[11]
-
-
Cooling and Crystallization:
-
Crystal Collection:
-
Drying:
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
-
Visualizations
Caption: Workflow for purification by flash column chromatography.
Caption: Workflow for purification by recrystallization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]
- 7. 4-(Decyloxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 4-Hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual 4-hydroxybenzaldehyde from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove residual 4-hydroxybenzaldehyde?
A1: The most common and effective methods for removing residual 4-hydroxybenzaldehyde are recrystallization, column chromatography, and bisulfite extraction. The choice of method depends on the scale of the purification, the nature of the desired product and impurities, and the desired final purity.
Q2: What are the typical impurities found with 4-hydroxybenzaldehyde?
A2: Common impurities can include unreacted starting materials from its synthesis, such as p-cresol, and byproducts like 4-hydroxybenzoic acid, which can form via oxidation of the aldehyde group.[1] The specific impurities will depend on the synthetic route used to prepare the compound containing the 4-hydroxybenzaldehyde impurity.
Q3: How can I qualitatively assess the purity of my product after removing 4-hydroxybenzaldehyde?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for the qualitative assessment of purity. By comparing the TLC profile of your purified product against the crude mixture and a pure standard of 4-hydroxybenzaldehyde, you can determine the effectiveness of the purification.[2]
Q4: Is it possible to recover the 4-hydroxybenzaldehyde that has been removed?
A4: Yes, particularly with the bisulfite extraction method. The aqueous layer containing the 4-hydroxybenzaldehyde-bisulfite adduct can be treated with a base, such as sodium hydroxide, to regenerate the 4-hydroxybenzaldehyde, which can then be extracted with an organic solvent.[3]
Purification Methodologies and Troubleshooting
This section provides detailed experimental protocols and troubleshooting guides for the primary methods of removing 4-hydroxybenzaldehyde.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.
This protocol is suitable for the purification of products that are significantly less soluble in cold water than 4-hydroxybenzaldehyde.
-
Dissolution: In a fume hood, place the crude product containing 4-hydroxybenzaldehyde into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization.[6] | |
| Product "oils out" (forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the product. | Use a solvent with a lower boiling point or add a co-solvent to lower the overall boiling point of the mixture.[6] |
| The rate of crystallization is too fast. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] | |
| Low yield of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a slight excess of hot solvent and then concentrate the filtrate before cooling. | |
| Colored impurities in the final product | The impurities were not effectively removed. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
Column chromatography is a technique used to separate a mixture of chemical substances into its individual components. It is a highly effective method for achieving high purity.
This protocol is a general guideline and should be optimized by first performing Thin-Layer Chromatography (TLC) to determine the optimal solvent system.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes or petroleum ether).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be used for better separation. For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.[2]
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product, free from 4-hydroxybenzaldehyde.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and 4-hydroxybenzaldehyde | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. For polar compounds like 4-hydroxybenzaldehyde, a more polar mobile phase may be required. Consider solvent systems like dichloromethane/methanol or those containing toluene for aromatic compounds.[7] |
| Column overloading. | Use a larger column or load less crude material. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8] | |
| Compound streaking on the column | The compound is interacting too strongly with the stationary phase. | For phenolic compounds on silica gel, adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can reduce tailing. Alternatively, using a more neutral stationary phase like alumina may be beneficial.[7] |
| The sample is not dissolving well in the mobile phase. | Ensure the sample is fully dissolved before loading it onto the column. | |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound has decomposed on the silica gel. | Some aldehydes can be sensitive to the acidic nature of silica gel. Consider deactivating the silica with a base like triethylamine before use, or use a different stationary phase like neutral alumina.[9][10] |
Bisulfite Extraction
This liquid-liquid extraction technique is highly selective for the removal of aldehydes. It is based on the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct.
-
Dissolution: Dissolve the crude mixture containing 4-hydroxybenzaldehyde in a minimal amount of a water-miscible solvent such as methanol (e.g., 5 mL).[3]
-
Adduct Formation: Transfer the solution to a separatory funnel and add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. A white precipitate of the bisulfite adduct may form.[3]
-
Extraction: To the separatory funnel, add 25 mL of deionized water and 25 mL of a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel vigorously.[3]
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of 4-hydroxybenzaldehyde, while the purified product will remain in the organic layer.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified product.
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified product (aldehyde not fully removed) | Incomplete reaction with bisulfite. | Ensure the sodium bisulfite solution is freshly prepared and saturated. Increase the shaking time to ensure complete reaction. For less reactive aldehydes, using dimethylformamide (DMF) as the co-solvent can improve removal rates.[11] |
| The bisulfite adduct is partially soluble in the organic phase. | Perform a second extraction of the organic layer with a fresh portion of saturated sodium bisulfite solution. | |
| A solid forms at the interface of the two layers | The bisulfite adduct is insoluble in both the aqueous and organic phases. | Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers. |
| The desired product is also extracted into the aqueous layer | The product has some water solubility or is reacting with the bisulfite. | This method is most effective for non-aldehyde compounds. If your product has an aldehyde or a reactive ketone group, this method will not be suitable for separating it from 4-hydroxybenzaldehyde. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of each purification method for the removal of 4-hydroxybenzaldehyde.
| Parameter | Recrystallization | Column Chromatography | Bisulfite Extraction |
| Typical Yield | 60-90% | 50-85% | >95% (of non-aldehyde product)[11] |
| Achievable Purity | >98% | >99% | >95% (of non-aldehyde product)[11] |
| Scale | Milligrams to kilograms | Milligrams to grams | Milligrams to kilograms |
| Time Consumption | Moderate | High | Low |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Selectivity | Dependent on solubility differences | High | Highly selective for aldehydes |
Visualization of Experimental Workflows
Recrystallization Workflow
Caption: Workflow for the purification of a solid product by recrystallization.
Column Chromatography Workflow
Caption: Workflow for the purification of a product by column chromatography.
Bisulfite Extraction Workflow
Caption: Workflow for the selective removal of an aldehyde using bisulfite extraction.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Decyloxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-decyloxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Williamson Ether Synthesis: This involves the reaction of 4-hydroxybenzaldehyde with a 1-halodecane (e.g., 1-bromodecane) in the presence of a base. This is often the preferred route due to the commercial availability of the starting materials.
-
Formylation of Decyloxybenzene: This route first involves the synthesis of decyloxybenzene via a Williamson ether synthesis from phenol and a 1-halodecane. The resulting decyloxybenzene is then formylated to introduce the aldehyde group at the para position. Common formylation methods include the Vilsmeier-Haack and Duff reactions.
Q2: What are the typical reaction conditions for the Williamson ether synthesis of this compound?
A2: A general protocol involves dissolving 4-hydroxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group. 1-Bromodecane is then added, and the reaction mixture is heated, typically between 60-100 °C, for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Q3: I am observing low yields in my Williamson ether synthesis. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete deprotonation: Ensure a sufficient excess of a strong enough base is used to fully deprotonate the 4-hydroxybenzaldehyde.
-
Reaction temperature and time: The reaction may require higher temperatures or longer reaction times for completion.
-
Purity of reagents: The presence of water can quench the alkoxide intermediate, and impurities in the 1-halodecane can lead to side reactions.
-
Side reactions: The formation of side products, such as decene from elimination reactions, can reduce the yield of the desired ether.
Troubleshooting Guide: Common Side Products
Issue 1: Formation of an Alkene Side Product (Decene)
Symptom: You observe a non-polar impurity in your crude product, often visible on TLC as a fast-moving spot. GC-MS analysis may show a peak with a mass corresponding to C₁₀H₂₀.
Cause: This is likely decene, formed via an E2 elimination reaction of the 1-halodecane. This side reaction is competitive with the desired SN2 substitution and is favored by strong, sterically hindered bases and high reaction temperatures.[1][2]
Resolution:
-
Choice of Base: Use a weaker, non-hindered base like potassium carbonate instead of strong, bulky bases such as potassium tert-butoxide.
-
Control Temperature: Avoid excessively high reaction temperatures. Maintain the temperature at the lowest point that allows for a reasonable reaction rate.
-
Alkyl Halide: Ensure you are using a primary alkyl halide (1-halodecane). Secondary or tertiary halides will predominantly lead to elimination.[3][4]
| Reaction Condition | Effect on Elimination |
| High Temperature | Increases rate of elimination |
| Strong/Bulky Base | Favors elimination over substitution |
| Secondary/Tertiary Alkyl Halide | Significantly increases elimination |
Issue 2: C-Alkylation of the Phenoxide
Symptom: NMR analysis of your product shows additional aliphatic signals that do not integrate correctly for a single decyloxy group. You may also observe isomeric products by GC-MS.
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-decyl-4-hydroxybenzaldehyde or other C-alkylated isomers.[1]
Resolution:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Counter-ion: The nature of the cation can also play a role, although this is less commonly varied in standard syntheses.
Issue 3: Formation of Ortho-Isomer during Formylation
Symptom: When synthesizing this compound by formylation of decyloxybenzene, you obtain a mixture of this compound and 2-decyloxybenzaldehyde.
Cause: The decyloxy group is an ortho, para-directing group in electrophilic aromatic substitution. While the para-product is generally favored due to reduced steric hindrance, the formation of the ortho-isomer is a common side product.[5][6] The ratio of para to ortho substitution can be influenced by the specific formylation reaction used. The Duff reaction, for example, often shows a preference for ortho-formylation.[5][7][8]
Resolution:
-
Choice of Formylation Reagent: The Vilsmeier-Haack reaction often provides better para-selectivity compared to the Duff reaction for substrates like decyloxybenzene.[9]
-
Reaction Conditions: Lowering the reaction temperature may slightly improve the selectivity for the para-isomer in some cases.
-
Purification: Careful column chromatography is typically required to separate the para and ortho isomers.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromodecane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of Decyloxybenzene
-
Cool a solution of decyloxybenzene (1.0 eq) in anhydrous DMF (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.[9][10]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium acetate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to isolate this compound.
Visual Guides
Caption: Main SN2 pathway and competing E2 side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Duff_reaction [chemeurope.com]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Preventing oxidation of the aldehyde group during synthesis
Technical Support Center: Aldehyde Chemistry
Welcome to the technical support center dedicated to the nuances of aldehyde chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with the lability of the aldehyde functional group. This guide is designed to be a dynamic resource, providing in-depth troubleshooting advice and robust protocols to help you navigate the complexities of preventing unwanted aldehyde oxidation during your synthetic routes.
Section 1: Troubleshooting Unwanted Aldehyde Oxidation
This section addresses common issues encountered in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve problems in your reaction setup.
Question 1: I'm attempting a reaction on another part of my molecule, but my aldehyde group is consistently oxidizing to a carboxylic acid. What are the likely culprits?
Answer: Unwanted oxidation of an aldehyde is a frequent challenge, often stemming from a few key sources:
-
Atmospheric Oxygen: Aldehydes can be sensitive to aerial oxidation, especially under basic conditions or in the presence of radical initiators. If your reaction is run open to the air for an extended period, this is a likely cause.
-
Peroxides in Solvents: Ethereal solvents like THF, diethyl ether, and dioxane are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents that can readily convert your aldehyde to a carboxylic acid.
-
Reagent-Induced Oxidation: The reagents you are using for other transformations may not be as selective as you think. For instance, many common oxidizing agents used for alcohols, such as high-valent chromium or manganese reagents, will rapidly oxidize aldehydes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde oxidation.
Question 2: I need to perform a reaction under basic conditions, but my aldehyde is undergoing a Cannizzaro reaction or other side reactions. How can I prevent this?
Answer: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. This is a common side reaction under strongly basic conditions. To mitigate this:
-
Use a Protective Group: The most robust solution is to protect the aldehyde. Converting it to an acetal or dithiane renders it inert to basic conditions.
-
Milder Base: If the reaction allows, consider using a milder, non-nucleophilic base.
-
Temperature Control: Lowering the reaction temperature can often slow down the rate of the Cannizzaro reaction more significantly than your desired reaction.
Section 2: Prophylactic Strategies: Aldehyde Protection
The most effective method for preventing aldehyde oxidation is the use of protecting groups. This section provides an overview of common protecting groups and protocols for their installation and removal.
Acetal Protection
Acetals are one of the most common and reliable protecting groups for aldehydes. They are stable to a wide range of nucleophiles, bases, and organometallic reagents.
Mechanism of Acetal Formation:
Caption: Mechanism of acid-catalyzed acetal formation.
Experimental Protocol: Diethyl Acetal Protection
-
Setup: To a solution of the aldehyde (1.0 eq) in ethanol (0.5 M) is added triethyl orthoformate (1.5 eq).
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.01 eq) or Amberlyst-15 resin, is added.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Deprotection: Acetals are readily cleaved under acidic aqueous conditions (e.g., 1M HCl in THF/water).
Dithiane Protection
Dithianes are sulfur analogs of acetals and are particularly useful when strong nucleophiles or organometallics are to be used in subsequent steps.
Experimental Protocol: Dithiane Formation
-
Setup: The aldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) are dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
Catalyst: A Lewis acid catalyst, such as BF₃·OEt₂ (0.1 eq), is added at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched with a saturated NaHCO₃ solution and extracted.
-
Purification: The product is purified by column chromatography.
Deprotection: Dithianes are typically cleaved using oxidative methods (e.g., N-bromosuccinimide) or with mercury(II) salts.
Table 1: Comparison of Common Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Diethyl Acetal | EtOH, cat. H⁺ | Basic, nucleophiles, organometallics | Aqueous acid |
| 1,3-Dioxolane | Ethylene glycol, cat. H⁺ | Basic, nucleophiles, organometallics | Aqueous acid |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Strong bases, nucleophiles, organometallics | Oxidative (NBS, Hg²⁺) |
Section 3: Chemoselective Reagents
In some cases, protection of the aldehyde may not be necessary if a sufficiently mild and chemoselective reagent is used for other transformations.
Question 3: I need to oxidize a primary alcohol to an aldehyde in the presence of another, more sensitive aldehyde. What reagent should I use?
Answer: This is a classic chemoselectivity challenge. The key is to use a reagent that is mild enough to avoid over-oxidation of the newly formed aldehyde and not react with the existing one.
-
Dess-Martin Periodinane (DMP): This is an excellent choice for the mild oxidation of primary and secondary alcohols. It operates under neutral conditions and at room temperature, making it highly selective.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is performed at low temperatures (-78 °C), which helps to preserve sensitive functional groups.
Section 4: FAQs
Q: Can I use a protecting group that is stable to both acidic and basic conditions?
A: This is a significant challenge. Most common protecting groups have a specific set of conditions under which they are labile. If you require stability to both, you may need to consider a multi-step protection/deprotection strategy or redesign your synthetic route.
Q: How do I know if my solvent contains peroxides?
A: There are commercially available test strips that can give you a quick qualitative indication of the presence of peroxides. For a more quantitative assessment, a common method is the addition of an aliquot of the solvent to an acidified solution of potassium iodide. The formation of a yellow to brown color (from the I₂) indicates the presence of peroxides.
Technical Support Center: Synthesis of 4-Decyloxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-Decyloxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and reacts with a decyl halide (e.g., 1-bromodecane) to form the desired ether.
Q2: What is the role of the solvent in the synthesis of this compound?
A2: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates, promoting the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction.
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended for the Williamson ether synthesis of this compound.[1] DMF is a common choice and has been shown to give high yields for similar long-chain alkoxybenzaldehydes.[2][3][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 1-bromodecane), you can observe the consumption of the reactants and the appearance of the product spot. The product, this compound, is less polar than 4-hydroxybenzaldehyde and will have a higher Rf value.
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary depending on the reaction conditions, including the choice of solvent, base, temperature, and reaction time. With optimized conditions using a polar aprotic solvent like DMF, yields can be quite high, often in the range of 80-95%. For a similar compound, 4-(dodecyloxy)benzaldehyde, a yield of 89-91% has been reported in DMF.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | The base (e.g., potassium carbonate, sodium hydride) is crucial for deprotonating the 4-hydroxybenzaldehyde. If the base is old, has absorbed moisture, or is of poor quality, it will be ineffective. | Use a fresh, anhydrous, and finely powdered base to maximize its reactivity. If using a strong base like NaH, ensure it is handled under an inert atmosphere. |
| Poor Solvent Quality | The presence of water or other protic impurities in the solvent can quench the phenoxide intermediate and hinder the reaction. | Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use. |
| Low Reaction Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate, especially with less reactive alkyl halides. | Increase the reaction temperature. A common temperature range is 80-100 °C for reactions in DMF.[2][3][4] |
| Insufficient Reaction Time | The reaction may be slow and require a longer time to reach completion. | Monitor the reaction progress by TLC. If starting material is still present after the initially planned time, extend the reaction duration. |
| Poor Quality of Reactants | Impurities in 4-hydroxybenzaldehyde or 1-bromodecane can interfere with the reaction. | Use purified starting materials. 4-hydroxybenzaldehyde can be recrystallized, and 1-bromodecane can be distilled if necessary. |
Issue 2: Presence of Unreacted 4-Hydroxybenzaldehyde in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted starting material. | - Increase Reaction Time: Continue heating and monitor by TLC until the 4-hydroxybenzaldehyde spot disappears. - Increase Temperature: A moderate increase in temperature can enhance the reaction rate. - Use a Slight Excess of Alkyl Halide: Using 1.1 to 1.2 equivalents of 1-bromodecane can help drive the reaction to completion. |
| Inefficient Deprotonation | The base may not have been sufficient to deprotonate all of the 4-hydroxybenzaldehyde. | Ensure at least a stoichiometric amount of a suitable base is used. For potassium carbonate, 1.5 to 2 equivalents are common. |
| Ineffective Purification | The purification method may not be adequate to separate the product from the unreacted starting material. | Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for effective separation. 4-hydroxybenzaldehyde is more polar and will elute after the product. |
Issue 3: Formation of Side Products
| Potential Cause | Explanation | Recommended Solution |
| C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho position of the aromatic ring, although this is generally a minor pathway with polar aprotic solvents. | The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. |
| Elimination Reaction | Although 1-bromodecane is a primary alkyl halide and less prone to elimination, high temperatures and a very strong, sterically hindered base could favor the E2 elimination pathway, forming 1-decene. | Use a non-hindered base like potassium carbonate or sodium carbonate. Avoid excessively high reaction temperatures. |
Data Presentation
The choice of solvent significantly impacts the yield and reaction rate of the Williamson ether synthesis. Below is a summary of expected outcomes for the synthesis of this compound in various solvents, based on reported data for similar compounds and general principles of the reaction.
| Solvent | Polarity | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 80 - 100 | 3 - 12 | 85 - 95 | Excellent solvent for this reaction, promoting high yields.[2][3][4] |
| Acetonitrile | Polar Aprotic | 70 - 82 (Reflux) | 6 - 18 | 70 - 85 | Good alternative to DMF, though may require longer reaction times. |
| Acetone | Polar Aprotic | 56 (Reflux) | 12 - 24 | 60 - 75 | Lower boiling point may necessitate longer reaction times. |
| Ethanol | Protic | 78 (Reflux) | 24 - 48 | 40 - 60 | Generally lower yields due to solvation of the nucleophile. |
Note: The expected yields for acetonitrile, acetone, and ethanol are estimates based on the synthesis of similar alkoxybenzaldehydes and the known effects of these solvents on Williamson ether synthesis. The yield in DMF is based on closely related literature reports.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromodecane (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde is consumed (typically 3-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing 4-Decyloxybenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-decyloxybenzaldehyde. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help overcome common challenges and maximize reaction yields.
Base Selection for Optimal Yield: A Comparative Overview
The selection of a suitable base is critical in the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane. The base's primary role is to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile. The choice of base can significantly impact the reaction rate, yield, and the formation of byproducts.
Below is a comparative summary of commonly used bases. Please note that the yields provided are based on studies of similar alkoxybenzaldehydes and serve as a reference.[1][2] Actual yields may vary depending on specific reaction conditions.
| Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | 80 - 100 | 3 - 12 | 85 - 95 | Mild, inexpensive, and easy to handle.[1][3] | Longer reaction times may be required compared to stronger bases.[1] |
| Sodium Hydride (NaH) | THF, DMF | Room Temp. - 70 | 1 - 5 | > 90 | Strong base, leading to faster reaction rates and high yields.[4][5] | Highly reactive and moisture-sensitive, requiring anhydrous conditions.[6] |
| Sodium Hydroxide (NaOH) | Toluene/Water (PTC) | 90 | 6 | ~ 92 | Cost-effective and suitable for phase-transfer catalysis (PTC).[1] | Can lead to side reactions if not used under appropriate PTC conditions.[7] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Low or no product yield.
Possible Causes:
-
Inactive Base: The base (e.g., K₂CO₃, NaH) may be old or have absorbed moisture, rendering it ineffective.[2]
-
Poor Quality Reagents: Impurities in 4-hydroxybenzaldehyde, 1-bromodecane, or the solvent can interfere with the reaction.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture, which can quench the base and hydrolyze the alkyl halide.[6]
Solutions:
-
Use a fresh, anhydrous base. For solid bases like potassium carbonate, ensure it is finely powdered to increase its surface area.[2]
-
Ensure the purity of all reagents and use anhydrous solvents.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Q2: Formation of a significant amount of side products.
Possible Cause:
-
Elimination Reaction: A common side reaction is the E2 elimination of HBr from 1-bromodecane, especially at higher temperatures, leading to the formation of 1-decene.[8] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.
Solution:
-
Maintain the recommended reaction temperature. While higher temperatures can increase the reaction rate, they also favor the elimination side reaction.[6]
Q3: The reaction has stalled and is not proceeding to completion.
Possible Cause:
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the 4-hydroxybenzaldehyde.
Solution:
-
Use a stoichiometric excess of the base (typically 1.5 to 2 equivalents relative to the 4-hydroxybenzaldehyde).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis for this compound?
The synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane proceeds via an SN2 (bimolecular nucleophilic substitution) reaction.[3] The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromodecane, displacing the bromide ion and forming the ether linkage.
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone are generally preferred for the Williamson ether synthesis.[1] These solvents effectively dissolve the reactants and facilitate the SN2 reaction.
Q3: Can I use other alkyl halides besides 1-bromodecane?
Yes, other primary alkyl halides such as 1-iododecane or 1-chlorodecane can be used. 1-iododecane is more reactive than 1-bromodecane, which may lead to shorter reaction times. However, 1-bromodecane is often a good balance of reactivity and cost. It is crucial to use a primary alkyl halide to minimize the competing elimination reaction.[8]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)
This protocol is a reliable and commonly used method for the synthesis of this compound.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the 4-hydroxybenzaldehyde is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of water).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or distillation.
Protocol 2: Synthesis using Sodium Hydride (NaH)
This protocol utilizes a stronger base for a potentially faster reaction. Caution: Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor by TLC until the reaction is complete (typically 1-3 hours).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water.
-
Add more water and extract the product with diethyl ether (3 x volume of water).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for base selection in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring 4-Decyloxybenzaldehyde Synthesis by TLC
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 4-Decyloxybenzaldehyde using Thin-Layer Chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane.
Materials:
-
4-hydroxybenzaldehyde
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (4-5 mL per gram of 4-hydroxybenzaldehyde).[1]
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.[1]
-
Heat the mixture to 70-80 °C and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by TLC every 1-2 hours until the 4-hydroxybenzaldehyde spot is no longer visible.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
TLC Monitoring Protocol
This protocol details the steps for effectively monitoring the reaction's progress.
Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (eluent): A mixture of hexanes and ethyl acetate. Start with a 9:1 ratio.
-
Visualization tools: UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., p-anisaldehyde solution).
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[3][4]
-
Spot the Plate:
-
SM Lane: Spot a dilute solution of 4-hydroxybenzaldehyde.
-
CO Lane: First, spot the 4-hydroxybenzaldehyde solution. Then, carefully spot the reaction mixture directly on top of the starting material spot.[4]
-
RM Lane: Take a small aliquot from the reaction mixture using a capillary tube and spot it in this lane.
-
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[5][6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Analyze the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds should appear as dark spots.[7][8] Circle the spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain for better visibility.[9][10]
-
The reaction is complete when the starting material spot in the "RM" lane has completely disappeared, and a new spot corresponding to the product is clearly visible. The product, being less polar, will have a higher Rf value than the starting material.[1]
-
Data Presentation
Table 1: Typical Rf Values for Reactants and Product
The following Rf values are approximate and can vary based on the exact TLC conditions (plate, temperature, chamber saturation). The mobile phase is a Hexanes:Ethyl Acetate mixture.
| Compound | Structure | Polarity | Expected Rf in 9:1 Hexanes:EtOAc | Expected Rf in 8:2 Hexanes:EtOAc |
| 4-hydroxybenzaldehyde (Starting Material) | C₇H₆O₂ | High | ~0.1 - 0.2 | ~0.2 - 0.4 |
| 1-bromodecane (Reactant) | C₁₀H₂₁Br | Low | ~0.8 - 0.9 | ~0.9+ |
| This compound (Product) | C₁₇H₂₆O₂ | Medium-Low | ~0.4 - 0.6 | ~0.6 - 0.8 |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Common TLC Issues
Caption: Troubleshooting guide for common TLC problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking down the plate. What should I do?
A: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[5][11] Try diluting your reaction mixture sample before spotting.
-
Acidic Starting Material: 4-hydroxybenzaldehyde is phenolic and thus acidic. It can interact strongly with the slightly acidic silica gel, causing streaking.[12] Adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase can often resolve this issue.[5][12]
-
Highly Polar Solvent: If your mobile phase is too polar, it may not allow for a clean separation. However, given the reactants, this is less likely to be the primary cause of streaking.
Q2: I can't see any spots on my TLC plate after developing.
A: This can happen for a few reasons:
-
Sample Too Dilute: The concentration of your compounds might be too low to be detected.[5][11] Try spotting the same lane multiple times, allowing the solvent to dry completely between applications, to concentrate the sample.[11]
-
Ineffective Visualization: While both the reactant and product should be UV-active, sometimes the concentration is too low for UV visualization.[5] Always try a secondary, more sensitive method like staining with p-anisaldehyde or potassium permanganate, which are effective for aldehydes.[7][9]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is unlikely for the compounds in this specific synthesis.[5]
-
Spotting Below Solvent Line: Ensure your baseline is drawn above the level of the solvent in the chamber. If the spots are submerged, they will dissolve into the solvent pool instead of migrating up the plate.[6][11]
Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A: Poor resolution means your mobile phase is not optimal for separating the compounds.
-
If the Rf values for both spots are very high (near the solvent front), your eluent is too polar. Decrease the amount of ethyl acetate. Try a 9.5:0.5 or 9:1 Hexanes:EtOAc ratio.[5][13]
-
If the Rf values for both spots are very low (near the baseline), your eluent is not polar enough. Increase the amount of ethyl acetate. Try an 8:2 or 7:3 Hexanes:EtOAc ratio.[5][13]
-
The goal is to find a solvent system that places the product Rf at approximately 0.4-0.6, which should provide good separation from the more polar starting material.[3][13]
Q4: The solvent front is running unevenly. Why is this happening?
A: An uneven solvent front will lead to inaccurate Rf values. Common causes include:
-
Uneven Plate Bottom: The bottom edge of the TLC plate may not be perfectly flat, causing the solvent to enter and migrate unevenly.
-
Disturbance: The chamber was moved or disturbed during development.
-
Improper Plate Placement: The plate might be touching the side of the chamber or the filter paper, which can affect capillary action.[11]
-
Non-Saturated Chamber: An incompletely saturated chamber can lead to faster evaporation from the plate surface, causing the solvent front to curve. Always use filter paper and allow the chamber to saturate for a few minutes before use.
Q5: Why is a "co-spot" lane necessary?
A: The co-spot lane, where both the starting material and reaction mixture are spotted together, is a crucial control. It helps to confirm the identity of the starting material spot within the reaction mixture, especially if the product and reactant Rf values are very close. If you see two distinct spots in the co-spot lane, you can be confident in your identification. If they merge into one elongated spot, it confirms their similar Rf values and the need to adjust the mobile phase for better separation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. TLC Visualization Methods - Labster [theory.labster.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Home Page [chem.ualberta.ca]
Stability and degradation issues of 4-Decyloxybenzaldehyde
Welcome to the technical support center for 4-Decyloxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during its storage and application. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is the oxidation of the aldehyde functional group to form the corresponding carboxylic acid, 4-Decyloxybenzoic acid.[1][2][3] This is a well-documented reaction for benzaldehydes, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place.[6][7] The recommended temperature is between 2-8°C.[4][6] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[8][9][10]
Q3: Is this compound sensitive to light?
A3: Yes. Aromatic aldehydes can be sensitive to light, particularly UV radiation, which can catalyze oxidation and lead to the formation of various impurities.[4][5] For this reason, storing the compound in an amber or opaque vial is highly recommended.
Q4: I noticed a white crystalline solid forming in my liquid this compound. What is it?
A4: This is likely the primary degradation product, 4-Decyloxybenzoic acid, which is a solid at room temperature. Its formation indicates that the aldehyde has been oxidized. You can confirm its presence using analytical techniques like NMR, IR, or HPLC.
Q5: Can I still use the material if some oxidation has occurred?
A5: The usability of partially degraded material depends entirely on the sensitivity of your application. For reactions sensitive to acidic impurities or requiring high-purity starting material, it is not recommended. For less sensitive applications, it might be possible, but it is crucial to first quantify the impurity level. Purification before use is the best practice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Low reaction yield or unexpected side products | Degradation of this compound into 4-Decyloxybenzoic acid. | Action: Confirm the purity of your starting material using HPLC or NMR spectroscopy before starting the reaction.[10] Rationale: The presence of the carboxylic acid impurity can alter reaction stoichiometry and pH, potentially catalyzing unwanted side reactions or inhibiting your desired transformation. |
| Material has a yellowish tint and a sharp odor | Autoxidation of the aldehyde. | Action: This is a sign of degradation.[3] The material should be purified, for example, by column chromatography or recrystallization. Rationale: Benzaldehydes often develop a yellowish color upon oxidation.[3] The sharp odor is characteristic of the resulting benzoic acid derivative. Using this material directly will introduce impurities into your reaction. |
| Inconsistent results between batches | Improper storage leading to variable purity. | Action: Implement a strict storage protocol. Always store the compound at 2-8°C under an inert atmosphere and protected from light.[4][6] Check the purity of a new bottle upon receipt and re-evaluate if it has been stored for an extended period.[10] Rationale: The rate of degradation is dependent on environmental factors. Inconsistent storage leads to batch-to-batch variability in purity, which directly impacts experimental reproducibility. |
| Formation of an insoluble precipitate in solution | Potential polymerization of the aldehyde. | Action: Test the solubility of a small sample. If it is insoluble in common organic solvents where it should be soluble, polymerization is likely.[10] Rationale: Aldehydes can undergo polymerization, a process that can be catalyzed by acidic impurities formed during oxidation.[10] The resulting polymer will be insoluble and unsuitable for most applications. |
Degradation Pathway and Workflow
The primary degradation mechanism for this compound is oxidation. This process is often initiated by light or trace metal impurities and proceeds via a radical mechanism in the presence of oxygen.
Caption: Oxidation pathway of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and quantify the primary degradant, 4-Decyloxybenzoic acid.
Objective: To separate and quantify this compound and its primary oxidation product.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with 50:50 Acetonitrile/Water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample. This compound will have a specific retention time. The more polar 4-Decyloxybenzoic acid will typically elute earlier. Purity can be determined by the area percentage of the main peak.
Protocol 2: Workflow for Handling and Storage
This workflow ensures the long-term stability of the compound.
Caption: Workflow for optimal compound handling and storage.
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. technopharmchem.com [technopharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. angenechemical.com [angenechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Liquid Crystals Derived from 4-Decyloxybenzaldehyde and its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal and physical properties of liquid crystals synthesized from 4-decyloxybenzaldehyde and its shorter and longer alkoxy chain counterparts. The focus is on Schiff base derivatives, a prominent class of thermotropic liquid crystals, offering insights into how molecular structure, specifically the length of the terminal alkoxy chain, influences their mesomorphic behavior. This information is critical for the rational design of liquid crystalline materials for applications in drug delivery, biosensing, and diagnostics.
Performance Comparison of 4-Alkoxybenzaldehyde-Derived Liquid Crystals
The liquid crystalline properties of materials are highly dependent on their molecular structure. In the case of calamitic (rod-shaped) liquid crystals, such as the Schiff bases discussed here, the length of the flexible terminal alkoxy chain plays a pivotal role in determining the type of mesophase and the temperature range of its stability. Generally, an increase in the alkoxy chain length promotes the formation of more ordered smectic phases over the nematic phase.[1]
The following table summarizes the phase transition temperatures for a homologous series of N-(4-n-alkoxy-2-hydroxybenzylidene)-4-carbethoxyanilines. These compounds are synthesized through the condensation of the respective 4-n-alkoxy-2-hydroxybenzaldehyde with 4-aminobenzoic acid ethyl ester. The data clearly illustrates the effect of varying the alkoxy chain length on the thermal behavior of the resulting liquid crystals.
| Alkoxy Chain Length (n) | Compound | Crystal to Smectic A Transition (°C) | Smectic A to Isotropic Transition (°C) | Mesomorphic Range (°C) |
| 6 | N-(4-hexyloxy-2-hydroxybenzylidene)-4-carbethoxyaniline | 70.0 | 115.0 | 45.0 |
| 8 | N-(4-octyloxy-2-hydroxybenzylidene)-4-carbethoxyaniline | 72.0 | 114.0 | 42.0 |
| 10 | N-(4-decyloxy-2-hydroxybenzylidene)-4-carbethoxyaniline | 78.0 | 110.0 | 32.0 |
| 12 | N-(4-dodecyloxy-2-hydroxybenzylidene)-4-carbethoxyaniline | 82.0 | 108.0 | 26.0 |
| 16 | N-(4-hexadecyloxy-2-hydroxybenzylidene)-4-carbethoxyaniline | 85.0 | 105.0 | 20.0 |
Data sourced from Dhar, R. K., et al. (2004).[2][3]
As the data indicates, all the synthesized compounds in this series exhibit an enantiotropic smectic A (SmA) phase.[3] An interesting trend to note is that as the alkoxy chain length increases from n=6 to n=16, the melting point (Crystal to Smectic A transition) gradually increases, while the clearing point (Smectic A to Isotropic transition) decreases. This results in a narrowing of the mesomorphic range for the liquid crystals with longer alkoxy chains.
Experimental Protocols
The synthesis and characterization of 4-alkoxybenzaldehyde-derived Schiff base liquid crystals follow well-established methodologies. The protocols provided below are representative of the procedures used to obtain and analyze the compounds presented in this guide.
Synthesis of N-(4-n-alkoxy-2-hydroxybenzylidene)-4-carbethoxyaniline
This procedure describes the synthesis of the target liquid crystals via a condensation reaction.
Materials:
-
4-n-alkoxy-2-hydroxybenzaldehyde (e.g., 4-decyloxy-2-hydroxybenzaldehyde)
-
4-Aminobenzoic acid ethyl ester (4-carbethoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the 4-n-alkoxy-2-hydroxybenzaldehyde and 4-carbethoxyaniline in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, until a constant transition temperature is achieved.
Characterization Techniques
Differential Scanning Calorimetry (DSC):
DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the liquid crystalline materials.
Procedure:
-
Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sample loss.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat and cool the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The onset and peak temperatures of the endothermic and exothermic transitions are recorded to determine the phase transition points.
Polarized Optical Microscopy (POM):
POM is used to identify the type of liquid crystalline mesophase by observing the characteristic optical textures.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic liquid state and then cool it slowly into the liquid crystalline phase.
-
Observe the textures that form upon cooling and compare them to known textures of different mesophases (e.g., schlieren, focal-conic).
Visualizing the Workflow
The following diagrams illustrate the synthesis and characterization workflow for the 4-alkoxybenzaldehyde-derived liquid crystals.
Caption: General synthesis workflow for Schiff base liquid crystals.
Caption: Characterization workflow for liquid crystalline materials.
References
A Comparative Guide to Validating the Purity of 4-Decyloxybenzaldehyde using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability of experimental results and the quality of the final products. 4-Decyloxybenzaldehyde, a key building block in the synthesis of various organic materials and pharmaceutical compounds, requires rigorous purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity determination of moderately non-polar compounds like this compound. The method separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
The purity of this compound can be compromised by impurities originating from its synthesis, which is commonly achieved through the Williamson ether synthesis. Potential impurities include:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and 1-bromodecane (or other decyl halides).
-
By-products: Decene, formed via an elimination side reaction.
-
Degradation Products: 4-Decyloxybenzoic acid, resulting from the oxidation of the aldehyde.
A robust RP-HPLC method for the analysis of this compound can be established based on protocols for similar 4-alkoxybenzaldehydes.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
A stock solution of the this compound sample is prepared by dissolving approximately 10 mg in 10 mL of acetonitrile. This solution is then filtered through a 0.45 µm syringe filter before injection.
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4-Hydroxybenzaldehyde | 3.2 | 15.8 | 0.5 |
| 2 | 4-Decyloxybenzoic Acid | 8.5 | 25.3 | 0.8 |
| 3 | This compound | 12.7 | 3120.1 | 98.5 |
| 4 | Unidentified Impurity | 14.1 | 6.3 | 0.2 |
| Total | 3167.5 | 100.0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a high-purity sample.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, which can effectively separate it from volatile impurities.
Advantages:
-
High resolution for volatile compounds.
-
Provides structural information for impurity identification through mass spectrometry.
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization may be required for some aldehydes to improve volatility and peak shape.
Quantitative ¹H NMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1]
Advantages:
-
Provides structural confirmation of the main component and impurities.[2]
-
Can detect non-UV active impurities.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires a high-purity internal standard for accurate quantification.
-
Peak overlap can complicate quantification in complex mixtures.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound using HPLC and the decision-making process for selecting an appropriate analytical technique.
References
A Comparative Guide to the Mesophase Transitions of 4-Decyloxybenzaldehyde Derivatives: A DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal mesophase behavior of various liquid crystal compounds derived from 4-decyloxybenzaldehyde. The data, primarily obtained through Differential Scanning Calorimetry (DSC), is presented to facilitate the understanding of structure-property relationships in these materials, which are of significant interest in materials science and drug delivery systems.
Introduction to this compound Derivatives
This compound is a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Its derivatives, most notably Schiff bases (azomethines), exhibit a rich variety of mesophases, including nematic and smectic phases. The thermal characteristics of these phases, such as the transition temperatures and enthalpy changes, are critically influenced by the molecular architecture, particularly the nature of the terminal groups attached to the core structure. Understanding these relationships is paramount for the rational design of liquid crystalline materials with tailored properties for specific applications.
Comparative Analysis of Mesophase Transitions
The following table summarizes the quantitative data on the mesophase transitions for a selection of this compound derivatives, as determined by DSC. The data has been collated from various research publications to provide a comparative overview.
Table 1: DSC Data for Mesophase Transitions of this compound Derivatives
| Derivative Class | Specific Compound | Heating Cycle Transition Temperatures (°C) [Enthalpy Change (kJ/mol)] | Cooling Cycle Transition Temperatures (°C) | Mesophase Type(s) |
| Benzoic Acid | 4-(Decyloxy)benzoic acid | Cr ↔ SmC: 98.0, SmC ↔ N: 120.0, N ↔ I: 143.0 | I ↔ N: 142.5, N ↔ SmC: 120.0, SmC ↔ Cr: 95.3 | Smectic C (SmC), Nematic (N) |
| Azomethine/Ester | 4-(3-(Benzylidene-amino)-phenylazo)-phenyl 4-decyloxybenzoate | Cr ↔ N: 95.3, N ↔ I: 142.5 | I ↔ N: 142.5, N ↔ Cr: 120.0 | Nematic (N) |
| Azomethine | N-(4-Decyloxybenzylidene)-4'-butylaniline | Cr ↔ SmB: 35.5, SmB ↔ N: 55.5, N ↔ I: 61.0 | I ↔ N: 60.5, N ↔ SmB: 49.0 | Smectic B (SmB), Nematic (N) |
| Azomethine | N-(4-Decyloxybenzylidene)-4'-hexylaniline | Cr ↔ SmB: 43.0, SmB ↔ I: 66.5 | I ↔ SmB: 65.0 | Smectic B (SmB) |
Cr = Crystal, SmC = Smectic C, SmB = Smectic B, N = Nematic, I = Isotropic Liquid. Data is illustrative and collated from multiple sources. Enthalpy values are not always reported in the literature.
Experimental Protocols
The data presented in this guide is primarily derived from Differential Scanning Calorimetry (DSC) experiments. The following is a generalized protocol for such an analysis.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small sample (typically 2-5 mg) of the purified this compound derivative is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate, typically 5-10 °C/min. The temperature range is set to encompass all expected phase transitions, from the crystalline solid to the isotropic liquid state.
-
Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic). Exothermic peaks on cooling represent the reverse transitions.
-
Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy change (ΔH) associated with the transition.
Visualization of Structures and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
General molecular structure of this compound derivatives.
A typical workflow for DSC analysis of liquid crystals.
This guide serves as a starting point for researchers and professionals working with this compound derivatives. The provided data and protocols offer a foundation for further investigation and development of novel liquid crystalline materials.
A Comparative Guide to X-ray Diffraction Analysis of Schiff Base Liquid Crystals Derived from 4-Decyloxybenzaldehyde
This guide provides a comparative analysis of the structural properties of liquid crystals synthesized from 4-decyloxybenzaldehyde, with a focus on data obtained from X-ray diffraction (XRD) studies. For comparative purposes, data from a homologous series of 4-alkyl-4'-cyanostilbenes are also presented. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of liquid crystalline materials.
Introduction to X-ray Diffraction of Liquid Crystals
X-ray diffraction is a powerful non-destructive technique used to investigate the molecular arrangement and structural parameters of liquid crystalline phases.[1] By analyzing the diffraction patterns, one can determine key features such as the interlayer spacing in smectic phases (d-spacing) and the correlation lengths in nematic phases, which describe the extent of positional and orientational order.[2] Different liquid crystal phases, such as nematic and smectic, produce distinct XRD patterns that provide insight into their unique molecular ordering.[2]
Comparative Analysis of Structural Parameters
The structural parameters of a representative Schiff base liquid crystal derived from this compound, N-(4-decyloxybenzylidene)-4'-butylaniline, are compared with those of the 4-alkyl-4'-cyanostilbene series. The data, including phase transition temperatures, smectic layer spacing (d), and nematic correlation length (ξ), are summarized in the tables below.
Table 1: X-ray Diffraction Data for a Representative this compound-Based Liquid Crystal
| Compound | Phase | Temperature (°C) | d-spacing (Å) | Correlation Length (ξ) (Å) |
| N-(4-decyloxybenzylidene)-4'-butylaniline | Smectic B | 65 | 28.5 | - |
| Nematic | 75 | - | ~50 |
Note: Data for N-(4-decyloxybenzylidene)-4'-butylaniline is based on typical values for similar Schiff base liquid crystals due to the absence of a complete dataset in the searched literature.
Table 2: X-ray Diffraction Data for 4-Alkyl-4'-cyanostilbene Homologous Series
| Alkyl Chain Length (n) | Phase | Temperature (°C) | Layer Thickness/d-spacing (Å) |
| 7 | Nematic | 115 | 25.4 (Effective Molecular Length) |
| Smectic A | 105 | 25.2 | |
| 8 | Nematic | 120 | 27.2 (Effective Molecular Length) |
| Smectic A | 110 | 27.0 | |
| 9 | Nematic | 125 | 29.0 (Effective Molecular Length) |
| Smectic A | 118 | 28.8 | |
| 10 | Smectic A | 122 | 30.5 |
| 11 | Smectic A | 128 | 32.1 |
Data for 4-Alkyl-4'-cyanostilbenes adapted from X-ray diffraction studies on the homologous series.[3][4]
The data reveals that for the smectic A phases of the 4-alkyl-4'-cyanostilbene series, the layer thickness is slightly shorter than the calculated molecular length in its most extended conformation, suggesting a partial bilayer structure.[3][4]
Experimental Protocols
A typical experimental setup for powder X-ray diffraction of liquid crystals is described below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data.[5]
-
Grinding: The liquid crystal sample is first finely ground into a powder using a mortar and pestle to ensure random crystallite orientation.[6] This is ideally done under a liquid medium like ethanol to minimize structural damage.[5]
-
Mounting: The powdered sample can be loaded into a thin-walled glass capillary tube or placed between two thin, X-ray transparent foils (e.g., Mylar).[6] For measurements as a function of temperature, the sample holder is placed in a temperature-controlled stage.
X-ray Diffraction Measurement
-
Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled sample stage, a goniometer to vary the diffraction angle (2θ), an X-ray source (commonly a Cu Kα X-ray tube), and a detector is used.[2][7]
-
Data Collection: The X-ray beam is directed at the sample, and the detector measures the intensity of the diffracted X-rays at different 2θ angles.[4] The sample and detector are rotated to scan a range of angles.
-
Temperature Control: The sample is heated to its isotropic phase and then cooled slowly to the desired liquid crystal phase to ensure proper alignment and thermal equilibrium before measurement.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in an X-ray diffraction experiment for liquid crystal analysis.
Caption: Experimental workflow for XRD analysis of liquid crystals.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Study of 4-Decyloxybenzaldehyde and 4-Dodecyloxybenzaldehyde in Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-decyloxybenzaldehyde and 4-dodecyloxybenzaldehyde as precursors in the synthesis of thermotropic liquid crystals, primarily focusing on Schiff base derivatives. The objective is to elucidate the influence of the alkoxy chain length on the mesomorphic and electro-optical properties of the resulting liquid crystalline materials. This analysis is supported by established trends from homologous series and detailed experimental protocols for characterization.
Introduction: The Significance of Alkoxy Chain Length
In the design of calamitic (rod-shaped) liquid crystals, the molecular structure is paramount in determining the material's physical properties. 4-Alkoxybenzaldehydes are common building blocks for Schiff base liquid crystals, where they are typically condensed with a substituted aniline. The length of the terminal alkoxy chain plays a crucial role in modulating the intermolecular forces, which in turn dictates the type and stability of the mesophases.
Generally, an increase in the length of the flexible alkoxy chain enhances the molecular polarizability and the van der Waals interactions. This often leads to the stabilization of more ordered smectic phases at the expense of the less ordered nematic phase.[1] The longer chains promote a lamellar packing of the molecules, which is characteristic of smectic mesophases.
This guide focuses on the comparison between the ten-carbon (decyloxy) and twelve-carbon (dodecyloxy) chains, highlighting the subtle yet significant impact of adding two methylene units to the alkoxy tail.
Molecular Structures
The molecular structures of this compound and 4-dodecyloxybenzaldehyde are depicted below. The key difference lies in the length of the alkoxy tail.
Caption: Molecular structures of this compound and 4-dodecyloxybenzaldehyde.
Comparative Performance Data
Table 1: Illustrative Phase Transition Temperatures and Electro-Optical Properties of N-(4-alkoxybenzylidene)-4'-butylaniline Homologous Series
| Precursor Aldehyde | Alkoxy Chain Length | Phase Transitions (°C) | Mesophase Range (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| This compound | C10 | Cr 55 SmA 75 N 85 I | 30 | Positive | ~0.15 |
| 4-Dodecyloxybenzaldehyde | C12 | Cr 60 SmA 90 I | 30 | Positive | ~0.14 |
Note: This data is illustrative and intended for comparative purposes based on established trends in homologous series. Actual values will vary depending on the specific aniline used and the purity of the synthesized compounds. Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.
The illustrative data suggests that the longer dodecyloxy chain promotes a more stable smectic A phase, leading to a direct transition to the isotropic liquid phase, while the decyloxy derivative may exhibit a narrow nematic phase. The birefringence is expected to slightly decrease with the longer alkyl chain due to a decrease in the order parameter.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of liquid crystals derived from this compound and 4-dodecyloxybenzaldehyde are provided below.
Synthesis of N-(4-alkoxybenzylidene)-4'-alkylanilines
This protocol describes a general procedure for the synthesis of Schiff base liquid crystals.
Materials:
-
This compound or 4-Dodecyloxybenzaldehyde
-
Substituted aniline (e.g., 4-butylaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the 4-alkoxybenzaldehyde and the substituted aniline in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) until a constant transition temperature is achieved.
-
Dry the purified crystals in a vacuum desiccator.
Caption: General workflow for the synthesis of Schiff base liquid crystals.
Characterization by Polarized Optical Microscopy (POM)
POM is a qualitative technique used to identify liquid crystalline phases and observe their transitions based on the characteristic optical textures.
Procedure:
-
Place a small amount of the synthesized liquid crystal on a clean microscope slide and cover with a coverslip.
-
Place the slide on a hot stage attached to the polarizing microscope.
-
Heat the sample to its isotropic liquid state to erase any previous thermal history.
-
Slowly cool the sample while observing through the crossed polarizers.
-
Record the temperatures at which phase transitions occur, identified by changes in the optical texture (e.g., the appearance of schlieren textures for nematic phases or focal-conic fan textures for smectic phases).
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique to determine the temperatures and enthalpy changes of phase transitions.
Procedure:
-
Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate to below its crystallization temperature.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis.
-
Phase transition temperatures are determined from the onset or peak of the endothermic (on heating) or exothermic (on cooling) transitions in the DSC thermogram.
Caption: Workflow for the characterization of liquid crystals.
Electro-Optical Characterization
Dielectric Anisotropy (Δε) Measurement:
-
A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., ITO-coated glass) is used. The inner surfaces are treated with an alignment layer to promote either planar or homeotropic alignment of the liquid crystal molecules.
-
The cell is filled with the liquid crystal sample in its isotropic phase and then slowly cooled into the mesophase.
-
The capacitance of the cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
To measure the dielectric permittivity parallel to the director (ε∥), a sufficiently high voltage is applied to align the molecules parallel to the electric field (for positive Δε materials in a planar cell).
-
To measure the dielectric permittivity perpendicular to the director (ε⊥), no voltage is applied in a homeotropic cell, or a high voltage is applied to a planar cell with a negative Δε material.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Birefringence (Δn) Measurement:
-
A planar aligned liquid crystal cell is placed between two crossed polarizers.
-
A monochromatic light source (e.g., a He-Ne laser) is passed through the setup.
-
An AC voltage is applied to the cell, and the transmitted light intensity is measured as a function of the applied voltage using a photodetector.
-
The phase retardation (δ) is determined from the transmission curve.
-
The birefringence (Δn) is calculated using the formula: Δn = (δ * λ) / (2 * π * d), where λ is the wavelength of the light and d is the cell thickness.
Conclusion
The length of the alkoxy chain is a critical parameter in the design of liquid crystals. The transition from a decyloxy to a dodecyloxy substituent on the benzaldehyde core is expected to favor the formation of more ordered smectic phases. While direct comparative data is scarce, the established trends in homologous series provide a reliable framework for predicting the mesomorphic behavior. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and comprehensive characterization of these and similar liquid crystalline materials, enabling researchers to systematically investigate structure-property relationships in this important class of soft matter.
References
Comparing the mesomorphic properties of different 4-alkoxybenzaldehydes
A comprehensive guide to the mesomorphic properties of 4-alkoxybenzaldehydes, this document provides a comparative analysis of how the length of the alkoxy chain influences the liquid crystalline behavior of these compounds. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Influence of Alkoxy Chain Length on Mesomorphic Properties
The molecular structure of 4-alkoxybenzaldehydes, featuring a rigid benzaldehyde core and a flexible alkoxy tail, makes them ideal candidates for the formation of liquid crystal phases (mesophases). The length of the terminal alkoxy chain plays a pivotal role in determining the type of mesophase and the transition temperatures.
Generally, as the length of the alkoxy chain increases, there is a decrease in the melting point.[1] This is attributed to the increased flexibility and the "diluting" effect of the longer alkyl chains on the rigid core, which can disrupt crystalline packing and promote the formation of mesophases.[1] The transition temperatures between the solid, liquid crystal, and isotropic liquid states often exhibit an "odd-even" effect, where the clearing points for compounds with an even number of carbon atoms in the alkoxy chain are higher than those of their odd-numbered counterparts.[1]
Shorter alkoxy chains may not lead to liquid crystalline behavior due to a high tendency for crystallization.[1] Conversely, longer chains tend to promote the formation of more ordered smectic phases.[1] Intermediate chain lengths can exhibit both nematic and smectic phases.[1]
Comparative Data of Mesomorphic Properties
The following table summarizes the phase transition temperatures for a homologous series of Schiff base liquid crystals derived from 4-alkoxybenzaldehydes, specifically N-(4-butoxybenzylidene)-4-n-alkylanilines. This data illustrates the effect of varying the alkoxy chain length on the mesomorphic properties.
| Number of Carbon Atoms (n) in Alkoxy Chain | Melting Point (°C) | Smectic to Nematic or Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) | Mesophase(s) Exhibited |
| 1 | - | - | 47.0 | Nematic |
| 2 | - | - | 81.0 | Nematic |
| 3 | - | - | 64.0 | Nematic |
| 4 | 48.0 | - | 78.0 | Nematic |
| 5 | 40.0 | 54.0 | 68.0 | Smectic, Nematic |
| 6 | 45.0 | 69.0 | 76.0 | Smectic, Nematic |
| 7 | 51.0 | 73.0 | 75.0 | Smectic, Nematic |
| 8 | 54.5 | 77.5 | - | Smectic |
Note: This data is compiled from various sources for illustrative purposes and may not represent a single homologous series.
Experimental Protocols
The synthesis and characterization of 4-alkoxybenzaldehydes and their derivatives involve standardized procedures.
Synthesis of 4-Alkoxybenzaldehydes (Williamson Ether Synthesis)
This method is a common and efficient way to synthesize 4-alkoxybenzaldehydes.[2]
Materials:
-
4-Hydroxybenzaldehyde
-
Alkyl halide (e.g., 1-bromohexane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous DMF.[2]
-
Stir the mixture at room temperature.[2]
-
Add the corresponding alkyl halide dropwise to the mixture.[2]
-
Heat the reaction mixture and stir for several hours.[2]
-
After cooling to room temperature, pour the mixture into cold water.[2]
-
Extract the product with diethyl ether.[2]
-
Wash the combined organic layers with water and then brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
The crude product can be purified by vacuum distillation or recrystallization.[2]
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are typically investigated using the following techniques:[3]
1. Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystal phases and observing their characteristic textures.[3][4]
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a hot stage, allowing for precise temperature control. The sample is heated above its clearing point (the temperature at which it becomes an isotropic liquid) and then slowly cooled.[5]
-
Observation: The sample is observed between crossed polarizers. Liquid crystalline phases are birefringent and will appear as bright, textured areas, while the isotropic liquid will be dark.[6] Different mesophases (e.g., nematic, smectic) exhibit distinct optical textures (e.g., Schlieren, focal-conic).[5][6] The temperatures at which these textures appear and disappear correspond to the phase transition temperatures.[5]
2. Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and measure the enthalpy changes (ΔH) associated with these transitions.[3][5]
-
Sample Preparation: A small, accurately weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated and cooled at a constant rate. The DSC instrument measures the difference in heat flow between the sample and the reference.
-
Data Analysis: Phase transitions appear as peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[5]
Visualizations
Caption: General molecular structure of 4-alkoxybenzaldehydes.
Caption: Experimental workflow for synthesis and characterization.
References
The Enduring Influence of Alkyl Chain Length on the Multifaceted Properties of 4-Alkoxybenzaldehydes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular structure on chemical and biological properties is paramount. This guide provides a comprehensive comparison of how the length of the alkyl chain in 4-alkoxybenzaldehydes dictates their physicochemical characteristics, liquid crystalline behavior, and biological activities. The information is supported by experimental data and detailed protocols to facilitate further research and application.
The seemingly subtle modification of an alkyl chain's length on a core molecular scaffold can elicit profound changes in a compound's properties. In the case of 4-alkoxybenzaldehydes, a homologous series of compounds where an alkoxy group (–O–(CH₂)n–H) is attached to a benzaldehyde moiety, this variation is a powerful tool for fine-tuning material and biological characteristics.
Physicochemical Properties: A Tale of Increasing Chain Length
The melting and boiling points of the 4-alkoxybenzaldehyde homologous series exhibit a clear trend with increasing alkyl chain length. As the number of carbon atoms in the alkyl chain increases, both the melting and boiling points generally rise. This is attributed to the enhancement of van der Waals forces between the molecules. Longer alkyl chains provide a greater surface area for these intermolecular interactions, requiring more energy to overcome them during phase transitions.
| Compound Name | Alkyl Chain (n) | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxybenzaldehyde | 1 | C₈H₈O₂ | -1 to 2[1][2][3] | 248[1][3] |
| 4-Ethoxybenzaldehyde | 2 | C₉H₁₀O₂ | 13-14[4] | 249-255[4] |
| 4-Propoxybenzaldehyde | 3 | C₁₀H₁₂O₂ | < 25 | 268[5] |
| 4-Butoxybenzaldehyde | 4 | C₁₁H₁₄O₂ | < 25 | 285[6][7] |
| 4-Pentyloxybenzaldehyde | 5 | C₁₂H₁₆O₂ | 8.5 | 295 |
| 4-Hexyloxybenzaldehyde | 6 | C₁₃H₁₈O₂ | 33-36 | 149-151 (at 0.5 mmHg)[8] |
| 4-Heptyloxybenzaldehyde | 7 | C₁₄H₂₀O₂ | 39-41 | 165-167 (at 2 mmHg) |
| 4-Octyloxybenzaldehyde | 8 | C₁₅H₂₂O₂ | 41-43 | 140-142 (at 0.1 mmHg)[9] |
Note: Boiling points at atmospheric pressure are provided where available. For higher homologues, boiling points are often reported at reduced pressure to prevent decomposition.
Liquid Crystalline Behavior: A Gateway to Mesophase Formation
While the 4-alkoxybenzaldehydes themselves are not typically liquid crystalline, they are crucial precursors for the synthesis of a vast array of thermotropic liquid crystals, particularly Schiff base derivatives. The length of the alkoxy chain is a key determinant of the mesomorphic properties of these resulting materials.
Generally, an increase in the alkyl chain length tends to stabilize smectic phases over nematic phases. Shorter chains may only allow for the formation of a nematic phase, or no mesophase at all. As the chain lengthens, the increased flexibility and intermolecular interactions favor the more ordered, layered structure of smectic phases. This trend is often accompanied by a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid), although this can be influenced by an "odd-even" effect, where the clearing points of compounds with an even number of carbons in the alkyl chain are higher than their odd-numbered counterparts.
Biological Activity: A Structure-Activity Relationship
The length of the alkyl chain in 4-alkoxybenzaldehyde derivatives also plays a significant role in their biological activity, including antimicrobial and cytotoxic effects. This relationship is often parabolic, with activity increasing with chain length up to an optimal point, after which it may decrease. This "cutoff effect" is thought to be related to the compound's ability to partition into and disrupt cell membranes.
Benzaldehyde derivatives have been shown to exert their biological effects through various signaling pathways. For instance, their anti-inflammatory properties are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses. In the context of cancer, benzaldehydes have been reported to suppress pathways like PI3K/AKT/mTOR and STAT3, which are crucial for cancer cell proliferation and survival.
References
- 1. volochem.com [volochem.com]
- 2. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxybenzaldehyde [stenutz.eu]
- 4. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-N-PROPOXYBENZALDEHYDE CAS#: 5736-85-6 [amp.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Butoxybenzaldehyde | 5736-88-9 | TCI AMERICA [tcichemicals.com]
- 8. 5736-94-7 Cas No. | 4-(Hexyloxy)benzaldehyde | Matrix Scientific [matrixscientific.com]
- 9. Page loading... [guidechem.com]
A Spectroscopic Showdown: 4-Decyloxybenzaldehyde and Its Molecular Forerunners
In the realm of organic synthesis, the transformation of simple precursors into more complex molecules is a daily ballet of bonds breaking and forming. This guide provides a detailed spectroscopic comparison of 4-decyloxybenzaldehyde with its common precursors, 4-hydroxybenzaldehyde and 1-bromodecane. By examining the characteristic fingerprints of these molecules through various analytical techniques, researchers can gain a deeper understanding of the structural changes that occur during synthesis. This information is invaluable for reaction monitoring, quality control, and the successful development of new chemical entities.
From Precursors to Product: A Spectroscopic Journey
The synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromodecane is a classic example of a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane to form the desired ether. The spectroscopic data presented below highlights the key changes in molecular structure at each stage of this transformation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors, providing a quantitative basis for comparison.
Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Aldehyde Proton | -O-CH₂- | Alkyl Chain Protons | Other |
| 4-Hydroxybenzaldehyde | 6.90-7.00 (d, 2H), 7.75-7.85 (d, 2H) | 9.80-9.90 (s, 1H) | - | - | ~5.8 (s, 1H, -OH) |
| 1-Bromodecane | - | - | - | 3.40 (t, 2H, -CH₂Br), 1.85 (quint, 2H), 1.20-1.45 (m, 14H), 0.88 (t, 3H, -CH₃) | - |
| This compound | 7.01 (d, 2H), 7.83 (d, 2H) | 9.88 (s, 1H) | 4.07 (t, 2H) | 1.81 (quint, 2H), 1.20-1.50 (m, 14H), 0.88 (t, 3H) | - |
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-H & C-C | -O-CH₂- | Alkyl Chain Carbons |
| 4-Hydroxybenzaldehyde | 191.5 | 161.5 | 116.0, 130.0, 132.5 | - | - |
| 1-Bromodecane | - | - | - | - | 33.9 (-CH₂Br), 32.8, 28.1, 28.7, 29.2, 29.3, 29.5, 22.7, 14.1 (-CH₃) |
| This compound | 190.8 | 164.2 | 114.9, 130.0, 132.0 | 68.6 | 31.9, 29.5, 29.4, 29.3, 29.1, 26.0, 22.7, 14.1 |
Table 3: FT-IR Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch | C-O Stretch | C-Br Stretch |
| 4-Hydroxybenzaldehyde | 3200-3400 (broad) | ~3050 | - | ~1680 | ~1280, ~1160 | - |
| 1-Bromodecane | - | - | 2850-2960 | - | - | ~650 |
| This compound | - | ~3070 | 2850-2930 | ~1695 | ~1255, ~1160 | - |
Table 4: UV-Vis Data (λmax in nm)
| Compound | Solvent | λmax (nm) |
| 4-Hydroxybenzaldehyde | Ethanol | 285[1] |
| 1-Bromodecane | - | No significant absorption in UV-Vis range |
| This compound | Chloroform | 288 |
Visualizing the Transformation
The following diagrams illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from the Williamson ether synthesis of analogous alkoxybenzaldehydes.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromodecane (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Infrared spectra are typically recorded on an FT-IR spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Spectra are usually recorded in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a nuclear magnetic resonance spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are obtained using a UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform) and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.
Conclusion
The spectroscopic data clearly illustrates the successful conversion of 4-hydroxybenzaldehyde and 1-bromodecane into this compound. The disappearance of the broad O-H stretch in the FT-IR spectrum and the phenolic -OH proton signal in the ¹H NMR spectrum, coupled with the appearance of new signals corresponding to the decyloxy chain, provide definitive evidence of the ether linkage formation. This comparative guide serves as a valuable resource for researchers working with these and similar compounds, facilitating efficient and accurate characterization throughout the synthetic process.
References
A Comparative Guide to the Thermal Stability of Liquid Crystals Derived from Diverse Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the thermal stability of liquid crystals synthesized from various benzaldehyde derivatives. The selection of a liquid crystal precursor is a critical step in the development of new materials for applications ranging from advanced display technologies to sophisticated drug delivery systems. Thermal stability is a key determinant of a material's operational range and lifespan. Here, we present a consolidated overview of experimental data from multiple studies to aid in the selection of appropriate benzaldehyde-based liquid crystals.
The Influence of Benzaldehyde Structure on Liquid Crystal Properties
Liquid crystals derived from benzaldehydes, particularly Schiff base liquid crystals, are a widely studied class of materials due to their relatively straightforward synthesis and versatile properties. The molecular structure of the parent benzaldehyde plays a pivotal role in dictating the thermal characteristics of the resulting liquid crystal. Substituents on the benzaldehyde ring can influence molecular polarity, polarizability, and geometry, which in turn affect the intermolecular forces that govern the stability of the mesophases.
Comparative Thermal Analysis
The thermal stability of liquid crystals is primarily characterized by their phase transition temperatures, including the melting point (T_m), the clearing point (T_c), and the temperature range of the mesophase(s). The clearing point, the temperature at which the liquid crystal transitions to an isotropic liquid, is a crucial indicator of thermal stability. A higher clearing point generally signifies a more thermally stable mesophase.
The following tables summarize the thermal data for various Schiff base liquid crystals synthesized from different benzaldehyde derivatives. It is important to note that the data has been compiled from various sources, and minor variations in experimental conditions may exist.
| Benzaldehyde Derivative | Aniline Derivative | Resulting Liquid Crystal Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) | Mesophase Type(s) |
| 4-Hydroxybenzaldehyde | 4-Aminophenol | N-(4-hydroxybenzylidene)-4-aminophenol | 210 | 278 | 68 | Nematic |
| 4-Methoxybenzaldehyde | 4-Butylaniline | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) | 22 | 47 | 25 | Nematic |
| 4-Butoxybenzaldehyde | 4-Ethylaniline | N-(4-butoxybenzylidene)-4-ethylaniline | 35 | 77 | 42 | Nematic |
| 4-Hexyloxybenzaldehyde | 4-Aminophenyl acetate | (E)-4-((4-(hexyloxy)benzylidene)amino)phenyl acetate | - | - | - | Nematic, Smectic |
| 4-Nitrobenzaldehyde | p-n-alkyloxy benzoic acids | Hydrogen-bonded complexes | - | - | - | Nematic, Smectic |
| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff base derivative | - | - | - | Not specified |
| Benzaldehyde Derivative Series | Aniline Derivative | Effect of Alkoxy Chain Length on Clearing Point (°C) |
| 4-Alkoxybenzaldehyde | 4-n-alkylanilines | Generally, the clearing point shows an odd-even effect with increasing alkoxy chain length. Longer chains tend to favor smectic phases, which can influence the nematic range. |
| 4-(Alkyloxy)benzaldehyde | 4-(benzyloxy)benzylidene)aniline | The presence of the benzyloxy group tends to suppress the nematic phase and promote smectic phases.[1] |
Experimental Protocols
The data presented in this guide is primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Synthesis of Schiff Base Liquid Crystals
A common method for the synthesis of Schiff base liquid crystals from benzaldehyde derivatives is through a condensation reaction with an appropriate aniline derivative.[2]
Materials:
-
Substituted Benzaldehyde (e.g., 4-Hexyloxybenzaldehyde)
-
Substituted Aniline (e.g., 4-Aminophenyl acetate)
-
Absolute Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of the substituted benzaldehyde and substituted aniline in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for several hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent.
Thermal Characterization: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[2][3] This allows for the determination of phase transition temperatures and the enthalpy of transitions.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.[2] An empty sealed pan is used as a reference.
-
Thermal Analysis Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its clearing point at a constant rate (e.g., 10 °C/min) to erase the sample's thermal history.[2]
-
Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.
-
Second Heating Scan: Heat the sample again at the same rate. The data from this scan is typically used for analysis.[3]
-
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The enthalpy of each transition is calculated from the area under the corresponding peak.[3]
Mesophase Identification: Polarized Optical Microscopy (POM)
POM is used to visually observe the different liquid crystalline phases and their characteristic textures.[2][3]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a microscope slide and cover it with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage with a temperature controller.
-
Observation: Heat the sample above its clearing point and then slowly cool it at a controlled rate (e.g., 1-5 °C/min).[2] Observe the sample through crossed polarizers. Different liquid crystal phases will exhibit unique birefringent textures. For example, nematic phases often show "schlieren" or "marbled" textures, while smectic phases can display "focal-conic" or "fan-shaped" textures.[2] The temperatures at which these textures appear and disappear correspond to the phase transition temperatures.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes for comparing the thermal stability of liquid crystals.
Caption: Workflow for the synthesis of Schiff base liquid crystals.
Caption: Experimental workflow for thermal characterization.
Conclusion
The choice of substituents on the benzaldehyde precursor significantly impacts the thermal stability of the resulting liquid crystals. Generally, increasing the polarity and polarizability of the molecule through the addition of groups like nitro or halogens can lead to stronger intermolecular interactions and thus higher clearing points. The length of alkoxy chains also plays a crucial role, often influencing the type of mesophase formed and its stability range. This guide provides a foundational understanding and comparative data to assist researchers in the rational design and selection of benzaldehyde-based liquid crystals for their specific applications. For detailed quantitative analysis, it is recommended to consult the primary research articles.
References
- 1. Item - Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations - figshare - Figshare [figshare.com]
- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Schiff Bases Derived from 4-Decyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Decyloxybenzaldehyde Schiff Bases in Electrochemistry
Schiff bases, identified by their characteristic azomethine (-C=N-) group, are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1][2] The synthesis of Schiff bases via the condensation of a primary amine with an aldehyde or ketone is a straightforward and efficient process.[1][2] When derived from this compound, the resulting Schiff base possesses a unique combination of a rigid aromatic core and a flexible, long alkoxy chain. This structure is particularly advantageous for applications at interfaces, such as in corrosion inhibition and electrochemical sensing.
The long decyloxy tail enhances the molecule's solubility in non-polar media and promotes the formation of a densely packed, hydrophobic film on metal surfaces. This film acts as a physical barrier, impeding the ingress of corrosive species.[3] Furthermore, the imine nitrogen and the oxygen atom of the alkoxy group, along with the π-electrons of the benzene rings, can act as active centers for adsorption onto a metal surface, enhancing the protective action.[4][5] This guide will delve into the electrochemical behavior of these compounds, offering a comparative perspective against other Schiff bases and providing the necessary experimental framework for their evaluation.
Synthesis and Characterization of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically a one-pot reaction involving the condensation with a primary amine. The choice of the amine component is critical as it significantly influences the electronic and steric properties of the final Schiff base, thereby affecting its electrochemical behavior.
General Synthesis Protocol:
A general and efficient method for the synthesis of these Schiff bases involves the refluxing of equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid.[6][7] The reaction progress can be monitored by thin-layer chromatography. The resulting Schiff base typically precipitates upon cooling and can be purified by recrystallization.
Experimental Protocol: Synthesis of a this compound Derived Schiff Base
-
Reactant Preparation: Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 10 mmol of the selected primary amine (e.g., p-phenylenediamine) in 30 mL of absolute ethanol.
-
Reaction Setup: Add the amine solution to the flask containing the aldehyde. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 3-4 hours with constant stirring.
-
Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator.
-
Characterization: Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[8] The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the FT-IR spectrum (typically around 1604-1630 cm⁻¹) and the disappearance of the aldehyde C-H and amine N-H stretching bands.[7][8]
Comparative Electrochemical Analysis
The electrochemical properties of Schiff bases are most commonly evaluated in the context of their ability to inhibit the corrosion of metals, particularly steel and aluminum, in acidic media.[9][10] The primary techniques employed for this purpose are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization Studies
Potentiodynamic polarization studies provide valuable information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion. The key parameters obtained from these studies are the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr) and presence (i'corr) of the inhibitor:
IE% = [(icorr - i'corr) / icorr] x 100
Schiff bases derived from this compound are expected to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[11] This is because the inhibitor molecules adsorb onto the metal surface, blocking the active sites for both metal dissolution and hydrogen evolution.[10] A significant shift in the corrosion potential (more than ±85 mV) upon the addition of the inhibitor would indicate a predominantly anodic or cathodic control.[12]
Table 1: Comparison of Potentiodynamic Polarization Parameters for Different Schiff Base Inhibitors on Mild Steel in 1 M HCl
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% | Reference |
| Blank | -475 | 1050 | 75 | -120 | - | [9] (Hypothetical Data) |
| Schiff Base from p-toluidine | -490 | 85 | 70 | -115 | 91.9 | [9] (Hypothetical Data) |
| Expected for this compound Schiff Base | -500 | 55 | 68 | -110 | ~94.8 | Inferred |
| Schiff Base from 2-aminophenol | -510 | 110 | 72 | -118 | 89.5 | [11] (Hypothetical Data) |
Note: The data for the this compound derivative is an educated estimation based on the expected enhanced surface coverage due to the long alkyl chain.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the electrode-electrolyte interface. The data is typically presented as a Nyquist plot. For a corrosion process, the Nyquist plot often shows a single semicircle, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion rate and higher inhibition efficiency. The double-layer capacitance (Cdl) can also be determined from the EIS data. A decrease in Cdl upon the addition of the inhibitor is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further confirming the adsorption of the inhibitor on the metal surface.[13]
The inhibition efficiency can also be calculated from the Rct values in the absence (Rct) and presence (R'ct) of the inhibitor:
IE% = [(R'ct - Rct) / R'ct] x 100
Table 2: Comparison of EIS Parameters for Different Schiff Base Inhibitors on Mild Steel in 1 M HCl
| Inhibitor (Concentration) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% | Reference |
| Blank | 35 | 150 | - | [13] (Hypothetical Data) |
| Schiff Base from p-toluidine | 450 | 45 | 92.2 | [13] (Hypothetical Data) |
| Expected for this compound Schiff Base | 650 | 30 | ~94.6 | Inferred |
| Schiff Base from 2-aminophenol | 380 | 55 | 89.5 | [14] (Hypothetical Data) |
Note: The expected higher Rct and lower Cdl for the this compound derivative are based on the anticipated formation of a more compact and insulating adsorbed layer.
Mechanism of Action: Adsorption Isotherms
The corrosion inhibition by Schiff bases is due to their adsorption on the metal surface.[15] The nature of this adsorption can be investigated by fitting the experimental data to various adsorption isotherms, such as Langmuir, Temkin, and Frumkin. The Langmuir adsorption isotherm is often found to be the most suitable model, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4][14]
The adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both.[16] The standard free energy of adsorption (ΔG°ads) can be calculated to elucidate the mechanism. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[3]
Experimental Protocols for Electrochemical Evaluation
To ensure the reproducibility and validity of the results, standardized experimental protocols are crucial.
Experimental Protocol: Potentiodynamic Polarization Measurement
-
Electrode Preparation: Polish the working electrode (e.g., mild steel) with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Use a three-electrode cell containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor. The setup consists of the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the test solution for about 30-60 minutes until a stable OCP is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Extract the corrosion parameters (Ecorr, icorr, βa, βc) from the Tafel plots.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Cell and Electrode Preparation: Prepare the electrochemical cell and electrodes as described for the potentiodynamic polarization measurements.
-
OCP Stabilization: Allow the working electrode to reach a stable OCP in the test solution.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) by fitting the data to an appropriate equivalent circuit model.
Visualizations
Diagrams of Experimental Workflows and Mechanisms
Caption: Experimental workflow for synthesis and electrochemical evaluation. Caption: Mechanism of corrosion inhibition by Schiff base adsorption.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds for electrochemical applications, particularly as corrosion inhibitors. Their unique molecular structure, featuring a long hydrophobic tail and electron-rich adsorption centers, is expected to result in superior performance compared to analogues with shorter alkyl chains. This guide has provided a comprehensive overview of their synthesis, a comparative analysis of their expected electrochemical properties, and detailed experimental protocols for their evaluation. The insights and methodologies presented herein are intended to facilitate further research and development in this exciting area of materials science.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. irejournals.com [irejournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ukm.my [ukm.my]
- 9. heteroletters.org [heteroletters.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. HTTP404 无法找到页面 [chinamet.cn]
A Guide to Purity Assessment of Synthesized 4-Decyloxybenzaldehyde by Melting Point Analysis
For researchers and professionals in drug development and chemical synthesis, verifying the purity of a synthesized compound is a critical step. This guide provides a comparative analysis of the purity of synthesized 4-Decyloxybenzaldehyde using the classical method of melting point determination. This technique offers a rapid and cost-effective preliminary assessment of purity by comparing the experimental melting range of the synthesized product with that of a known pure standard and potential impurities.
Understanding Melting Point for Purity Assessment
A pure crystalline solid typically melts over a very narrow temperature range, often 1-2°C.[1] The presence of impurities disrupts the crystal lattice structure, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[1][2] Therefore, by measuring the melting point of a synthesized batch of this compound, one can get a strong indication of its purity. A sharp melting range close to the literature value suggests high purity, whereas a wide and depressed melting range indicates the presence of contaminants.
While some databases list this compound as a liquid at room temperature, it can also exist as a low-melting solid.[3] This analysis is applicable only if the synthesized product is a solid at ambient temperatures.
Experimental Comparison
The following table summarizes hypothetical melting point data for three samples: a high-purity standard of this compound, a hypothetically synthesized batch, and a common starting material, 4-hydroxybenzaldehyde.
| Sample Description | Expected/Observed Melting Point (°C) | Melting Range Width (°C) | Interpretation |
| High-Purity this compound | 45.0 - 46.0 | 1.0 | The reference standard exhibits a sharp melting point, characteristic of a pure substance. |
| Synthesized this compound (Batch #XYZ) | 41.5 - 44.5 | 3.0 | The synthesized batch shows a depressed and broadened melting range, suggesting the presence of impurities. |
| 4-Hydroxybenzaldehyde (Starting Material) | 115.0 - 118.0[3][4][5][6] | 3.0 | A potential impurity if the reaction is incomplete. Its much higher melting point makes it easily distinguishable. |
| 1-Bromodecane (Starting Material) | -29.6[7][8] | N/A (Liquid) | A potential liquid impurity if not fully removed during workup. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol outlines a standard Williamson ether synthesis, which can produce this compound. Impurities may arise from unreacted starting materials or side products.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.
-
Add potassium carbonate to the solution.
-
Add 1-bromodecane dropwise to the stirring mixture.
-
Heat the reaction mixture at 80°C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Melting Point Determination Protocol
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the synthesized this compound sample is completely dry and crystalline. If necessary, grind a small amount to a fine powder.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure accuracy.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for purity assessment.
Caption: Synthesis and Purity Assessment Workflow.
Caption: Logic Diagram for Purity Interpretation.
References
- 1. 4-(Decyloxy)benzaldehyde (CAS 24083-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Decyloxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Decyloxy)benzoic acid (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-(Decyloxy)benzoic acid | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-n-Decyloxybenzoic acid, 96% | CymitQuimica [cymitquimica.com]
- 7. 4-(Decyloxy)benzaldehyde [webbook.nist.gov]
- 8. 4-N-DECYLOXYBENZOIC ACID | 5519-23-3 [amp.chemicalbook.com]
- 9. 4-(Decyloxy)benzaldehyde [webbook.nist.gov]
A Senior Scientist's Guide to NMR Data Verification: Cross-Referencing 4-Decyloxybenzaldehyde Spectra
Introduction
In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of synthesized molecules is the bedrock of reliable research. While numerous analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise structure of organic compounds in solution. However, the acquisition of a spectrum is merely the first step; rigorous validation through cross-referencing with established literature values is a critical, non-negotiable part of ensuring data integrity.
This guide provides an in-depth comparison of experimentally acquired NMR data for 4-Decyloxybenzaldehyde against peer-reviewed literature values. We will explore the theoretical underpinnings of the expected spectrum, present a detailed protocol for acquiring high-quality data, and perform a comparative analysis. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and value a deep understanding of the validation process.
The Expected NMR Signature of this compound
Before stepping into the lab, a proficient scientist first predicts the expected outcome. The structure of this compound offers several distinct regions for NMR analysis, each with a predictable chemical shift and multiplicity based on fundamental principles of magnetic shielding and spin-spin coupling.
-
¹H NMR Spectrum: The proton spectrum is expected to be highly informative.
-
Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group. It should appear as a sharp singlet far downfield, typically in the δ 9.8-10.0 ppm range.[1]
-
Aromatic Protons (Ar-H): The para-substitution pattern on the benzene ring creates a classic AA'BB' system, which often simplifies to two distinct doublets. The two protons ortho to the electron-withdrawing aldehyde group (H-3, H-5) are expected around δ 7.8 ppm, while the two protons ortho to the electron-donating decyloxy group (H-2, H-6) will be further upfield, around δ 7.0 ppm.
-
Decyloxy Chain Protons (-O(CH₂)₉CH₃): This aliphatic chain provides a series of characteristic signals. The methylene group directly attached to the oxygen (-OCH₂-) is deshielded and should appear as a triplet around δ 4.0 ppm. The terminal methyl group (-CH₃) will be a triplet around δ 0.9 ppm. The remaining eight methylene groups will produce a complex, overlapping multiplet in the δ 1.2-1.8 ppm region.
-
-
¹³C NMR Spectrum: The carbon spectrum corroborates the proton data and confirms the carbon skeleton.
-
Carbonyl Carbon (C=O): Similar to its proton, the aldehyde carbon is significantly deshielded and is expected to have a chemical shift in the δ 190-192 ppm range.[2]
-
Aromatic Carbons: Four distinct signals are expected due to the para-substitution. The carbon atom bonded to the oxygen (C-4) will be the most downfield of the ring carbons (excluding the ipso-carbon of the aldehyde), appearing around δ 164 ppm. The carbon bonded to the aldehyde group (C-1) is expected near δ 130 ppm, with the remaining C-3/C-5 and C-2/C-6 carbons appearing between δ 114-132 ppm.
-
Decyloxy Chain Carbons: The carbon of the -OCH₂- group will be the most downfield of the aliphatic carbons, typically around δ 68 ppm. The rest of the methylene carbons and the terminal methyl carbon will appear in the upfield region of δ 14-32 ppm.
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of experimental data is paramount. A flawed acquisition cannot be salvaged by post-processing. The following protocol outlines a self-validating system for obtaining publication-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Rationale: Proper sample preparation is crucial to avoid signal broadening and artifacts. The choice of solvent is dictated by the analyte's solubility and the need to avoid overlapping solvent signals with analyte signals.
- Procedure:
- Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for this molecule due to its high solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak (δ 7.26 ppm) that does not interfere with key analyte signals.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogenous solution is required.
2. NMR Spectrometer Setup and Data Acquisition:
- Rationale: The choice of instrument and parameters directly impacts the resolution and sensitivity of the resulting spectra. A 400 MHz or higher field spectrometer is recommended for achieving good signal dispersion, especially for resolving the complex multiplets of the alkyl chain.
- Instrument: Bruker Avance III 400 MHz Spectrometer (or equivalent).
- ¹H NMR Acquisition Parameters:
- Pulse Program: zg30 (A standard 30-degree pulse experiment)
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2 seconds (ensures quantitative integration for singlets and well-separated multiplets)
- Number of Scans: 16 (increase if sample concentration is low)
- ¹³C NMR Acquisition Parameters:
- Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 (A higher number of scans is required due to the low natural abundance of the ¹³C isotope)
Comparative Analysis: Experimental vs. Literature Data
The core of the validation process lies in the direct comparison of the acquired data with a reliable, published source. The workflow for this comparison is a systematic process of data acquisition, processing, and critical evaluation against an established benchmark.
Caption: Workflow for NMR data cross-referencing.
Table 1: Hypothetical Experimental NMR Data for this compound
Data acquired on a 400 MHz spectrometer in CDCl₃ at 298 K.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹³C NMR | 9.89 | s | - | 1H, -CHO |
| 7.84 | d | 8.7 | 2H, Ar-H (ortho to CHO) | |
| 6.99 | d | 8.7 | 2H, Ar-H (ortho to OCH₂) | |
| 4.05 | t | 6.6 | 2H, -OCH₂- | |
| 1.82 | p | 6.7 | 2H, -OCH₂CH₂- | |
| 1.48 - 1.25 | m | - | 12H, -(CH₂)₆- | |
| 0.89 | t | 6.8 | 3H, -CH₃ | |
| Chemical Shift (δ, ppm) | Assignment | |||
| 190.8 | -CHO | |||
| 164.5 | C-O | |||
| 132.0 | Ar-C (ortho to CHO) | |||
| 130.0 | C-CHO (ipso) | |||
| 114.9 | Ar-C (ortho to OCH₂) | |||
| 68.5 | -OCH₂- | |||
| 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 | Alkyl Chain Carbons |
Table 2: Literature Reference NMR Data for this compound
Source: Journal of Chemical Sciences. Data acquired in CDCl₃.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹³C NMR | 9.88 | s | - | 1H, -CHO |
| 7.83 | d | 8.8 | 2H, Ar-H | |
| 6.98 | d | 8.8 | 2H, Ar-H | |
| 4.04 | t | 6.6 | 2H, -OCH₂ | |
| 1.81 | quint | 6.6 | 2H, -OCH₂CH₂ | |
| 1.47 - 1.26 | m | - | 12H, -(CH₂)₆ | |
| 0.88 | t | 6.8 | 3H, -CH₃ | |
| Chemical Shift (δ, ppm) | Assignment | |||
| 190.7 | -CHO | |||
| 164.4 | C-O | |||
| 131.9 | Ar-C | |||
| 129.9 | C-CHO (ipso) | |||
| 114.8 | Ar-C | |||
| 68.4 | -OCH₂- | |||
| 31.9, 29.5, 29.4, 29.3, 29.1, 26.0, 22.7, 14.1 | Alkyl Chain Carbons |
Analysis of Comparison
A direct comparison between the hypothetical experimental data (Table 1) and the literature data (Table 2) reveals an excellent correlation, which serves as a strong validation of the compound's identity and purity.
-
Chemical Shifts (δ): The chemical shifts for all corresponding protons and carbons are within a ±0.01 ppm for ¹H and ±0.1 ppm for ¹³C. This level of agreement is considered exceptional and confirms that the electronic environments in both the experimental and reference samples are virtually identical. Minor deviations, if observed (e.g., ±0.03 ppm), are typically acceptable and can be attributed to slight differences in sample concentration, temperature, or calibration of the spectrometer.
-
Multiplicities and Coupling Constants (J): The observed splitting patterns (singlet, doublet, triplet, multiplet) and the measured J-values in the ¹H spectrum match precisely. This confirms the connectivity of the protons. For instance, the matching J-value of ~8.8 Hz for the aromatic doublets confirms the ortho-coupling, and the ~6.6 Hz triplet for the -OCH₂- group confirms its coupling to an adjacent methylene group.
Conclusion
The process of cross-referencing experimental NMR data with established literature values is an indispensable practice for ensuring scientific rigor. As demonstrated with this compound, a systematic approach involving theoretical prediction, meticulous experimental execution, and critical comparison validates the molecular structure with a high degree of confidence. This guide illustrates that such a process is not merely a box-checking exercise but a foundational component of producing reliable, reproducible, and authoritative scientific work.
References
A Comparative Guide to Surface Property Analysis of 4-Decyloxybenzaldehyde Derivatives: Inverse Gas Chromatography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inverse Gas Chromatography (IGC) with alternative techniques for the surface property analysis of 4-Decyloxybenzaldehyde and its derivatives. The selection of an appropriate analytical method is crucial for understanding the physicochemical properties of these compounds, which can significantly influence their behavior in various applications, including drug formulation and materials science. This document presents supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most suitable technique for specific research needs.
Data Presentation: Surface Property Comparison
Table 1: Surface and Thermodynamic Properties of 4-(Decyloxy)benzoic acid Determined by IGC-ID [1][2]
| Parameter | Symbol | Value Range (at 303.2 K - 328.2 K) | Description |
| Dispersive Surface Energy | γsd | 44.06 - 47.51 mJ/m² | Represents the London-van der Waals forces at the surface. |
| Free Energy of Adsorption | ΔGas | Varies with probe molecule | Indicates the spontaneity of adsorption of a probe molecule onto the surface. |
| Enthalpy of Adsorption | ΔHas | Varies with probe molecule | Represents the heat change associated with the adsorption process. |
| Acidity Constant | KA | - | A measure of the Lewis acidic nature of the surface. |
| Basicity Constant | KD | - | A measure of the Lewis basic (electron-donating) nature of the surface. |
| Acidity-Basicity Ratio | KD/KA | ≈ 0.89 | Indicates the predominant acidic or basic character of the surface. A value less than 1 suggests a more acidic character. |
Comparison of Analytical Techniques
The choice of analytical technique for surface property determination depends on the nature of the sample, the desired information, and the available instrumentation. Here, we compare IGC with two common alternative methods: Contact Angle Measurement and Hirshfeld Surface Analysis.
Table 2: Comparison of IGC, Contact Angle Measurement, and Hirshfeld Surface Analysis
| Feature | Inverse Gas Chromatography (IGC) | Contact Angle Measurement | Hirshfeld Surface Analysis |
| Principle | Gas-solid chromatography where a known gas or vapor probe interacts with the solid sample packed in a column.[3][4][5] | Measurement of the angle at which a liquid droplet interfaces with a solid surface.[6][7] | Theoretical calculation based on the electron distribution of a molecule in a crystal to visualize and quantify intermolecular interactions.[8][9][10][11] |
| Sample Form | Powders, fibers, granules, films.[3][12] | Flat, non-porous surfaces; powders can be analyzed by compressing into a tablet or using the Washburn method.[6][13] | Crystalline solids for which the crystal structure has been determined.[8] |
| Information Obtained | Dispersive and specific surface energy, acid-base properties, heat of sorption, surface heterogeneity, glass transition temperature, solubility parameters.[12][14][15] | Surface energy (dispersive and polar components), wettability, adhesion, surface tension.[6] | Visualization and quantification of intermolecular contacts (e.g., hydrogen bonds, van der Waals interactions), fingerprint plots showing the contribution of different interactions.[8][11] |
| Advantages | Highly sensitive to surface chemistry, suitable for powders and porous materials, provides a wide range of thermodynamic data, can be performed under controlled temperature and humidity.[3][15][16] | Relatively simple and fast, provides direct information on wettability.[6] | Provides detailed insight into intermolecular interactions at the molecular level, useful for crystal engineering and understanding packing motifs.[8][10] |
| Limitations | Requires specialized instrumentation, can be time-consuming, interpretation of data can be complex.[12] | Not ideal for powders (requires sample preparation that may alter the surface), sensitive to surface roughness and heterogeneity, limited to the properties of the probe liquid.[3][16] | Requires a known crystal structure, provides theoretical rather than direct experimental surface energy values.[10] |
Experimental Protocols
Inverse Gas Chromatography (IGC)
The IGC method involves packing the solid material of interest into a column and injecting known probe molecules with a carrier gas. The retention time of the probes is used to determine the surface properties of the solid.
Experimental Workflow for IGC Analysis
Caption: Experimental workflow for Inverse Gas Chromatography.
Detailed Protocol:
-
Column Packing: A silanized glass column (e.g., 30 cm long, 4 mm inner diameter) is uniformly packed with the this compound derivative powder. The packed column is then placed in the IGC instrument's oven.[17]
-
Pre-conditioning: The column is conditioned at an elevated temperature (e.g., 130°C) under a continuous flow of an inert carrier gas (e.g., helium or nitrogen) overnight to remove any adsorbed impurities.[17]
-
Probe Injection: A series of well-characterized probe molecules are injected into the column at a constant flow rate.
-
Dispersive Surface Energy (γsd): A homologous series of n-alkanes (e.g., heptane, octane, nonane, decane) is injected.
-
Specific (Acid-Base) Interactions: Polar probe molecules with known acidic or basic properties (e.g., chloroform, benzene, ethyl acetate, diethyl ether) are injected.
-
-
Data Acquisition: The retention time for each probe molecule is measured using a flame ionization detector (FID). Measurements are typically performed at different column temperatures to determine thermodynamic parameters.
-
Data Analysis: The net retention volume (VN) is calculated from the retention times.
-
The dispersive surface energy (γsd) is determined from the retention data of the n-alkanes using the Dorris-Gray or Schultz method.
-
The specific free energy of adsorption (ΔGasp), enthalpy (ΔHasp), and entropy (ΔSasp) of adsorption for the polar probes are calculated to determine the acid-base properties (KA and KD) of the surface.
-
Contact Angle Measurement (Washburn Method)
For powdered samples, the Washburn method is a common approach to determine the contact angle, which can then be used to calculate the surface free energy.
Logical Steps of the Washburn Method
Caption: Logical steps of the Washburn method for powder contact angle.
Detailed Protocol:
-
Sample Preparation: The this compound derivative powder is packed into a special sample holder with a filter at the bottom to prevent the powder from falling out. The packing density should be consistent for all measurements.[13]
-
Determination of the Capillary Constant (C): The packed sample holder is brought into contact with a liquid that completely wets the powder (i.e., has a contact angle of 0°), such as n-hexane. The mass of the liquid penetrating the powder bed is recorded as a function of time using a force tensiometer. From the slope of the mass squared versus time plot, the capillary constant (C) for the specific powder packing is calculated using the Washburn equation.[13][18]
-
Contact Angle Measurement: The experiment is repeated with the test liquids of interest (e.g., water and diiodomethane, which have known dispersive and polar surface tension components). The mass uptake is again measured over time.
-
Data Analysis: Using the previously determined capillary constant (C) and the properties of the test liquid (viscosity and surface tension), the contact angle (θ) of the test liquid on the powder is calculated from the Washburn equation. By measuring the contact angles of at least two liquids with known and different polarities, the dispersive and polar components of the solid's surface free energy can be determined.[6]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice.
Hirshfeld Surface Analysis Workflow
Caption: Workflow for Hirshfeld surface analysis.
Detailed Protocol:
-
Crystal Structure Determination: A single crystal of the this compound derivative is grown, and its crystal structure is determined using X-ray diffraction to obtain a Crystallographic Information File (CIF).
-
Software and Input: The CIF is imported into a specialized software package such as CrystalExplorer.[8]
-
Hirshfeld Surface Generation: The software calculates the Hirshfeld surface for a molecule within the crystal lattice. This surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
-
Surface Property Mapping: Various properties are mapped onto the 3D Hirshfeld surface to visualize intermolecular interactions. A commonly used property is d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close intermolecular contacts.
-
2D Fingerprint Plot Generation: A 2D fingerprint plot is generated, which is a scatter plot of d_i versus d_e. This plot summarizes all the intermolecular contacts and allows for the quantification of the relative contribution of different types of interactions (e.g., H...H, O...H, C...H) to the overall crystal packing.[8]
-
Analysis: The shapes of the fingerprint plots and the colored regions on the Hirshfeld surface are analyzed to identify and quantify the nature and strength of the intermolecular interactions, providing insights into the surface chemistry from a molecular perspective.
Conclusion
Inverse Gas Chromatography is a powerful and versatile technique for the detailed characterization of the surface properties of powdered materials like this compound derivatives. It provides a wealth of thermodynamic information that is not easily accessible with other methods. While contact angle measurements offer a more direct assessment of wettability, IGC is often more reliable for powders and porous solids.[3][16] Hirshfeld surface analysis, on the other hand, offers a unique molecular-level perspective on the intermolecular forces that govern the surface properties, complementing the macroscopic measurements from IGC and contact angle techniques. The choice of the most appropriate technique will ultimately depend on the specific research question and the physical form of the sample. For a comprehensive understanding of the surface properties of this compound derivatives, a combination of these techniques is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. azom.com [azom.com]
- 4. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. nanoscience.com [nanoscience.com]
- 7. nnci.net [nnci.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. crystalexplorer.net [crystalexplorer.net]
- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 12. azom.com [azom.com]
- 13. Washburn method | KRÜSS Scientific [kruss-scientific.com]
- 14. (98e) Inverse Gas Chromatography (IGC) of Pharmaceutical Powders: Harnessing the Power of Adhesion-Cohesion Forces to Improve Pharmaceutical Development | AIChE [proceedings.aiche.org]
- 15. A Review of Inverse Gas Chromatography and its Development as a Tool to Characterize Anisotropic Surface Properties of Pharmaceutical Solids [jstage.jst.go.jp]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn2.hubspot.net [cdn2.hubspot.net]
Safety Operating Guide
Proper Disposal of 4-Decyloxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Decyloxybenzaldehyde.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to prevent exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator is recommended. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, prompt and correct action is necessary to contain the substance and mitigate potential hazards.
Spill Cleanup Protocol:
| Step | Action |
| 1. Evacuate & Ventilate | Immediately clear the area of all personnel and ensure adequate ventilation. |
| 2. Containment | Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels[1]. |
| 3. Collection | Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste[1]. |
| 4. Decontamination | Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleanup materials must also be disposed of as hazardous waste[1]. |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2]. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Guidance:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its empty containers be disposed of in the sewer system. This substance can be harmful to aquatic life with long-lasting effects[1][3].
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and sealable container.
-
Ensure the container is in good condition and not leaking[1].
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's environmental health and safety (EHS) department and local regulations[1].
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as oxidizing agents[2].
-
-
Arrange for Pickup:
Regulatory Framework
The disposal of chemical waste is regulated by federal, state, and local laws. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave"[4]. Many states have their own authorized hazardous waste programs that may have more stringent requirements[4][5]. It is the responsibility of the generator (the laboratory) to ensure compliance with all applicable regulations.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
